N,N-dimethyl-3-phenylpropan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-3-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-12(2)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXXDRKTOJAAQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152620 | |
| Record name | 1-Dimethylamino-3-phenylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199-99-1 | |
| Record name | N,N-Dimethylbenzenepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Dimethylamino-3-phenylpropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dimethylamino-3-phenylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: N,N-dimethyl-3-phenylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-dimethyl-3-phenylpropan-1-amine is a tertiary amine with potential applications in chemical synthesis and pharmacological research. This document provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via reductive amination, and a summary of its known safety information. While direct experimental data on its biological activity and specific signaling pathways are limited in publicly accessible literature, this guide provides a foundation for future research and development.
Chemical and Physical Properties
This compound, with the CAS number 1199-99-1, is a substituted propyl amine. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N | [1][2] |
| Molecular Weight | 163.26 g/mol | [1] |
| Boiling Point | 99 °C @ 14 Torr | |
| LogP (Octanol/Water) | 2.73 | [2] |
| Topological Polar Surface Area | 3.2 Ų | [1] |
| Rotatable Bond Count | 4 | [1] |
| Heavy Atom Count | 12 | [1] |
Synthesis
A common and efficient method for the synthesis of this compound is the reductive amination of 3-phenylpropanal with dimethylamine.
Synthesis Workflow
Caption: Reductive Amination Synthesis Workflow.
Experimental Protocol: Reductive Amination
This protocol is a general procedure adapted for the synthesis of tertiary amines and should be optimized for specific laboratory conditions.[3]
Materials:
-
3-phenylpropanal
-
Dimethylamine (e.g., 2M solution in THF or other suitable solvent)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of 3-phenylpropanal (1.0 equivalent) in anhydrous dichloromethane at 0 °C, add dimethylamine (2.0-3.0 equivalents).
-
Stir the reaction mixture for 15-30 minutes to allow for the formation of the intermediate iminium ion.
-
Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 3-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Spectral Data (Predicted)
¹H NMR (CDCl₃):
-
δ 7.1-7.3 ppm (m, 5H): Aromatic protons of the phenyl group.
-
δ 2.6-2.8 ppm (t, 2H): Methylene protons adjacent to the phenyl group (-CH₂-Ph).
-
δ 2.2-2.4 ppm (t, 2H): Methylene protons adjacent to the nitrogen atom (-CH₂-N).
-
δ 2.2 ppm (s, 6H): Methyl protons of the dimethylamino group (-N(CH₃)₂).
-
δ 1.7-1.9 ppm (quintet, 2H): Methylene protons in the middle of the propyl chain (-CH₂-CH₂-CH₂-).
¹³C NMR (CDCl₃):
-
δ ~142 ppm: Quaternary carbon of the phenyl group.
-
δ ~128.5 ppm: CH carbons of the phenyl group.
-
δ ~126 ppm: CH carbon of the phenyl group.
-
δ ~60 ppm: Methylene carbon adjacent to the nitrogen atom (-CH₂-N).
-
δ ~45 ppm: Methyl carbons of the dimethylamino group (-N(CH₃)₂).
-
δ ~34 ppm: Methylene carbon adjacent to the phenyl group (-CH₂-Ph).
-
δ ~30 ppm: Methylene carbon in the middle of the propyl chain (-CH₂-CH₂-CH₂-).
IR (neat):
-
~3025 cm⁻¹: Aromatic C-H stretch.
-
~2940, 2860 cm⁻¹: Aliphatic C-H stretch.
-
~2810, 2760 cm⁻¹: C-H stretch characteristic of N-methyl groups.
-
~1600, 1495, 1450 cm⁻¹: Aromatic C=C bending vibrations.
-
~1150 cm⁻¹: C-N stretch.
Mass Spectrometry (EI):
-
M⁺ at m/z 163: Molecular ion peak.
-
Fragment at m/z 58: [CH₂=N(CH₃)₂]⁺, a common fragment for N,N-dimethylamines resulting from alpha-cleavage.
-
Fragment at m/z 91: [C₇H₇]⁺, tropylium ion, characteristic of a benzyl group.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activity, mechanism of action, or signaling pathways associated with this compound.
Tertiary amines, as a class, are known to have diverse biological activities due to their ability to interact with various biological targets.[4] They are common structural motifs in many pharmaceuticals, including antihistamines, antipsychotics, and antidepressants.[5] The metabolism of tertiary amines in biological systems is primarily mediated by cytochrome P-450 and flavin-containing monooxygenase (FMO) enzymes, leading to N-oxidation and N-dealkylation products.[6]
General Metabolic Pathway for Tertiary Amines
Caption: General Metabolic Pathways for Tertiary Amines.
Further research is required to determine if this compound exhibits any specific pharmacological activity and to elucidate its metabolic fate and potential interactions with biological systems.
Safety and Toxicology
Detailed toxicological data for this compound is not available.[1] As a general precaution for a tertiary amine, appropriate safety measures should be taken when handling this compound.
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.
Conclusion
This compound is a readily synthesizable tertiary amine. This guide provides essential chemical and physical data and a detailed protocol for its preparation. The lack of available information on its biological activity presents an opportunity for further investigation by researchers in pharmacology and drug development. Future studies should focus on characterizing its pharmacological profile, metabolic pathways, and toxicological properties to fully assess its potential as a research tool or a scaffold for new therapeutic agents.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound [stenutz.eu]
- 3. rsc.org [rsc.org]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]
- 6. The metabolism of tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
N,N-dimethyl-3-phenylpropan-1-amine: A Preliminary Technical Data Sheet on its Putative Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl-3-phenylpropan-1-amine is a tertiary amine belonging to the phenylpropylamine structural class. While numerous derivatives of phenylpropylamine have been investigated for their pharmacological activity, this compound itself is not well-characterized in the scientific literature. This document compiles the limited available data on its interactions with biological targets.
Quantitative Data on Molecular Interactions
The only publicly accessible quantitative data for the interaction of this compound with specific biological targets is derived from binding and enzyme inhibition assays. The available data indicates weak affinity for the rat 5-hydroxytryptamine (serotonin) receptor 2B (5-HT2B) and very low potency for the inhibition of bovine monoamine oxidase B (MAO-B).
| Target Protein | Ligand/Inhibitor | Species | Assay Type | Value (nM) |
| 5-Hydroxytryptamine Receptor 2B (5-HT2B) | This compound | Rat | Binding Affinity (Kd) | 8130 |
| Amine oxidase [flavin-containing] B (MAO-B) | This compound | Bovine | Inhibition Constant (Ki) | 380000 |
Data sourced from BindingDB (Accession: 50047897, CHEMBL289199). The primary literature sources for this data could not be retrieved in the current search.
Putative Signaling Interactions
Based on the limited binding data, this compound may weakly interact with the 5-HT2B receptor and MAO-B. The functional consequence of the 5-HT2B receptor interaction (i.e., agonist, antagonist, or inverse agonist activity) is unknown. The high Ki value for MAO-B suggests that significant inhibition of this enzyme is unlikely at typical research concentrations.
General Experimental Protocols
While the specific experimental details for the cited data are not available, the following sections describe generalized protocols for the types of assays likely employed.
Radioligand Binding Assay for 5-HT2B Receptor
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the rat 5-HT2B receptor are prepared by homogenization and centrifugation.[1]
-
Assay Buffer: A suitable buffer, such as 50 mM Tris with co-factors, is used.[2]
-
Incubation: A constant concentration of a specific 5-HT2B radioligand (e.g., [3H]-LSD) is incubated with the membrane preparation and a range of concentrations of the unlabeled test compound (this compound).[2]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.[2][3]
-
Quantification: The radioactivity retained on the filters is measured by a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Kd) is then calculated using the Cheng-Prusoff equation.
Monoamine Oxidase B (MAO-B) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of MAO-B.
Methodology:
-
Enzyme Source: Purified MAO-B, often from bovine liver mitochondria or a recombinant source, is used.[4]
-
Assay Buffer: A suitable buffer, such as potassium phosphate buffer, is used.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (this compound).[5]
-
Enzymatic Reaction: The reaction is initiated by adding a substrate for MAO-B, such as benzylamine or kynuramine. The enzyme catalyzes the oxidative deamination of the substrate.[6]
-
Detection: The formation of the product (e.g., benzaldehyde or 4-hydroxyquinoline) is monitored over time, often by measuring changes in absorbance or fluorescence.[5][6]
-
Data Analysis: The rate of reaction is determined at each concentration of the test compound. The concentration that inhibits 50% of the enzyme activity (IC50) is calculated. The inhibition constant (Ki) can then be determined from the IC50 value.
Conclusion
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. assaygenie.com [assaygenie.com]
- 6. 4.4. Monoamine Oxidase A and B (MAO-A and -B) Enzyme Inhibition Assay [bio-protocol.org]
Physical and chemical properties of N,N-dimethyl-3-phenylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of N,N-dimethyl-3-phenylpropan-1-amine. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the compound's characteristics, synthesis, and potential biological activities. All quantitative data is presented in structured tables for ease of reference. Detailed experimental protocols for synthesis are provided, and key biological pathways are visualized using Graphviz diagrams.
Introduction
This compound is a tertiary amine with a phenylpropyl backbone. Its structural similarity to known pharmacologically active molecules makes it a compound of interest in medicinal chemistry and drug discovery. This guide aims to consolidate the available scientific information on this compound to facilitate further research and development.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for its handling, formulation, and analysis.
| Property | Value | Source |
| CAS Number | 1199-99-1 | [1] |
| Molecular Formula | C₁₁H₁₇N | [2] |
| Molecular Weight | 163.264 g/mol | [2] |
| Appearance | No data available | |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Density | No data available | |
| Solubility | No data available | |
| Topological Polar Surface Area | 3.2 Ų | [2] |
| Rotatable Bond Count | 4 | [2] |
| Heavy Atom Count | 12 | [2] |
| Complexity | 104 | [2] |
| Monoisotopic Mass | 163.136099547 Da | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various established organic chemistry methods. Below are detailed protocols for two potential synthetic routes.
Reductive Amination of Hydrocinnamaldehyde
This protocol is a general procedure for reductive amination which can be adapted for the synthesis of this compound from hydrocinnamaldehyde and dimethylamine.[3]
Materials:
-
Hydrocinnamaldehyde (1.0 eq.)
-
Dimethylamine (3-10 eq., e.g., as a solution in an appropriate solvent)
-
Sodium triacetoxyborohydride (2.0 eq.)
-
Anhydrous Methanol (MeOH) or Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve hydrocinnamaldehyde (1.0 eq.) in anhydrous MeOH or DCM (to a concentration of 1.0 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add dimethylamine (3-10 eq.) to the stirred solution and continue stirring for 15 minutes at 0 °C.
-
Add sodium triacetoxyborohydride (2.0 eq.) portionwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Quench the reaction by the careful addition of saturated aqueous NaHCO₃ (3 volumes).
-
Extract the aqueous phase with EtOAc (3 times).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate in vacuo.
-
The crude product can be purified by flash chromatography to afford the desired this compound.
Experimental Workflow for Reductive Amination:
Caption: Workflow for the synthesis of this compound via reductive amination.
Synthesis from 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine Hydrochloride
This protocol describes the synthesis of a related compound and can be adapted. It involves a nucleophilic substitution reaction.[4]
Materials:
-
3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride (1.0 eq.)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Brine
Procedure:
-
To a stirred suspension of sodium hydroxide in toluene and dimethyl sulfoxide, add 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride.
-
Heat the reaction mixture with stirring for several hours.
-
After cooling, add water to the mixture.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene.
-
Combine all organic extracts and wash sequentially with 10% sodium hydroxide, brine, and water.
-
Dry the organic layer over sodium sulfate.
-
Filter and distill off the solvent to obtain the crude product.
-
Purification can be achieved by methods such as HPLC.
Biological Activity and Signaling Pathways
This compound has been shown to interact with specific biological targets, suggesting a potential for pharmacological activity.
Interaction with 5-Hydroxytryptamine (Serotonin) 2B Receptor (5-HT2B)
This compound has been identified as a ligand for the rat 5-hydroxytryptamine receptor 2B. The 5-HT2B receptor is a Gq/11 protein-coupled receptor.[5] Activation of this receptor typically leads to the stimulation of phospholipase Cβ (PLCβ), which in turn generates diacylglycerol (DAG) and inositol triphosphate (IP₃). This signaling cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[5] In some cellular contexts, 5-HT2B receptor activation can also lead to the phosphorylation of the epidermal growth factor (EGF) receptor, which then engages downstream pathways such as the PI3K/ERK/mTOR signaling cascade.[6]
Signaling Pathway of 5-HT2B Receptor Activation:
Caption: Proposed signaling pathway following the binding of this compound to the 5-HT2B receptor.
Inhibition of Monoamine Oxidase B (MAO-B)
The compound has also been shown to inhibit bovine Amine oxidase [flavin-containing] B, more commonly known as Monoamine Oxidase B (MAO-B). MAO-B is a key enzyme in the metabolism of monoamine neurotransmitters.[7] Inhibition of MAO-B leads to an increase in the synaptic levels of these neurotransmitters, a mechanism that is utilized by several antidepressant and anti-Parkinson's disease drugs.[7][8]
Logical Relationship of MAO-B Inhibition:
Caption: Logical flow of the consequences of MAO-B inhibition by this compound.
Conclusion
This compound is a compound with interesting physical, chemical, and biological properties. Its ability to be synthesized through established methods and its interaction with key biological targets such as the 5-HT2B receptor and MAO-B suggest that it may serve as a valuable scaffold for the development of new therapeutic agents. This guide provides a foundational resource for further investigation into the pharmacological potential of this and related molecules. Researchers are encouraged to utilize the provided data and protocols as a starting point for their studies.
References
- 1. This compound [stenutz.eu]
- 2. Page loading... [wap.guidechem.com]
- 3. rsc.org [rsc.org]
- 4. N,N-DiMethyl-3-phenyl-3-(o-tolyloxy)propan-1-aMine synthesis - chemicalbook [chemicalbook.com]
- 5. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal Transduction Mechanism for Serotonin 5-HT2B Receptor-Mediated DNA Synthesis and Proliferation in Primary Cultures of Adult Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elucidating the mechanism of action and potential interactions of MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
N,N-dimethyl-3-phenylpropan-1-amine molecular formula and weight
An In-depth Technical Guide to N,N-dimethyl-3-phenylpropan-1-amine
This guide provides a comprehensive overview of the chemical and physical properties of this compound, including its molecular formula and weight. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
This compound is a tertiary amine with a phenylpropyl substituent. Its key quantitative properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₇N[1][2] |
| Molecular Weight | 163.26 g/mol [2] |
| Monoisotopic Mass | 163.1361 g/mol [1] |
| Topological Polar Surface Area | 3.2 Ų[1] |
| Rotatable Bond Count | 4[1] |
| Heavy Atom Count | 12[1] |
| Complexity | 104[1] |
| LogP (Octanol/Water) | 2.73[2] |
Experimental Protocols
A common and effective method for the synthesis of this compound is through the reductive amination of 3-phenylpropanal with dimethylamine. This process typically involves two main steps: the formation of an intermediate iminium ion, followed by its reduction to the final amine.
Synthetic Procedure: Reductive Amination
-
Reaction Setup: To a stirred solution of 3-phenylpropanal (1.0 equivalent) in a suitable solvent such as methanol or ethanol, add a solution of dimethylamine (2.0 equivalents, typically as a solution in a compatible solvent). The reaction is often carried out at room temperature.
-
Iminium Ion Formation: The mixture is stirred for a period to allow for the formation of the intermediate iminium ion. The progress of this step can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture. The temperature should be controlled during this exothermic step, often by using an ice bath.
-
Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any inorganic byproducts.
-
Purification: The organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is evaporated. The crude product can then be purified by flash chromatography on silica gel to yield the pure this compound.
Illustrative Diagrams
The following diagrams illustrate the key molecular properties and a plausible synthetic workflow for this compound.
References
The Biological Activity of 3-Phenylpropylamine Derivatives: A Technical Guide
Abstract: The 3-phenylpropylamine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of a wide array of therapeutic agents. As an analogue of phenethylamine with an extended carbon chain, this framework has given rise to drugs targeting the central nervous system (CNS), infectious agents, and other biological pathways[1][2]. This technical guide provides an in-depth review of the diverse biological activities of 3-phenylpropylamine derivatives, focusing on their roles as modulators of neurotransmitter systems, anticonvulsants, and antimicrobial agents. It summarizes key quantitative data, details relevant experimental protocols, and illustrates underlying mechanisms and workflows to support researchers, scientists, and professionals in the field of drug development.
Modulation of Neurotransmitter Systems
The 3-phenylpropylamine core is famously associated with drugs that modulate monoaminergic neurotransmission. These derivatives primarily act by inhibiting metabolic enzymes like monoamine oxidase (MAO) or by blocking the reuptake of neurotransmitters such as serotonin and norepinephrine from the synaptic cleft.
Monoamine Oxidase (MAO) Inhibition
MAO enzymes are responsible for the degradation of monoamine neurotransmitters. Inhibition of these enzymes increases the concentration of neurotransmitters in the brain, an action associated with antidepressant effects. Several 3-phenylpropylamine derivatives have been evaluated as MAO inhibitors.
Unsaturated analogues, such as E-cinnamylamine (E-3-amino-1-phenyl-prop-1-ene), are oxidized by MAO-B, yielding E-cinnamaldehyde, which acts as a competitive inhibitor of the enzyme[3]. In contrast, N-methylated versions of cinnamylamine are irreversible inhibitors of MAO-B[3]. Other derivatives, like phenylpropanolamine (PPA), have been shown to be competitive and reversible inhibitors of both MAO-A and MAO-B[4].
Table 1: Monoamine Oxidase (MAO) Inhibition by 3-Phenylpropylamine Derivatives
| Compound | Target | Inhibition Type | Ki Value | Source |
|---|---|---|---|---|
| E-Cinnamaldehyde (product of E-cinnamylamine) | MAO-B | Competitive | 0.017 mM | [3] |
| N-Methyl-E-cinnamylamine | MAO-B | Irreversible | - | [3] |
| Phenylpropanolamine (PPA) | MAO-A | Competitive, Reversible | 150 µM | [4] |
| Phenylpropanolamine (PPA) | MAO-B | Competitive, Reversible | 800 µM |[4] |
Caption: Mechanism of Monoamine Oxidase (MAO) inhibition.
Experimental Protocol: MAO Inhibition Assay
This protocol describes a general method for determining the MAO inhibitory activity of a test compound using a mitochondrial fraction from rat liver or brain.
-
Enzyme Preparation: Homogenize fresh rat liver or brain tissue in a buffered sucrose solution. Perform differential centrifugation to isolate the mitochondrial fraction, which is rich in MAO enzymes. Resuspend the final pellet in a phosphate buffer and store at -80°C.
-
Assay Procedure: In a reaction vessel, combine the mitochondrial enzyme preparation, phosphate buffer (pH 7.4), and varying concentrations of the test compound (e.g., a 3-phenylpropylamine derivative).
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding a specific substrate. Use serotonin for MAO-A activity or β-phenylethylamine for MAO-B activity[4].
-
Incubation and Termination: Allow the reaction to proceed for a set time (e.g., 20-30 minutes) at 37°C. Terminate the reaction by adding a strong acid (e.g., perchloric acid).
-
Quantification: Measure the amount of product formed using spectrophotometry or fluorometry. The rate of product formation is inversely proportional to the inhibitory activity of the test compound.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) and the Ki value through kinetic analysis, such as Lineweaver-Burk plots[4].
Monoamine Reuptake Inhibition
The 3-phenylpropylamine scaffold is the foundation for some of the most successful antidepressant drugs, which function by inhibiting the reuptake of monoamine neurotransmitters. The discovery of 3-phenoxy-3-phenylpropan-1-amine (PPPA) by Eli Lilly was a pivotal moment, leading to the development of selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs)[2][5].
Notable drugs derived from this scaffold include Fluoxetine (an SSRI), Atomoxetine (an NRI), and Nisoxetine (an NRI)[5]. Research continues to produce novel derivatives with high potency and selectivity for monoamine transporters.
Table 2: Monoamine Transporter Inhibition by 3-Phenylpropylamine Derivatives
| Compound | Target Transporter | Activity | Value | Source |
|---|---|---|---|---|
| N-Methyl-3-phenylpropylamine | Serotonin (SERT) | Ki | 5.5 x 10⁻⁸ M (55 nM) | [6] |
| H05 (arylpropylamine derivative) | Serotonin (SERT) | Ki | 4.81 nM | [7] |
| H05 (arylpropylamine derivative) | Norepinephrine (NET) | Ki | 6.72 nM | [7] |
| H05 (arylpropylamine derivative) | 5-HT₂ₐ Receptor | IC₅₀ (Antagonist) | 60.37 nM |[7] |
Caption: Inhibition of monoamine neurotransmitter reuptake.
Experimental Protocol: Synaptosome Neurotransmitter Uptake Assay
This protocol outlines a method to measure the inhibition of neurotransmitter uptake in isolated nerve endings (synaptosomes), as described for N-Methyl-3-phenylpropylamine[6].
-
Synaptosome Preparation: Euthanize rats and rapidly dissect brain regions of interest (e.g., striatum for dopamine, cortex for norepinephrine/serotonin). Homogenize the tissue in ice-cold sucrose buffer.
-
Isolation: Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation. Wash and resuspend the synaptosomal pellet in a physiological buffer.
-
Uptake Assay: Aliquots of the synaptosome suspension are pre-incubated at 37°C with various concentrations of the test compound.
-
Reaction Initiation: Initiate the uptake by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]serotonin or [³H]norepinephrine).
-
Termination: After a short incubation period (e.g., 5 minutes), rapidly terminate the uptake by vacuum filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular radiolabel.
-
Measurement: Place the filters in scintillation vials with scintillation fluid. Quantify the amount of radiolabel trapped inside the synaptosomes using a liquid scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a known potent inhibitor or at 0°C). Calculate the percent inhibition for each test compound concentration and determine the IC₅₀/Ki values.
Anticonvulsant Activity
Derivatives of 3-phenylpropylamine have demonstrated significant potential as anticonvulsant agents, showing efficacy in various preclinical seizure models. This activity suggests their potential for treating epilepsy.
One notable derivative, 1-diethylamino-3-phenylprop-2-en-1-one, provided protection in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure screens in mice and rats[8][9]. Further studies revealed its efficacy in the 6 Hz psychomotor seizure test and the corneal kindling model. Its mechanism of action may involve the blockade of chloride channels[8][9]. Another class of derivatives, 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, also showed potent anticonvulsant properties[10].
Table 3: Preclinical Anticonvulsant Activity of 3-Phenylpropylamine Derivatives
| Derivative Class | Animal Model | Test | Outcome | Proposed Mechanism | Source |
|---|---|---|---|---|---|
| 1-diethylamino-3-phenylprop-2-en-1-one | Mouse, Rat | Maximal Electroshock (MES) | Protection | - | [8][9] |
| 1-diethylamino-3-phenylprop-2-en-1-one | Mouse, Rat | Subcutaneous Pentylenetetrazole (scPTZ) | Protection | - | [8][9] |
| 1-diethylamino-3-phenylprop-2-en-1-one | Mouse | 6 Hz Psychomotor Seizure Test | Efficacy | - | [8][9] |
| 1-diethylamino-3-phenylprop-2-en-1-one | Rat | Lamotrigine-resistant kindled rat model | Protection | Chloride channel blockade | [8][9] |
| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | Mouse | MES, scPTZ, 6 Hz | Potent anticonvulsant properties | Not specified |[10] |
Caption: Preclinical screening workflow for anticonvulsant drugs.
Experimental Protocols: Anticonvulsant Screening
The evaluation of candidate anticonvulsants typically begins with intraperitoneal administration of the compound to mice, followed by assessment in the MES and scPTZ tests[8].
-
Maximal Electroshock (MES) Test:
-
Purpose: To identify compounds effective against generalized tonic-clonic seizures.
-
Procedure: Administer the test compound to mice at various doses. After a predetermined time for drug absorption, deliver a brief, high-intensity electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.
-
Endpoint: The endpoint is the abolition of the hindlimb tonic extensor component of the seizure. An animal is considered protected if this response is absent.
-
Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Purpose: To detect compounds that may treat myoclonic seizures[8].
-
Procedure: Administer the test compound to mice. After the appropriate absorption time, inject a dose of pentylenetetrazole (PTZ) subcutaneously that reliably induces clonic seizures (typically around 85 mg/kg).
-
Endpoint: Observe the animals for a set period (e.g., 30 minutes). The absence of a clonic seizure lasting for at least 5 seconds is considered protection.
-
Analysis: The ED₅₀ is calculated based on the percentage of animals protected at each dose level.
-
Antimicrobial Activity
The 3-phenylpropylamine scaffold has also been explored for the development of antimicrobial agents. Various derivatives have shown activity against a range of bacterial and fungal pathogens.
-
Thiazole Derivatives: 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivatives have demonstrated promising antibacterial activity[11].
-
Baylis-Hillman Adducts: 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives have shown potent antimicrobial activity against both bacteria and fungi, with some compounds exhibiting MIC values between 14-16 µg/mL against Staphylococcus aureus and Corynebacterium diphtheriae[12].
-
Phenoxypyrazole Derivatives: A series of 3-phenyl-4-phenoxypyrazole derivatives displayed bactericidal activity against Gram-positive bacteria, including S. aureus, with MICs as low as 1 µg/mL. The proposed mechanism involves targeting cell wall lipid intermediates, similar to the antibiotic nisin[13].
Table 4: Antimicrobial Activity of 3-Phenylpropylamine Derivatives
| Derivative Class | Organism | Activity | Value (MIC) | Source |
|---|---|---|---|---|
| Baylis-Hillman Adducts (nitro- or dichloro-substituted) | S. aureus | Antibacterial | 14-16 µg/mL | [12] |
| Baylis-Hillman Adducts (nitro- or dichloro-substituted) | C. diphtheriae | Antibacterial | 14-16 µg/mL | [12] |
| 3-phenyl-4-phenoxypyrazole (PYO1, PYO12) | S. aureus | Antibacterial | 1 µg/mL |[13] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the agar or broth dilution method for determining the MIC of a compound against bacterial strains[12].
-
Preparation of Inoculum: Grow the bacterial strain to be tested in a suitable broth medium to a standardized density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: Prepare a series of two-fold dilutions of the test compound in either molten agar (for agar dilution) or a liquid broth medium (for broth microdilution) in a 96-well plate.
-
Inoculation:
-
Agar Dilution: Spot a standardized amount of the bacterial inoculum onto the surface of the agar plates containing the different compound concentrations.
-
Broth Microdilution: Add a standardized volume of the bacterial inoculum to each well of the 96-well plate containing the diluted compound.
-
-
Controls: Include a positive control (no compound) to ensure bacterial growth and a negative control (no bacteria) to ensure medium sterility.
-
Incubation: Incubate the plates or 96-well plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Reading the MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Other Biological Activities
The structural versatility of the 3-phenylpropylamine core has allowed for its application in other therapeutic areas. Notably, 3-amino-3-phenylpropionamide derivatives have been synthesized and found to exhibit a high affinity for the mu opioid receptor, suggesting their potential as novel analgesic agents[14].
Conclusion
The 3-phenylpropylamine framework is a remarkably versatile and productive scaffold in drug discovery. Its derivatives have yielded critical medicines for treating depression and other CNS disorders by modulating neurotransmitter systems. Furthermore, ongoing research demonstrates its significant potential in developing new classes of anticonvulsant and antimicrobial agents. The continued exploration of structure-activity relationships within this chemical class promises to deliver novel therapeutic agents with improved efficacy and safety profiles for a wide range of diseases.
References
- 1. Phenylpropylamine - Wikipedia [en.wikipedia.org]
- 2. 3-Phenylpropylamine | 2038-57-5 | Benchchem [benchchem.com]
- 3. Inhibition and inactivation of monoamine oxidase by 3-amino-1-phenyl-prop-1-enes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of monoamine oxidase activity by phenylpropanolamine, an anorectic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PPPA (drug) - Wikipedia [en.wikipedia.org]
- 6. N-Methyl-3-phenylpropylamine hydrochloride | 30684-07-2 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N,N-dimethyl-3-phenylpropan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N,N-dimethyl-3-phenylpropan-1-amine hydrochloride, a tertiary amine of interest in various research and development applications. This document details the prevalent synthetic methodologies, complete with experimental protocols, and presents key quantitative data in a structured format. Visualization of the synthetic workflow is also provided to facilitate a clear understanding of the process.
Introduction
This compound is a substituted propyl-amine. Its hydrochloride salt is often preferred for its stability and ease of handling. The synthesis of this compound can be achieved through several established routes, primarily involving the formation of the tertiary amine from a suitable precursor followed by salt formation. This guide will focus on one of the most common and efficient methods: the reductive amination of 3-phenylpropanal with dimethylamine.
Synthetic Pathway Overview
The synthesis of this compound hydrochloride is typically a two-step process:
-
Reductive Amination: The core of the synthesis involves the reaction of 3-phenylpropanal with dimethylamine in the presence of a reducing agent to form the free base, this compound.
-
Salt Formation: The purified free base is then treated with hydrochloric acid to yield the desired hydrochloride salt.
Caption: Synthetic workflow for this compound HCl.
Experimental Protocols
The following sections provide a detailed methodology for the synthesis of this compound hydrochloride.
3.1. Step 1: Reductive Amination of 3-Phenylpropanal
This procedure details the formation of the free base, this compound.
-
Materials:
-
3-Phenylpropanal
-
Dimethylamine (2 M solution in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
-
-
Procedure:
-
To a solution of 3-phenylpropanal (1.0 eq) in dichloromethane (DCM), add dimethylamine (1.2 eq, 2 M solution in THF).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-18 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by flash column chromatography on silica gel.
-
3.2. Step 2: Formation of the Hydrochloride Salt
This procedure describes the conversion of the free base to its hydrochloride salt.
-
Materials:
-
This compound (free base)
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (2 M solution in Et₂O)
-
Büchner funnel and filter paper
-
-
Procedure:
-
Dissolve the purified this compound (1.0 eq) in a minimal amount of diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add hydrochloric acid (1.1 eq, 2 M solution in Et₂O) dropwise with stirring.
-
A white precipitate of the hydrochloride salt will form.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold diethyl ether.
-
Dry the product under vacuum to yield this compound hydrochloride.
-
An In-depth Technical Guide to N,N-dimethyl-3-phenylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl-3-phenylpropan-1-amine, a tertiary amine with a phenylpropyl scaffold, serves as a valuable building block in organic synthesis and holds potential for investigation in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and preliminary biological considerations, tailored for a scientific audience.
Chemical Identity and Synonyms
This compound is systematically named this compound. It is also known by several other names, which are useful for literature and database searches.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1199-99-1[1] |
| Molecular Formula | C₁₁H₁₇N[2] |
| Molecular Weight | 163.264 g/mol [2] |
| InChI Key | NMXXDRKTOJAAQS-UHFFFAOYSA-N |
Common Synonyms:
-
1-(N,N-dimethylamino)-3-phenylpropane[1]
-
N,N-dimethyl-γ-phenylpropylamine[1]
-
3-phenylpropyl-dimethylamine[1]
-
Benzenepropanamine, N,N-dimethyl-
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 163.264 g/mol | Calculated[2] |
| Topological Polar Surface Area | 3.2 Ų | Calculated[2] |
| Rotatable Bond Count | 4 | Calculated[2] |
| Complexity | 104 | Calculated[2] |
| Heavy Atom Count | 12 | Calculated[2] |
| XLogP3-AA | 2.5 | Calculated |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is through the reductive amination of 3-phenylpropanal with dimethylamine. This method is a cornerstone of amine synthesis, offering high yields and selectivity.
General Reductive Amination Protocol
This protocol is a generalized procedure based on established methods for reductive amination.
Reaction Scheme:
Caption: Reductive Amination Workflow
Materials:
-
3-Phenylpropanal
-
Dimethylamine (e.g., 2 M solution in THF or methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous dichloromethane (DCM) or Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (for extraction)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a stirred solution of 3-phenylpropanal (1.0 eq) in anhydrous DCM or MeOH, add dimethylamine (1.5-2.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Data (Predicted)
While experimental spectra are not widely published, the expected spectral characteristics can be predicted based on the structure of the molecule.
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.35-7.15 (m, 5H): Aromatic protons of the phenyl group.
-
δ 2.65 (t, J = 7.6 Hz, 2H): Methylene protons adjacent to the phenyl group (C₆H₅-CH₂ -).
-
δ 2.30 (t, J = 7.2 Hz, 2H): Methylene protons adjacent to the nitrogen atom (-CH₂ -N(CH₃)₂).
-
δ 2.25 (s, 6H): Methyl protons of the dimethylamino group (-N(CH₃ )₂).
-
δ 1.85 (quint, J = 7.4 Hz, 2H): Methylene protons in the middle of the propyl chain (-CH₂-CH₂ -CH₂-).
¹³C NMR (CDCl₃, 101 MHz):
-
δ 142.0: Quaternary aromatic carbon (C-1 of the phenyl ring).
-
δ 128.5 (2C): Aromatic CH carbons (ortho).
-
δ 128.3 (2C): Aromatic CH carbons (meta).
-
δ 125.8: Aromatic CH carbon (para).
-
δ 59.0: Methylene carbon adjacent to the nitrogen atom (-C H₂-N(CH₃)₂).
-
δ 45.5 (2C): Methyl carbons of the dimethylamino group (-N(C H₃)₂).
-
δ 33.5: Methylene carbon adjacent to the phenyl group (C₆H₅-C H₂-).
-
δ 31.0: Methylene carbon in the middle of the propyl chain (-CH₂-C H₂-CH₂-).
Mass Spectrometry (EI):
-
m/z 163 (M⁺): Molecular ion peak.
-
m/z 58 ([C₃H₈N]⁺): A prominent fragment resulting from alpha-cleavage, corresponding to the [CH₂=N(CH₃)₂]⁺ ion. This is often the base peak for N,N-dimethylalkylamines.
-
m/z 91 ([C₇H₇]⁺): Tropylium ion, a common fragment for compounds containing a benzyl group.
-
m/z 104 ([C₈H₈]⁺): Styrene radical cation, resulting from McLafferty rearrangement.
Biological Activity and Mechanism of Action
The biological activity of this compound is not extensively documented in publicly available literature. However, its structural motif, a phenylpropylamine, is present in a wide range of biologically active molecules, including pharmaceuticals and research chemicals.
The phenylpropylamine scaffold is a key feature of many central nervous system (CNS) active compounds. For instance, atomoxetine, a selective norepinephrine reuptake inhibitor, and fluoxetine, a selective serotonin reuptake inhibitor, contain a modified phenylpropylamine core. These drugs exert their effects by binding to and inhibiting the function of monoamine transporters.
Given its structural similarity to these compounds, it is plausible that this compound could interact with monoamine transporters or other CNS targets. However, without experimental data, this remains speculative. Further research, including binding assays and functional studies, is necessary to elucidate any potential pharmacological activity and the underlying mechanism of action.
Caption: Hypothetical Signaling Pathway
Toxicology and Safety
Detailed toxicological data for this compound are not available. As with any chemical, it should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
For related tertiary amines, potential hazards may include skin and eye irritation, and respiratory tract irritation. Ingestion may be harmful. A comprehensive safety assessment would require specific toxicological studies.
Conclusion
This compound is a readily synthesizable compound with a chemical structure that suggests potential for biological activity, particularly within the central nervous system. This technical guide has summarized the available information on its identity, properties, and synthesis. The lack of extensive experimental data highlights the need for further research to fully characterize this compound and explore its potential applications in drug discovery and development. The provided protocols and predicted data serve as a foundation for researchers to initiate such investigations.
References
N,N-dimethyl-3-phenylpropan-1-amine: A Technical Guide to its Significance as a Potential Fluoxetine Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of depression and other psychiatric disorders.[1][2] The purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. Regulatory bodies mandate the identification and control of impurities that may arise during the synthesis or storage of the drug substance. This technical guide provides an in-depth analysis of N,N-dimethyl-3-phenylpropan-1-amine as a potential process-related impurity in the synthesis of fluoxetine. While not a commonly cited or pharmacopoeially recognized impurity, its structural similarity to key intermediates in several fluoxetine synthesis routes warrants its consideration in a comprehensive impurity profile.
This document will explore the potential origins of this compound in fluoxetine manufacturing, present its chemical properties, and detail analytical methodologies for its detection and quantification.
Potential Origin of this compound as a Fluoxetine Impurity
The presence of this compound as an impurity in fluoxetine is most likely linked to the synthesis pathway starting from 3-dimethylaminopropiophenone. This common route involves the reduction of the ketone to form 3-dimethylamino-1-phenylpropan-1-ol, a key intermediate.[1][3]
This compound could potentially be formed through two primary mechanisms:
-
As an impurity in the starting material: The starting material, 3-dimethylaminopropiophenone, may contain this compound as a manufacturing byproduct.
-
As a byproduct during the synthesis of intermediates: During the reduction of 3-dimethylaminopropiophenone to 3-dimethylamino-1-phenylpropan-1-ol, over-reduction could potentially lead to the formation of this compound, where the benzylic alcohol is further reduced to a methylene group.
The following diagram illustrates a common synthesis pathway for fluoxetine and highlights the potential point of origin for this compound.
Data Presentation
For clarity and comparative analysis, the chemical properties of this compound are summarized below. For context, a table of commonly recognized fluoxetine impurities is also provided.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 1199-99-1[4] |
| Molecular Formula | C₁₁H₁₇N[4] |
| Molecular Weight | 163.26 g/mol [4] |
| IUPAC Name | This compound[5] |
| Structure |
Table 2: Commonly Reported Impurities of Fluoxetine
| Impurity Name | Structure | Common Origin |
| Norfluoxetine | Metabolite and degradation product | |
| Fluoxetine Related Compound A | Process-related impurity | |
| Fluoxetine EP Impurity B (N-Methyl-3-phenylpropan-1-amine) | Process-related impurity | |
| N-Formyl fluoxetine | Process-related impurity | |
| 3-Dimethylamino-1-phenylpropan-1-ol | Unreacted intermediate[6] |
Experimental Protocols
The detection and quantification of tertiary amine impurities in active pharmaceutical ingredients are crucial for quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for this purpose due to its high resolution and sensitivity for volatile and semi-volatile compounds.[7][8]
Hypothetical GC-MS Method for the Determination of this compound in Fluoxetine
This protocol describes a general approach that would require optimization and validation for routine use.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent such as methanol or dichloromethane. Prepare a series of working standards by serial dilution to construct a calibration curve.
-
Sample Solution: Accurately weigh a known amount of the fluoxetine API and dissolve it in the chosen solvent to achieve a final concentration suitable for GC-MS analysis.
2. Chromatographic Conditions
-
Gas Chromatograph: A system equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL (splitless mode).
3. Mass Spectrometer Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan mode for confirmation of identity.
-
SIM Ions for this compound: Monitor characteristic ions (e.g., m/z 58, 91, 163). The specific ions should be determined from the mass spectrum of a reference standard.
-
SIM Ions for Fluoxetine: Monitor characteristic ions of fluoxetine to ensure separation.
-
4. Data Analysis
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time and mass spectrum with that of the reference standard.
-
Quantify the amount of the impurity using the calibration curve generated from the standard solutions.
Regulatory Context and Control Strategy
According to the International Council for Harmonisation (ICH) guidelines (Q3A), impurities in new drug substances must be identified and quantified. While there is no specific regulatory limit for this compound in fluoxetine, its control would fall under the threshold for reporting, identification, and qualification of unspecified impurities.
A robust control strategy for this potential impurity would involve:
-
Sourcing of Starting Materials: Implementing stringent quality control on incoming 3-dimethylaminopropiophenone to test for the presence of this compound.
-
Process Optimization: Fine-tuning the reduction step of 3-dimethylaminopropiophenone to minimize the potential for over-reduction. This could involve careful selection of the reducing agent, temperature control, and reaction time.
-
In-Process Controls: Monitoring the formation of the impurity at critical steps in the manufacturing process.
-
Final API Testing: Including a validated analytical method, such as the GC-MS method described, in the final specification for fluoxetine API to ensure the impurity is below the acceptable limit for unspecified impurities.
Conclusion
This compound is not a recognized or commonly reported impurity in fluoxetine. However, its structural relationship to key intermediates in prevalent synthetic routes suggests it is a potential process-related impurity that warrants consideration. A thorough understanding of the fluoxetine manufacturing process is essential for identifying and controlling such potential impurities. The implementation of a suitable analytical methodology, such as GC-MS, and a comprehensive control strategy are critical to ensuring the purity, safety, and quality of the final fluoxetine drug substance. This proactive approach to impurity profiling is a cornerstone of modern pharmaceutical development and manufacturing.
References
- 1. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 3. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 4. N,N-Dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine | C18H23NO | CID 12807420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [stenutz.eu]
- 6. veeprho.com [veeprho.com]
- 7. Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health | Labcompare.com [labcompare.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
The Pharmacology of N,N-dimethyl-3-phenylpropan-1-amine: A Technical Overview of an Uncharacterized Phenylpropylamine
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive overview of the predicted pharmacology of N,N-dimethyl-3-phenylpropan-1-amine based on its chemical structure and the known activities of closely related analogs. As of the latest literature review, specific pharmacological data, including receptor binding affinities, functional activity, and detailed in vivo pharmacokinetics for this compound (CAS 1199-99-1), are not extensively available in the public domain. This guide, therefore, extrapolates potential biological activities from established structure-activity relationships within the phenylpropylamine class.
Introduction
This compound is a tertiary amine belonging to the phenylpropylamine class of compounds. This chemical family is of significant interest in medicinal chemistry and pharmacology due to its members' interactions with the central nervous system, particularly with monoamine neurotransmitter systems. While this specific molecule is commercially available and has been documented as a synthetic intermediate, its own pharmacological profile remains largely uncharacterized. This guide synthesizes the available information on its chemical properties and the pharmacology of its structural analogs to provide an informed perspective on its potential biological activities and a framework for its future investigation.
Chemical Properties
This compound is a small molecule with the following key characteristics:
| Property | Value |
| Molecular Formula | C₁₁H₁₇N |
| Molecular Weight | 163.26 g/mol |
| CAS Number | 1199-99-1 |
| Structure | A phenyl ring attached to a three-carbon (propyl) chain, with a dimethylated tertiary amine at the terminal position. |
Inferred Pharmacology and Structure-Activity Relationships (SAR)
The pharmacological activity of phenylpropylamines is heavily dictated by substitutions on the phenyl ring and the amine group, as well as the length of the alkyl chain.
-
Phenyl Ring: Unsubstituted phenyl rings, as in the case of this compound, generally result in lower potency compared to derivatives with hydroxyl or methoxy groups on the ring, which can enhance binding to specific receptors.
-
Propyl Chain: The three-carbon chain separating the phenyl ring and the amine group is a key structural feature. The related phenethylamines (two-carbon chain) are often potent monoamine releasing agents. Lengthening the chain to a propyl group can alter the mechanism of action, often shifting it from a releasing agent to a reuptake inhibitor.
-
Tertiary Amine (N,N-dimethyl): The presence of two methyl groups on the nitrogen atom classifies it as a tertiary amine. In the context of adrenergic receptors, increasing the bulk on the nitrogen atom generally decreases α-receptor activity and can modulate β-receptor activity.[1] For monoamine transporters, N-methylation can influence selectivity and potency. Compared to primary and secondary amines, tertiary amines are often less potent as direct-acting sympathomimetics.[1]
Based on these principles, this compound is predicted to interact with monoamine transporters, such as those for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). However, its activity is likely to be that of a reuptake inhibitor rather than a potent releasing agent.
Pharmacology of Structural Analogs
The known pharmacological profiles of its immediate primary and secondary amine analogs provide the strongest indication of the potential activities of this compound.
| Compound | Structure | Known Pharmacological Activity | Reference |
| 3-Phenylpropylamine | Primary Amine | Norepinephrine-Dopamine Releasing Agent (NDRA). It is noted to be significantly less potent than phenethylamine.[2] | [2] |
| N-Methyl-3-phenylpropylamine | Secondary Amine | Selective inhibitor of serotonin uptake in synaptosomes. Also shows interaction with the norepinephrine transporter.[3] | [3] |
The progression from a primary amine (releasing agent) to a secondary amine (reuptake inhibitor) suggests that the N,N-dimethyl tertiary amine variant is also likely to function as a monoamine transporter inhibitor, possibly with its own unique selectivity profile for SERT, NET, and DAT.
Postulated Experimental Characterization Workflow
To formally elucidate the pharmacology of this compound, a standard preclinical evaluation workflow would be employed.
In Vitro Assays
-
Radioligand Binding Assays: To determine the binding affinity of the compound for a panel of receptors and transporters (e.g., SERT, NET, DAT, 5-HT receptor subtypes, dopamine receptor subtypes).
-
Methodology: Membranes from cells expressing the target of interest are incubated with a specific radioligand and varying concentrations of the test compound (this compound). The displacement of the radioligand is measured to calculate the inhibition constant (Ki).
-
-
Neurotransmitter Uptake Assays: To measure the functional inhibition of monoamine transporters.
-
Methodology: Synaptosomes or cells expressing SERT, NET, or DAT are incubated with a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) and varying concentrations of the test compound. The reduction in neurotransmitter uptake is measured to determine the IC₅₀ value.
-
In Vivo Studies
-
Pharmacokinetic Profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Methodology: The compound is administered to laboratory animals (e.g., rats, mice) via various routes (e.g., intravenous, oral). Blood samples are collected at multiple time points, and the concentration of the compound is measured using techniques like LC-MS/MS to determine parameters such as half-life, bioavailability, and volume of distribution.
-
-
Behavioral Pharmacology: To assess the physiological and behavioral effects of the compound in animal models. This could include models of depression, anxiety, or locomotor activity, depending on the in vitro profile.
Below is a graphical representation of a typical characterization workflow for a novel psychoactive compound.
Potential Signaling Pathways
Given the likelihood of interaction with monoamine transporters, this compound would modulate synaptic neurotransmitter levels, leading to downstream signaling changes. For example, inhibition of the serotonin transporter (SERT) would increase synaptic serotonin concentrations, leading to enhanced activation of various postsynaptic 5-HT receptors.
The diagram below illustrates a generalized signaling pathway for a monoamine transporter inhibitor.
Conclusion
This compound is a structurally simple tertiary phenylpropylamine whose pharmacological profile has not been publicly detailed. Based on robust structure-activity relationship data from its chemical class, it is reasonable to hypothesize that this compound functions as a monoamine transporter inhibitor. Its primary and secondary amine analogs exhibit activities as a monoamine releasing agent and a serotonin-norepinephrine reuptake inhibitor, respectively. Definitive characterization of this compound will require systematic in vitro and in vivo studies to determine its binding affinities, functional potencies, and pharmacokinetic properties. The workflows and conceptual pathways described herein provide a foundational framework for guiding such an investigation.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of N,N-dimethyl-3-phenylpropan-1-amine and Structurally Related Compounds
Disclaimer: Following a comprehensive search of scientific literature, it has been determined that there is a notable absence of publicly available in vivo study protocols specifically for N,N-dimethyl-3-phenylpropan-1-amine (CAS: 1199-99-1). The information that is available often pertains to structurally similar but distinct molecules.
Therefore, this document provides a generalized, yet detailed, set of application notes and protocols that can serve as a foundational template for researchers and drug development professionals initiating in vivo studies on novel phenylpropan-1-amine derivatives. The methodologies outlined below are based on standard practices in preclinical research and can be adapted to investigate the pharmacokinetics, pharmacodynamics, and acute toxicity of this compound or related compounds.
Overview and Rationale
This compound belongs to the class of phenylpropylamines.[1] Compounds within this class have a wide range of biological activities and are often investigated for their potential as therapeutic agents. Preliminary in vivo studies are crucial to understanding the safety profile, tolerability, and pharmacokinetic properties of such new chemical entities. The following protocols describe a typical approach for a preliminary in vivo screening study in a rodent model.
Generalized Protocol: Acute Toxicity and Pharmacokinetic Profiling in Rodents
This protocol is designed as a foundational study to assess the acute toxicity and basic pharmacokinetic parameters of a test compound like this compound.
Objectives
-
To determine the maximum tolerated dose (MTD) following a single administration.
-
To characterize the acute toxicity profile and identify potential target organs of toxicity.
-
To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Materials and Reagents
-
Test Compound: this compound
-
Vehicle (e.g., sterile saline, 5% DMSO in corn oil)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Anticoagulant (e.g., K2EDTA)
-
Standard laboratory equipment for dosing and blood collection.
Animal Model
-
Species: Sprague-Dawley rats or C57BL/6 mice.
-
Sex: Both males and females should be used.
-
Age: 8-10 weeks.
-
Health Status: Healthy, specific-pathogen-free animals.
-
Acclimatization: Minimum of 7 days before the experiment.
Experimental Design and Workflow
The study is typically divided into a dose-ranging acute toxicity phase and a pharmacokinetic phase.
Caption: Generalized workflow for in vivo acute toxicity and pharmacokinetic studies.
Detailed Experimental Protocols
Protocol 1: Single-Dose Acute Toxicity Study
-
Animal Grouping: Randomly assign animals to dose groups (e.g., 5 animals/sex/group). Include a vehicle control group and at least three dose levels (low, medium, high).
-
Dose Formulation: Prepare fresh dose formulations on the day of administration. The concentration should be adjusted based on the most recent body weights.
-
Administration: Administer the test compound as a single bolus dose via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV) injection).
-
Clinical Observations:
-
Observe animals continuously for the first 30 minutes post-dose, then at 1, 2, and 4 hours.
-
Thereafter, observe twice daily for 14 days.
-
Record any signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
-
Body Weight: Record body weights prior to dosing and at least weekly thereafter.
-
Terminal Procedures: At the end of the 14-day observation period, euthanize all surviving animals. Conduct a gross necropsy on all animals (including any that die prematurely). Collect major organs for histopathological examination.
Protocol 2: Pharmacokinetic Study
-
Animal Grouping: Assign animals to groups for each route of administration to be tested (e.g., IV and PO). Typically, 3-4 animals per time point are sufficient for composite sampling, or cannulated animals can be used for serial sampling.
-
Dose Administration: Administer a single, non-toxic dose of the test compound.
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
For IV administration, earlier time points are critical. For PO administration, the absorption phase should be well-characterized.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA), and immediately place on ice.
-
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Data Presentation
Quantitative data from these studies should be summarized in tables for clarity and ease of comparison.
Table 1: Hypothetical Acute Toxicity Data for this compound
| Dose Group (mg/kg, PO) | Sex | Number of Animals | Mortality | Key Clinical Signs |
| Vehicle Control | M/F | 5/5 | 0/10 | No observable signs |
| 10 | M/F | 5/5 | 0/10 | No observable signs |
| 100 | M/F | 5/5 | 0/10 | Mild sedation at 1-2h |
| 1000 | M/F | 5/5 | 2/10 | Severe sedation, ataxia |
Table 2: Hypothetical Pharmacokinetic Parameters of a Related Compound
Based on a study of the related aminoalkylated diarylpropanes, NP085 and NP102, in C57BL/6 mice, the following parameters were reported after oral administration.[2]
| Compound | Dose (mg/kg, PO) | Cmax (µM) | Tmax (h) | T½ (h) | Bioavailability (%) |
| NP085 | 15 | 0.2 ± 0.4 | - | 6.1 | 8 |
| NP102 | 15 | 0.7 ± 0.3 | - | 6.1 | 22 |
Potential Signaling Pathways and Mechanisms of Action
While the specific targets of this compound are not well-documented, related compounds often interact with neurotransmitter systems. For example, N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine is known to be a selective serotonin reuptake inhibitor (SSRI).[2] This action increases the concentration of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission.[2]
Caption: Putative mechanism of action for an SSRI-like phenylpropan-1-amine derivative.
Conclusion
While specific in vivo data for this compound is lacking, the generalized protocols and conceptual frameworks provided here offer a robust starting point for its preclinical evaluation. Researchers should adapt these protocols based on the specific scientific questions, the physicochemical properties of the compound, and any available in vitro data. Adherence to ethical guidelines and regulatory requirements for animal research is paramount in all in vivo studies.
References
Application Notes and Protocols for the Analytical Detection of N,N-dimethyl-3-phenylpropan-1-amine
These application notes provide a comprehensive overview of analytical methods for the detection and quantification of N,N-dimethyl-3-phenylpropan-1-amine. The protocols are intended for researchers, scientists, and professionals involved in drug development and quality control.
Introduction
This compound is a tertiary amine that can be present as an impurity in pharmaceutical manufacturing processes. Its detection and quantification are crucial for ensuring the safety and efficacy of drug products. This document outlines detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
While specific validated methods for this particular analyte are not widely published, the following protocols are based on established analytical methodologies for structurally similar compounds, such as tertiary amines and phenylalkylamines. These methods serve as a robust starting point for method development and validation.
Analytical Methods
Two primary analytical techniques are detailed for the determination of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a common and reliable method for the quantification of non-volatile and thermally labile compounds. It is particularly suitable for the analysis of impurities in pharmaceutical formulations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity, making it ideal for the identification and quantification of volatile and semi-volatile compounds. It is a powerful tool for trace-level analysis.
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound
This protocol describes a reverse-phase HPLC method for the quantitative analysis of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (or Trifluoroacetic acid)
-
Active Pharmaceutical Ingredient (API) or drug product for analysis
2. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
3. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Solution: Accurately weigh and dissolve a known amount of the API or drug product in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Protocol 2: GC-MS Method for Detection and Quantification of this compound
This protocol provides a sensitive and selective method for the analysis of this compound using GC-MS.
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
-
Internal Standard (e.g., N,N-dimethyl-4-phenylbutan-1-amine)
2. Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector
-
Autosampler
-
Split/splitless injector
3. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
| Quantification Ions | To be determined from the mass spectrum of the reference standard |
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC protocol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.
-
Working Standard Solutions: Prepare a series of dilutions of the this compound stock solution and spike with a constant concentration of the internal standard.
-
Sample Solution: Extract a known amount of the sample with a suitable solvent (e.g., dichloromethane). Spike with the internal standard and dilute to a final concentration within the calibration range.
5. Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantify the analyte in the sample using the calibration curve.
Experimental Workflow for GC-MS Analysis
Caption: General workflow for GC-MS analysis of this compound.
Data Presentation
The following tables summarize typical quantitative data that should be obtained during method validation. The values provided are illustrative and should be determined experimentally for the specific method and instrumentation used.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range (µg/mL) | 0.1 - 25 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: GC-MS Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range (ng/mL) | 1 - 500 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) (ng/mL) | 0.3 |
| Limit of Quantification (LOQ) (ng/mL) | 1 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Signaling Pathways and Logical Relationships
The analytical process can be visualized as a logical flow from sample to result.
Logical Flow of Analytical Method Development and Validation
Caption: Logical relationship in analytical method development and validation.
Application Note: Determination of Dimethylamine in Pharmaceuticals by HPLC with Fluorescence Detection
This application note details a sensitive and reliable method for the quantification of dimethylamine (DMA) in pharmaceutical products using High-Performance Liquid Chromatography (HPLC) coupled with a Fluorescence Detector (FLD). The method involves a pre-column derivatization step to enhance the fluorescence properties of DMA, allowing for low-level detection. This technique is crucial for monitoring DMA as a potential precursor to nitrosamine impurities in drug substances and finished products.[1][2][3]
The methodology is based on the derivatization of dimethylamine with 4-chloro-7-nitrobenzofurazane (NBD-Cl), followed by separation on a C18 reversed-phase column and subsequent fluorescence detection.[3] The described protocol has been validated according to International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, and accuracy.[1][2][4]
Experimental Protocols
Sample Preparation
A solid-phase extraction (SPE) method is employed to clean up the sample matrix and isolate the analyte of interest prior to derivatization.[1][2][3]
-
Apparatus: SPE manifold, C18 SPE cartridges.
-
Reagents: Dichloromethane, Methanol (HPLC grade), Water (HPLC grade).
-
Procedure:
-
Condition the C18 SPE cartridge by passing methanol followed by water.
-
Dissolve the pharmaceutical sample in an appropriate solvent and load it onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the dimethylamine from the cartridge using an appropriate solvent.
-
The eluate is then used for the derivatization step.
-
Pre-Column Derivatization
The derivatization process renders the non-fluorescent dimethylamine molecule highly fluorescent, significantly increasing the sensitivity of the method.
-
Reagents:
-
Procedure:
-
In a reaction vial, mix 200 µL of the sample eluate (or standard solution) with 50 µL of borate buffer.[3]
-
Add 150 µL of the NBD-Cl solution to the vial.[3]
-
Vortex the mixture and allow it to react under optimized conditions (e.g., specific temperature and time).
-
After the reaction is complete, the sample is ready for HPLC analysis.
-
HPLC-FLD Analysis
-
Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and fluorescence detector.
-
Chromatographic Conditions:
-
Fluorescence Detection:
Data Presentation
The performance of this method has been rigorously evaluated, and the key validation parameters for dimethylamine are summarized in the table below.
| Validation Parameter | Result |
| Linearity Range | 0.5–10 ng/mL |
| Intermediate Precision (%RSD) | < 2.9% |
| Accuracy (% Recovery) | 98.2–102.0% |
| Extraction Recovery (SPE) | >81.6% for a 0.5 ppm DMA sample |
Visualizations
Experimental Workflow
The overall experimental workflow from sample preparation to data analysis is depicted in the following diagram.
Caption: Overall experimental workflow for HPLC-FLD determination of dimethylamine.
Logical Relationship of Method Validation
The following diagram illustrates the key components of the analytical method validation as per ICH guidelines.
Caption: Key parameters for analytical method validation.
References
- 1. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N,N-dimethyl-3-phenylpropan-1-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and data for the use of N,N-dimethyl-3-phenylpropan-1-amine and its derivatives as reagents in organic synthesis. The protocols outlined below are intended to serve as a guide for laboratory applications, highlighting the reactivity of this compound class in nucleophilic substitution reactions.
Application Note 1: Synthesis of Aryl Ether Derivatives
This compound and its precursors are valuable intermediates in the synthesis of biologically active molecules. The following protocol details the synthesis of N,N-dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine, a reaction that showcases the utility of the related chloro-derivative in forming carbon-oxygen bonds, a common structural motif in pharmaceuticals.
Experimental Protocol: Synthesis of N,N-dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine
This protocol describes the nucleophilic substitution reaction between N,N-dimethyl-3-chloro-3-phenylpropan-1-amine hydrochloride and o-cresol.
Reaction Scheme:
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| N,N-dimethyl-3-chloro-3-phenylpropan-1-amine HCl | 234.17 | 10.0 | 42.7 |
| o-Cresol | 108.14 | 5.54 | 51.2 |
| Sodium Hydroxide (NaOH) | 40.00 | 3.6 | 90.0 |
| Toluene | - | 36 mL | - |
| Dimethyl Sulfoxide (DMSO) | - | 4.0 mL | - |
| Water | - | As needed | - |
| 10% Sodium Hydroxide Solution | - | As needed | - |
| Brine | - | As needed | - |
| Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
To a stirred suspension of sodium hydroxide (3.6 g) in toluene (36 mL) and dimethyl sulfoxide (4.0 mL), add o-cresol (5.54 g).
-
Add N,N-dimethyl-3-chloro-3-phenylpropan-1-amine hydrochloride (10 g) to the mixture.
-
Heat the reaction mixture to 85-90 °C and maintain stirring at this temperature for 7 hours.
-
After 7 hours, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene.
-
Combine all organic extracts and wash sequentially with 10% sodium hydroxide solution, brine, and water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
Results:
| Product | Yield | Purity (HPLC) |
| N,N-dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine | 95.97% | 93.88% |
This protocol is adapted from a known synthesis of N,N-DiMethyl-3-phenyl-3-(o-tolyloxy)propan-1-aMine.[1]
Caption: Workflow for the synthesis of an aryl ether derivative.
Application Note 2: Quaternization of this compound
Tertiary amines, such as this compound, readily undergo N-alkylation with alkyl halides to form quaternary ammonium salts. These salts have applications as phase-transfer catalysts, surfactants, and antimicrobial agents. The following is a representative protocol for the quaternization of this compound with methyl iodide.
Experimental Protocol: Synthesis of (3-Phenylpropyl)trimethylammonium Iodide
This protocol details the SN2 reaction between this compound and excess methyl iodide.
Reaction Scheme:
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| This compound | 163.26 | 1.63 | 10.0 |
| Methyl Iodide (CH₃I) | 141.94 | 2.13 | 15.0 |
| Diethyl Ether or Acetonitrile | - | 20 mL | - |
Procedure:
-
Dissolve this compound (1.63 g) in 20 mL of a suitable solvent (e.g., diethyl ether or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add methyl iodide (2.13 g, 1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate is expected. For less reactive systems, the mixture can be gently heated to reflux.
-
After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the quaternary ammonium salt.
Expected Results:
The reaction is expected to proceed with high conversion to the corresponding quaternary ammonium iodide, (3-Phenylpropyl)trimethylammonium iodide.
Caption: Logical pathway for the quaternization of a tertiary amine.
Summary of Applications
This compound and its derivatives are versatile compounds in organic synthesis. The presented protocols highlight two key transformations:
-
Intermediate for Complex Molecules: The chloro-derivative serves as a key building block for introducing the this compound moiety into more complex structures, particularly in the synthesis of pharmaceutical compounds.
-
Nucleophilic Reagent: The tertiary amine itself can act as a nucleophile, for example, in alkylation reactions to form quaternary ammonium salts.
These applications underscore the importance of this class of compounds for researchers in synthetic chemistry and drug development.
References
Applications of N,N-dimethyl-3-phenylpropan-1-amine in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N,N-dimethyl-3-phenylpropan-1-amine is a molecule of significant interest in neuroscience research, primarily due to its structural similarity to known monoamine reuptake inhibitors. Its core structure, a 3-phenylpropan-1-amine scaffold, is present in several well-characterized psychoactive compounds and approved therapeutics, including antidepressants like fluoxetine and atomoxetine. This structural analogy suggests that this compound may act as a modulator of monoaminergic systems by inhibiting the reuptake of key neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA).
The primary application of this compound in a research setting is as a tool compound to investigate the roles of monoamine transporters—SERT (serotonin transporter), NET (norepinephrine transporter), and DAT (dopamine transporter)—in various physiological and pathological processes. By characterizing its binding affinity and functional inhibition of these transporters, researchers can elucidate structure-activity relationships within this chemical class and potentially develop novel therapeutic agents for conditions like depression, anxiety disorders, and attention-deficit/hyperactivity disorder (ADHD).
Given its potential as a serotonin-norepinephrine reuptake inhibitor (SNRI), in vivo studies using this compound can be employed to explore its effects on mood, cognition, and behavior in animal models. Such studies are crucial for understanding its potential antidepressant, anxiolytic, and pro-cognitive effects.
While direct experimental data for this compound is not extensively available in public literature, the following sections provide detailed protocols for key experiments to characterize its neuropharmacological profile. The quantitative data presented is based on structurally related compounds and serves as a reference for expected outcomes.
Quantitative Data: Monoamine Transporter Binding Affinities of Structurally Related Phenylpropan-1-amine Analogs
The following table summarizes the in vitro binding affinities (Ki, nM) of compounds structurally related to this compound for the human serotonin transporter (hSERT), norepinephrine transporter (hNET), and dopamine transporter (hDAT). This data is crucial for understanding the potential selectivity profile of the target compound.
| Compound | hSERT Ki (nM) | hNET Ki (nM) | hDAT Ki (nM) | Reference Compound For |
| Fluoxetine | 0.9 | 160 | 1300 | SERT Selectivity |
| Atomoxetine | 7.6 | 3.5 | 130 | NET Selectivity |
| Nisoxetine | 89 | 0.8 | 370 | NET Selectivity |
| (S)-citalopram | 1.7 | 2300 | >10000 | High SERT Selectivity |
| This compound | TBD | TBD | TBD | Target Compound |
TBD: To Be Determined through experimentation.
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This protocol details the methodology to determine the binding affinity (Ki) of this compound for SERT, NET, and DAT using a competitive radioligand binding assay.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT
-
Cell culture medium (DMEM with 10% FBS, 1% Pen-Strep, and appropriate selection antibiotic)
-
Phosphate-Buffered Saline (PBS)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT)
-
Non-specific binding inhibitors: Fluoxetine (for SERT), Desipramine (for NET), GBR 12909 (for DAT)
-
This compound (test compound)
-
96-well microplates
-
Glass fiber filters (GF/B or GF/C)
-
Scintillation cocktail
-
Scintillation counter
-
Protein assay kit (e.g., BCA)
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target transporter to confluency.
-
Harvest cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 4°C.
-
Resuspend the resulting membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of the respective non-specific binding inhibitor.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
Synaptosomal Neurotransmitter Uptake Assay
This protocol measures the functional ability of this compound to inhibit the uptake of serotonin, norepinephrine, or dopamine into isolated nerve terminals (synaptosomes).
Materials:
-
Rodent brain tissue (e.g., rat or mouse striatum for dopamine, hippocampus/cortex for serotonin and norepinephrine)
-
Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer buffer (containing NaCl, KCl, CaCl₂, MgSO₄, KH₂PO₄, NaHCO₃, glucose, and pargyline)
-
Radiolabeled neurotransmitters: [³H]Serotonin, [³H]Norepinephrine, [³H]Dopamine
-
This compound (test compound)
-
Selective uptake inhibitors for control (e.g., Fluoxetine for SERT, Desipramine for NET, GBR 12909 for DAT)
-
Glass-Teflon homogenizer
-
Centrifuge
-
Water bath
-
Filtration manifold and glass fiber filters
-
Scintillation counter and vials
Procedure:
-
Synaptosome Preparation:
-
Dissect the desired brain region in ice-cold sucrose buffer.
-
Homogenize the tissue using a Glass-Teflon homogenizer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in Krebs-Ringer buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of this compound or vehicle for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the uptake by adding the respective radiolabeled neurotransmitter.
-
Allow the uptake to proceed for a defined, short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold buffer.
-
-
Quantification and Analysis:
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Determine the IC50 value by plotting the percent inhibition of uptake against the log concentration of the test compound.
-
Caption: Neurotransmitter Uptake Assay Workflow.
In Vivo Behavioral Assessment: Forced Swim Test in Mice
This protocol is used to assess the potential antidepressant-like effects of this compound.
Materials:
-
Male mice (e.g., C57BL/6)
-
This compound
-
Vehicle (e.g., saline or 0.5% methylcellulose)
-
Positive control (e.g., Imipramine or Fluoxetine)
-
Cylindrical glass beakers (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm
-
Video recording equipment
-
Behavioral analysis software
Procedure:
-
Acclimation and Dosing:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound, vehicle, or a positive control intraperitoneally (i.p.) or orally (p.o.) at a defined time before the test (e.g., 30-60 minutes).
-
-
Forced Swim Test:
-
Behavioral Scoring:
-
Score the last 4 minutes of the 6-minute session.[1]
-
An observer, blind to the treatment conditions, should score the duration of immobility (floating with only minor movements to keep the head above water).
-
Alternatively, use automated video tracking software for scoring.
-
-
Data Analysis:
-
Compare the duration of immobility between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.
-
Signaling Pathways
Putative Signaling Pathway of this compound as an SNRI
As a putative serotonin-norepinephrine reuptake inhibitor, this compound is expected to block SERT and NET, leading to an accumulation of serotonin and norepinephrine in the synaptic cleft.[3] This enhanced neurotransmitter concentration subsequently leads to increased activation of postsynaptic serotonin and adrenergic receptors, initiating downstream signaling cascades that are thought to underlie the therapeutic effects of SNRIs.[4][5]
Caption: SNRI Mechanism of Action.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jove.com [jove.com]
- 3. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 4. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
Application Notes and Protocols for the Derivatization of N,N-dimethyl-3-phenylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of N,N-dimethyl-3-phenylpropan-1-amine, a common structural motif in various biologically active compounds. The derivatization procedures outlined below are intended to facilitate further analysis, purification, or modification of this tertiary amine for applications in drug development and scientific research. The protocols cover three primary derivatization strategies: quaternization, N-oxidation, and derivatization for gas chromatography-mass spectrometry (GC-MS) analysis.
Quaternization via Methylation
Quaternization of the tertiary amine to form a quaternary ammonium salt can enhance its water solubility and is a common step in the synthesis of various biologically active compounds and ionic liquids.[1][2] This protocol describes the synthesis of N,N,N-trimethyl-3-phenylpropan-1-aminium iodide.
Experimental Protocol: Synthesis of N,N,N-trimethyl-3-phenylpropan-1-aminium iodide
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add methyl iodide (1.1 eq.) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 8-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is complete when the starting amine is no longer visible.
-
Upon completion, a precipitate of the quaternary ammonium salt may form. If not, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
To the concentrated residue, add diethyl ether to precipitate the product.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
The resulting N,N,N-trimethyl-3-phenylpropan-1-aminium iodide should be a white to off-white crystalline solid. A quantitative yield is expected based on similar reactions.[3]
Quantitative Data and Expected Results
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Expected Yield |
| This compound | C₁₁H₁₇N | 163.26 | 1.0 | - |
| Methyl iodide | CH₃I | 141.94 | 1.1 | - |
| N,N,N-trimethyl-3-phenylpropan-1-aminium iodide | C₁₂H₂₀IN | 305.20 | - | Quantitative[3] |
Table 1: Stoichiometry and Expected Yield for the Quaternization of this compound.
Experimental Workflow: Quaternization
Caption: Workflow for the quaternization of this compound.
N-Oxidation
Oxidation of the tertiary amine to its corresponding N-oxide can alter its biological activity and physicochemical properties. N-oxides are often used as prodrugs that can be reduced back to the parent amine under specific physiological conditions, such as hypoxia in tumors.[4][5] This protocol details the N-oxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol: Synthesis of this compound N-oxide
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq.) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve m-CPBA (1.2 eq.) in a minimal amount of dichloromethane.
-
Slowly add the m-CPBA solution to the stirred amine solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium sulfite solution (to quench excess peroxide), saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the this compound N-oxide, typically as a white or pale yellow solid.
Quantitative Data and Expected Results
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Expected Yield |
| This compound | C₁₁H₁₇N | 163.26 | 1.0 | - |
| m-CPBA (~77%) | C₇H₅ClO₃ | 172.57 | 1.2 | - |
| This compound N-oxide | C₁₁H₁₇NO | 179.26 | - | High |
Table 2: Stoichiometry and Expected Yield for the N-Oxidation of this compound.
Experimental Workflow: N-Oxidation
Caption: Workflow for the N-oxidation of this compound.
Derivatization for GC-MS Analysis with Chloroformates
For the analysis of tertiary amines by gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to improve chromatographic properties and obtain characteristic mass spectra. Reaction with chloroformates can lead to N-dealkylation and the formation of a carbamate derivative, which is often more amenable to GC-MS analysis than the parent amine. This method is particularly useful for structural confirmation.
Experimental Protocol: Derivatization with Ethyl Chloroformate
Materials:
-
This compound
-
Ethyl chloroformate
-
Toluene or other suitable aprotic solvent
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Water
-
Separatory funnel
-
GC-MS instrument
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq.) in toluene.
-
Add potassium carbonate (2.0 eq.).
-
Add ethyl chloroformate (1.2 eq.) to the mixture.
-
Seal the vial and heat the reaction mixture at 80-100 °C for 1-2 hours.
-
After cooling to room temperature, add water to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
The resulting solution containing the N-demethylated, N-ethoxycarbonyl derivative is ready for direct analysis by GC-MS.
Quantitative Data and Expected Results
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Expected Product for GC-MS |
| This compound | C₁₁H₁₇N | 163.26 | 1.0 | - |
| Ethyl chloroformate | C₃H₅ClO₂ | 108.52 | 1.2 | - |
| Ethyl (methyl)(3-phenylpropyl)carbamate | C₁₃H₁₉NO₂ | 221.30 | - | Major derivative |
Table 3: Reactants and Expected Derivatization Product for GC-MS Analysis.
Experimental Workflow: Derivatization for GC-MS
Caption: Workflow for chloroformate derivatization for GC-MS analysis.
Biological Context and Signaling Pathways
Quaternary Ammonium Compounds (QACs) as Antimicrobials
Quaternary ammonium compounds are widely used as disinfectants and antiseptics.[3][6] Their primary mechanism of action involves the disruption of microbial cell membranes. The positively charged nitrogen atom of the QAC interacts with the negatively charged components of the bacterial cell wall and membrane, leading to membrane destabilization, leakage of intracellular contents, and ultimately, cell death.[1][7]
Caption: Mechanism of antimicrobial action of Quaternary Ammonium Compounds.
Tertiary Amine N-Oxides as Bioreductive Prodrugs
Tertiary amine N-oxides can serve as prodrugs that are selectively activated in hypoxic environments, such as those found in solid tumors.[4][5] The N-oxide is relatively non-toxic, but under low oxygen conditions, it can be reduced by intracellular reductases (e.g., cytochrome P450) back to the cytotoxic parent tertiary amine, leading to localized therapeutic effects.
Caption: Activation of a tertiary amine N-oxide prodrug in a hypoxic tumor.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological activity of novel ammonium salts containing sterically hindered phenolic fragment and phosphoryl group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines - Pharmaceutical Technology [pharmaceutical-technology.com]
- 4. Tertiary amine N-oxides as bioreductive drugs: DACA N-oxide, nitracrine N-oxide and AQ4N - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tertiary Amine Oxide-Containing Zwitterionic Polymers: From Material Design to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 7. Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N,N-dimethyl-3-phenylpropan-1-amine in Human Plasma and Urine by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N,N-dimethyl-3-phenylpropan-1-amine in human plasma and urine. The protocol employs protein precipitation for plasma samples and liquid-liquid extraction for urine samples, ensuring high recovery and minimal matrix effects. The method has been validated according to FDA guidelines for bioanalytical method validation and demonstrates excellent linearity, accuracy, precision, and stability, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
1. Introduction
This compound is a tertiary amine with potential applications in pharmaceutical development. Accurate and reliable quantification of this compound in biological matrices is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides detailed protocols for sample preparation and LC-MS/MS analysis to support such non-clinical and clinical studies.
2. Experimental Protocols
2.1. Chemicals and Reagents
-
This compound (purity ≥98%)
-
This compound-d6 (internal standard, IS) (purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2-EDTA)
-
Human urine
2.2. Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Analytical Column: Waters XTerra MS C18 (2.1 x 50 mm, 3.5 µm) or equivalent.[1]
2.3. Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the internal standard (IS) in methanol.
-
Working Solutions: Serially dilute the stock solutions with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards and QC samples.
-
Calibration Standards: Spike blank human plasma or urine with the appropriate working solutions to obtain final concentrations ranging from 1.0 to 1000 ng/mL.
-
QC Samples: Prepare QC samples in blank human plasma or urine at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1.0 ng/mL
-
Low QC (LQC): 3.0 ng/mL
-
Medium QC (MQC): 100 ng/mL
-
High QC (HQC): 800 ng/mL
-
2.4. Sample Preparation Protocols
2.4.1. Human Plasma: Protein Precipitation
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 100 ng/mL).
-
Add 300 µL of acetonitrile containing 0.1% formic acid.[2][3][4][5][6]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
2.4.2. Human Urine: Liquid-Liquid Extraction (LLE)
-
Aliquot 200 µL of urine sample, calibration standard, or QC sample into a 2 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 100 ng/mL).
-
Add 100 µL of 1M sodium hydroxide to basify the sample.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase A and transfer to an HPLC vial for analysis.
3. LC-MS/MS Conditions
Table 1: LC-MS/MS Parameters
| Parameter | Setting |
| LC Parameters | |
| Column | Waters XTerra MS C18 (2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.5 min (95% B), 3.6-5.0 min (5% B) |
| MS/MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 164.2 → 58.1IS: m/z 170.2 → 64.1 |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| Declustering Potential (DP) | 70 V |
| Collision Energy (CE) | 25 V |
Note: MS/MS parameters should be optimized for the specific instrument used.
4. Data Presentation: Method Validation Summary
4.1. Linearity and Range
The calibration curve was linear over the range of 1.0 to 1000 ng/mL for both plasma and urine. The correlation coefficient (r²) was >0.99 for all validation runs.
Table 2: Accuracy and Precision
| Matrix | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| Plasma | LLOQ | 1.0 | 6.8 | -2.5 | 8.2 | -1.8 |
| LQC | 3.0 | 5.1 | 1.2 | 6.5 | 2.1 | |
| MQC | 100 | 4.5 | -0.8 | 5.3 | -1.5 | |
| HQC | 800 | 3.9 | 2.3 | 4.8 | 1.9 | |
| Urine | LLOQ | 1.0 | 7.2 | -3.1 | 8.9 | -2.5 |
| LQC | 3.0 | 5.5 | 2.0 | 7.1 | 2.8 | |
| MQC | 100 | 4.8 | -1.5 | 5.9 | -0.9 | |
| HQC | 800 | 4.1 | 1.8 | 5.2 | 2.3 |
4.2. Matrix Effect and Recovery
Table 3: Recovery and Matrix Effect
| Matrix | QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Plasma | LQC | 3.0 | 92.5 | 98.1 |
| HQC | 800 | 95.1 | 101.5 | |
| Urine | LQC | 3.0 | 88.9 | 96.7 |
| HQC | 800 | 91.2 | 99.3 |
4.3. Stability
This compound was found to be stable in human plasma and urine under various storage and handling conditions.
Table 4: Stability Data
| Stability Condition | Matrix | Duration | LQC Stability (%) | HQC Stability (%) |
| Bench-top | Plasma | 6 hours | 97.2 | 98.5 |
| Urine | 6 hours | 96.8 | 97.9 | |
| Freeze-thaw (3 cycles) | Plasma | -20°C to RT | 95.1 | 96.3 |
| Urine | -20°C to RT | 94.5 | 95.8 | |
| Long-term | Plasma | 30 days at -80°C | 98.0 | 99.1 |
| Urine | 30 days at -80°C | 97.5 | 98.8 |
5. Visualizations
Caption: Plasma sample preparation workflow.
References
- 1. waters.com [waters.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]
- 4. agilent.com [agilent.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the In Vitro Investigation of N,N-dimethyl-3-phenylpropan-1-amine
Disclaimer: The following application notes and protocols are based on methodologies established for structurally related phenethylamine compounds. As there is limited published data on the specific experimental dosage and effects of N,N-dimethyl-3-phenylpropan-1-amine in cell culture, these guidelines serve as a starting point for research. All protocols and dosages should be optimized and validated for the specific cell lines and experimental conditions used.
Introduction
This compound is a substituted phenethylamine. Compounds within this class are known to exhibit a range of biological activities, often interacting with monoaminergic systems in the central nervous system. Due to its structural similarity to other psychoactive phenethylamines, it is hypothesized that this compound may modulate neuronal function and viability. These application notes provide a framework for the initial in vitro characterization of this compound, focusing on cytotoxicity, mechanism of action, and potential effects on cellular signaling.
Data Presentation: Cytotoxicity of Structurally Related Phenethylamines
Since no specific cytotoxicity data for this compound is currently available in the public domain, the following table summarizes the EC50 values of structurally related 2,5-dimethoxy-substituted phenethylamines ("2C series") in different neuronal cell lines. This data can be used as a reference for designing initial dose-response experiments.[1][2]
| Compound | Cell Line | Assay | Exposure Time (hr) | EC50 (µM) |
| 2C-T-7 | CATH.a (dopaminergic) | LDH Release | 24 | 100 |
| 2C-C | CATH.a (dopaminergic) | LDH Release | 24 | 100 |
| 2C-T-2 | CATH.a (dopaminergic) | LDH Release | 24 | 150 |
| 2C-T-4 | CATH.a (dopaminergic) | LDH Release | 24 | 200 |
| 2C-I | CATH.a (dopaminergic) | LDH Release | 24 | 250 |
| 2C-T-7 | B65 (serotonergic) | LDH Release | 24 | 150 |
| 2C-I | B65 (serotonergic) | LDH Release | 24 | 150 |
| 2C-T-2 | B65 (serotonergic) | LDH Release | 24 | 250 |
| 2C-C | B65 (serotonergic) | LDH Release | 24 | 300 |
| 2C-T-4 | B65 (serotonergic) | LDH Release | 24 | 300 |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol is adapted from studies on related phenethylamines and is designed to assess the effect of this compound on cell viability by measuring mitochondrial metabolic activity.[3]
Materials:
-
Target cells (e.g., SH-SY5Y neuroblastoma cells, primary cortical neurons)
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a wide concentration range (e.g., 0.1 µM to 1000 µM).
-
Cell Treatment: Remove the old medium and replace it with the medium containing different concentrations of the test compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Protocol 2: Assessment of Cell Membrane Integrity using LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, providing an indication of cytotoxicity.[1][2]
Materials:
-
Target cells and culture reagents
-
96-well cell culture plates
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Assay: Perform the LDH assay on the collected supernatants according to the manufacturer's instructions. This typically involves adding a reaction mixture and incubating for a specific time.
-
Data Acquisition: Measure the absorbance at the wavelength specified in the kit's protocol.
-
Data Analysis: Determine the amount of LDH release for each treatment condition and express it as a percentage of the positive control (cells lysed with a lysis buffer provided in the kit).
Mandatory Visualization
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known mechanisms of similar phenethylamines which often act as agonists at serotonin receptors, particularly the 5-HT2A receptor.[3] Activation of this G-protein coupled receptor can lead to the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers can then trigger downstream cellular responses, including the release of intracellular calcium and activation of protein kinase C (PKC).
Caption: Hypothetical 5-HT2A receptor signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for the in vitro toxicological assessment of a novel compound like this compound.
Caption: In vitro toxicology testing workflow.
References
Application Notes and Protocols: The Role of N,N-dimethyl-3-phenylpropan-1-amine in Studying Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl-3-phenylpropan-1-amine serves as a foundational scaffold in the development of monoamine reuptake inhibitors, compounds pivotal in the treatment of various neurological and psychiatric disorders, including depression and anxiety. While the parent compound itself exhibits modest activity, its structural framework has been extensively modified to create potent and selective inhibitors of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). These transporters are critical components of synaptic transmission, responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process. This document provides an overview of the application of this compound derivatives in studying reuptake inhibitors, complete with experimental protocols and quantitative data for key compounds.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (Ki in nM) and pKi values of key derivatives of this compound and commonly used reuptake inhibitors for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Lower Ki values indicate higher binding affinity.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT pKi | NET pKi | DAT pKi | Reference |
| Dapoxetine ((S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine) | 1.2 | 37.5 | 111.1 | 8.92 | 7.43 | 6.95 | [1] |
| Fluoxetine | 2.4 | 316.2 | 3801.9 | 8.62 | 6.5 | 5.42 | [2] |
| Imipramine | 1.4 | 37 | 8300 | 8.85 | 7.43 | 4.08 | [3] |
| Atomoxetine | 8.9 | 2.0 | - | 7.05 | 8.70 | - | [4] |
| (R)-N-methyl-3-(3-iodopyridin-2-yloxy)-3-phenylpropylamine | >1000 | 0.53 (Kd) | >1000 | <6 | 9.28 | <6 | [5][6] |
Note: Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) and a key derivative of the this compound scaffold. The D-enantiomer of dapoxetine is reported to be 3.5 times more potent as a serotonin reuptake inhibitor than the L-enantiomer[1].
Signaling Pathways
Monoamine transporters (SERT, NET, and DAT) are transmembrane proteins that regulate neurotransmitter levels in the synapse. Their inhibition leads to an accumulation of neurotransmitters in the synaptic cleft, enhancing postsynaptic receptor activation. The following diagram illustrates the general signaling pathway affected by reuptake inhibitors.
Caption: General mechanism of monoamine reuptake inhibition.
Experimental Protocols
Radioligand Binding Assay
This protocol determines the affinity of a test compound for a specific monoamine transporter by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target transporter (SERT, NET, or DAT)
-
Radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT)
-
Test compound (this compound derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Non-specific binding inhibitor (e.g., 10 µM fluoxetine for SERT)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific inhibitor (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Neurotransmitter Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the target transporter (SERT, NET, or DAT)
-
Radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine)
-
Test compound (this compound derivative)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
96-well cell culture plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Plate the transporter-expressing cells in 96-well plates and grow to confluence.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes).
-
Initiate the uptake by adding the radiolabeled neurotransmitter to each well.
-
Incubate for a specific time at a controlled temperature (e.g., 10-20 minutes at 37°C).
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells (e.g., with a lysis buffer or distilled water).
-
Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Determine the IC₅₀ value of the test compound for uptake inhibition.
Caption: Workflow for a neurotransmitter uptake inhibition assay.
Conclusion
This compound and its derivatives are invaluable tools for the study of monoamine reuptake inhibitors. The structural scaffold provides a versatile platform for the design and synthesis of novel compounds with varying potencies and selectivities for SERT, NET, and DAT. The experimental protocols outlined in this document provide a framework for researchers to characterize the pharmacological profiles of these compounds, contributing to the development of new therapeutics for a range of neurological and psychiatric conditions. The provided data for key derivatives and established drugs offer a benchmark for comparative analysis in drug discovery and development.
References
- 1. chembk.com [chembk.com]
- 2. Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Methyl-3-phenylpropylamine hydrochloride | 30684-07-2 | Benchchem [benchchem.com]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N,N-dimethyl-3-phenylpropan-1-amine as a Key Intermediate in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N,N-dimethyl-3-phenylpropan-1-amine and its immediate precursors as pivotal intermediates in the synthesis of widely used pharmaceuticals. The following sections detail the synthetic pathways, experimental protocols, and relevant data for the production of key antidepressant drugs.
Introduction
This compound and its hydroxylated precursor, 3-dimethylamino-1-phenyl-1-propanol, are crucial building blocks in the synthesis of several selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (SNRIs). Their structural framework allows for the facile introduction of various aryl ether moieties, leading to the formation of active pharmaceutical ingredients (APIs) such as Fluoxetine and Atomoxetine.
Synthesis of Fluoxetine
Fluoxetine, widely known by its brand name Prozac, is a widely prescribed antidepressant. The synthesis of Fluoxetine can be achieved via the O-arylation of 3-dimethylamino-1-phenyl-1-propanol, a close derivative of this compound.
Synthetic Pathway
The synthesis involves the reaction of the sodium salt of 3-dimethylamino-1-phenyl-1-propanol with 4-chlorobenzotrifluoride. This is a nucleophilic aromatic substitution reaction. The resulting intermediate, N,N-dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propanamine, is then demethylated to yield Fluoxetine.
Caption: Synthetic pathway for Fluoxetine from a derivative of this compound.
Experimental Protocols
Protocol 1: Synthesis of (±)-N,N-dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propanamine (NMP) [1]
-
To a 100 mL round-bottom flask containing (±)-3-(dimethylamino)-1-phenylpropanol, add 4 mL of 4-chlorobenzotrifluoride and 30 mL of dimethylacetamide (DMAc).
-
With stirring, add 30 mL of 1.0 M potassium tert-butoxide in tert-butyl alcohol.
-
Using a simple distillation apparatus, slowly distill the mixture with stirring over 15-20 minutes until the temperature of the refluxing solvent mixture reaches 150°C.
-
Isolate the product, which can be further purified by conversion to its oxalate salt.
Protocol 2: Demethylation to Fluoxetine [2][3]
-
A solution of 3-dimethylamino-1-phenyl-1-propanol (50g) in toluene (400 ml) is heated to reflux.
-
Ethyl chloroformate (39g) is added gradually over 90 minutes.
-
The mixture is boiled for another 90 minutes, then cooled and filtered to collect the carbamate intermediate.
-
The intermediate is then hydrolyzed under basic conditions to yield N-methyl-3-phenyl-3-hydroxypropylamine.
-
The anion of N-methyl-3-phenyl-3-hydroxypropylamine, formed by reacting with sodium hydride in N,N-dimethylacetamide, is reacted with 4-chlorobenzotrifluoride to give fluoxetine.
Quantitative Data
| Intermediate/Product | Starting Material | Reagents | Solvent | Yield | Reference |
| (R)-N-methyl-3-phenyl-3-hydroxypropylamine | (R)-1-phenyl-1,3-propanediol | MsCl, TEA, Methylamine | Dichloromethane, THF | 96% | [4] |
| (R)-Fluoxetine hydrochloride | (R)-N-methyl-3-phenyl-3-hydroxypropylamine | NaH, 4-chlorobenzotrifluoride, HCl(g) | DMSO, Ethyl ether | 78% | [4] |
| N,N-dimethyl-3-ethoxy-carbonyloxy-3-phenylpropylamine hydrochloride | 3-dimethylamino-1-phenyl-1-propanol | Ethyl chloroformate | Toluene | 85.6% | [2] |
Synthesis of Atomoxetine
Atomoxetine is a selective norepinephrine reuptake inhibitor used for the treatment of ADHD. Its synthesis also utilizes a derivative of this compound.
Synthetic Pathway
The synthesis of Atomoxetine involves the O-arylation of N,N-dimethyl-3-phenyl-3-hydroxypropylamine with an appropriate ortho-substituted phenol, followed by demethylation.
Caption: Synthetic pathway for Atomoxetine from a derivative of this compound.
Experimental Protocols
Protocol 3: Synthesis of N,N-dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine [5]
-
To a stirred suspension of sodium hydroxide (3.6 g), toluene (36 ml), and dimethyl sulfoxide (4.0 ml), add N,N-dimethyl-3-phenyl-3-chloropropylamine hydrochloride (10 g) and o-cresol (5.54 g).
-
Heat the mixture at 85-90°C for 7 hours.
-
Cool the reaction mixture and add water.
-
Separate the layers and extract the aqueous layer with toluene.
-
Combine the organic extracts, wash with 10% sodium hydroxide, brine, and then water.
-
Dry the organic layer over sodium sulfate and distill off the solvent to obtain the crude product.
Protocol 4: Demethylation to Atomoxetine [6][7]
-
React N,N-dimethyl 3-(o-tolyloxy)-3-phenylpropylamine with phenyl chloroformate in refluxing toluene to form the carbamate intermediate.
-
Hydrolyze the intermediate with sodium hydroxide in a propylene glycol-water mixture to yield racemic Atomoxetine.
-
The racemic mixture can then be resolved to obtain the desired enantiomer.
Quantitative Data
| Intermediate/Product | Starting Material | Reagents | Solvent | Purity | Yield | Reference |
| N,N-dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine | N,N-dimethyl-3-phenyl-3-chloropropylamine hydrochloride | o-cresol, NaOH | Toluene, DMSO | 93.88% (HPLC) | 95.97% | [5] |
Conclusion
This compound and its derivatives are indispensable intermediates in the pharmaceutical industry. The protocols and data presented herein demonstrate their efficient conversion to high-value APIs. The synthetic routes are well-established and amenable to large-scale production, highlighting the importance of this chemical scaffold in medicinal chemistry and drug manufacturing. Further research into novel catalytic systems and process optimization can continue to enhance the efficiency and sustainability of these synthetic processes.
References
- 1. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 2. EP0529842B1 - Production of fluoxetine and new intermediates - Google Patents [patents.google.com]
- 3. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. N,N-DiMethyl-3-phenyl-3-(o-tolyloxy)propan-1-aMine synthesis - chemicalbook [chemicalbook.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Atomoxetine hydrochloride, Tomoxetine hydrochloride, LY-139602 [(+)-isomer], LY-135252(racemate), LY-139603, Strattera-药物合成数据库 [drugfuture.com]
Application Notes and Protocols for the Purification of N,N-dimethyl-3-phenylpropan-1-amine
These application notes provide detailed protocols for the purification of N,N-dimethyl-3-phenylpropan-1-amine, a crucial intermediate in the synthesis of various pharmaceuticals and research chemicals. The selection of a suitable purification technique depends on the nature and quantity of impurities, the desired final purity, and the scale of the operation. The following sections detail common purification methods including liquid-liquid extraction, distillation, and column chromatography.
Liquid-Liquid Extraction (Acid-Base Extraction)
Application: This technique is highly effective for separating the basic this compound from non-basic organic impurities. It is often used as a primary purification step following a synthesis reaction.
Principle: The basicity of the tertiary amine allows for its selective extraction into an acidic aqueous phase as a protonated salt. Neutral and acidic impurities remain in the organic phase. Subsequent basification of the aqueous phase liberates the free amine, which can then be extracted back into an organic solvent.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane (DCM).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add a 1 M aqueous solution of hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.
-
Phase Separation: Drain the lower aqueous layer containing the protonated amine hydrochloride salt into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery of the amine.
-
Organic Layer Wash (Optional): The initial organic layer, now stripped of the desired amine, can be discarded or washed with brine and dried if it contains other compounds of interest.
-
Basification: Combine all the acidic aqueous extracts in a clean separatory funnel. Cool the flask in an ice bath and slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) with swirling until the solution is basic (pH > 10, check with pH paper). This will deprotonate the amine salt and regenerate the free amine, which may appear as an oily layer.
-
Back Extraction: Add a fresh portion of the organic solvent (e.g., diethyl ether or DCM) to the basic aqueous solution and shake vigorously.
-
Isolation: Allow the layers to separate and collect the organic layer containing the purified amine. Repeat the extraction of the aqueous layer with the organic solvent to maximize yield.
-
Drying and Concentration: Combine all organic extracts, wash with brine to remove residual water, and dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the purified this compound.
Fractional Distillation
Application: Distillation is a suitable method for purifying this compound on a larger scale, particularly for removing impurities with significantly different boiling points.
Principle: This technique separates components of a liquid mixture based on differences in their boiling points. For optimal separation of closely boiling impurities, fractional distillation under reduced pressure (vacuum distillation) is recommended to prevent thermal decomposition of the amine at high temperatures.
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and receiving flasks. Ensure all glass joints are properly sealed for vacuum application.
-
Charging the Flask: Place the crude this compound into the distillation flask along with a few boiling chips or a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect and discard any low-boiling initial fractions (forerun). As the temperature stabilizes at the boiling point of the desired product, collect the main fraction in a clean receiving flask.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
-
Isolation: The collected main fraction is the purified this compound.
Note: A patent for the purification of the structurally similar N,N-dimethylaminopropylamine describes the use of a column with 80 theoretical plates and a reflux ratio of 20:1 for efficient separation of impurities with close boiling points.[1]
Flash Column Chromatography
Application: Flash chromatography is a rapid and efficient method for purifying small to medium quantities of this compound from impurities with different polarities.
Principle: The compound is separated based on its differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents). Due to the basic nature of amines, they can interact strongly with the acidic silica gel, leading to tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, is often added to the eluent.
Experimental Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent system. Pack a chromatography column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully load the dry sample onto the top of the prepared column.
-
Elution: Begin eluting the column with the mobile phase. A common eluent system for amines is a gradient of ethyl acetate in hexane or methanol in dichloromethane.[2] To prevent tailing, add a small percentage (e.g., 0.5-2%) of triethylamine or a few drops of aqueous ammonia to the eluent mixture.
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Analysis: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
| Purification Technique | Scale | Purity Achieved | Yield | Notes |
| Liquid-Liquid Extraction | Lab Scale | Good to Excellent | High | Effective for removing non-basic impurities. |
| Fractional Distillation | Lab to Industrial Scale | Excellent | High | Ideal for removing impurities with different boiling points. Vacuum is recommended. |
| Flash Column Chromatography | Lab Scale | Excellent | Moderate to High | Good for removing polar and non-polar impurities. Requires optimization of the solvent system. |
| Salt Formation & Recrystallization | Lab Scale | Excellent | Moderate | Can yield highly pure crystalline solid (salt form). |
Note: The purity and yield are dependent on the nature and amount of impurities in the crude product. A synthesis of a related compound, N,N-DiMethyl-3-phenyl-3-(o-tolyloxy)propan-1-aMine, after an extractive workup and solvent distillation yielded a crude product with a purity of 93.88% by HPLC.[3] Further purification by chromatography or distillation would be necessary to achieve higher purity.
Visualizations
Logical Workflow for Purification Technique Selection
References
Application Notes and Protocols for the Synthesis of N,N-dimethyl-3-phenylpropan-1-amine via the Mannich Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N,N-dimethyl-3-phenylpropan-1-amine, a valuable building block in pharmaceutical and organic synthesis. The synthesis is a two-step process commencing with the Mannich reaction of acetophenone, formaldehyde, and dimethylamine hydrochloride to yield β-dimethylaminopropiophenone hydrochloride. This intermediate is subsequently reduced to the target compound using the Huang-Minlon modification of the Wolff-Kishner reduction. This application note includes comprehensive experimental procedures, quantitative data, and visual diagrams to ensure reproducibility and clarity for researchers.
Introduction
The Mannich reaction is a cornerstone of organic chemistry, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1] This three-component condensation reaction involves an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. The resulting β-aminocarbonyl compounds, known as Mannich bases, are versatile intermediates in the synthesis of a wide array of pharmaceuticals and natural products.[2] this compound is a key synthetic intermediate, and its efficient preparation is of significant interest.
This protocol outlines a reliable two-step synthesis of this compound. The initial Mannich reaction provides the aminoketone precursor, β-dimethylaminopropiophenone hydrochloride. Subsequent reduction of the carbonyl group via the Wolff-Kishner reaction, specifically the Huang-Minlon modification which employs basic conditions suitable for the amine-containing substrate, affords the final product.[3][4][5]
Data Presentation
Table 1: Reactants and Conditions for the Mannich Reaction
| Reactant | Molecular Weight ( g/mol ) | Moles | Molar Ratio | Volume/Mass |
| Acetophenone | 120.15 | 0.5 | 1 | 60 g (58.5 mL) |
| Dimethylamine Hydrochloride | 81.54 | 0.65 | 1.3 | 52.7 g |
| Paraformaldehyde | (CH₂O)n | 0.22 (as CH₂O) | 0.44 | 19.8 g |
| Concentrated HCl | 36.46 | - | Catalyst | 1 mL |
| 95% Ethanol | - | - | Solvent | 80 mL |
| Reaction Time | - | - | - | 2 hours |
| Reaction Temperature | - | - | - | Reflux |
| Product | β-dimethylaminopropiophenone hydrochloride | 213.70 | - | - |
| Yield | - | - | - | 68-72% |
Table 2: Reactants and Conditions for the Huang-Minlon Reduction
| Reactant | Molecular Weight ( g/mol ) | Moles (Example) | Molar Ratio (Example) | Volume/Mass (Example) |
| β-dimethylaminopropiophenone | 177.24 | 1.0 | 1 | (from free base) |
| Hydrazine monohydrate (85%) | 50.06 | 20.0 | 20 | (varies) |
| Potassium Hydroxide | 56.11 | 6.0 | 6 | (varies) |
| Diethylene Glycol | 106.12 | - | Solvent | (varies) |
| Initial Reaction Temperature | - | - | - | 110-130 °C |
| Initial Reaction Time | - | - | - | 1 hour |
| Final Reaction Temperature | - | - | - | 190-200 °C |
| Final Reaction Time | - | - | - | 3-5 hours |
| Product | This compound | 163.26 | - | - |
| Yield | - | - | - | High (typically >80%) |
Table 3: Physical and Spectral Data for this compound
| Property | Value |
| CAS Number | 1199-99-1[6] |
| Molecular Formula | C₁₁H₁₇N[7] |
| Molecular Weight | 163.26 g/mol [7] |
| Appearance | Liquid |
| Boiling Point | 103-105 °C at 10 mmHg |
| Density | 0.915 g/mL at 25 °C |
Experimental Protocols
Part 1: Synthesis of β-dimethylaminopropiophenone hydrochloride via Mannich Reaction
This procedure is adapted from Organic Syntheses.[8]
Materials:
-
Acetophenone
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Concentrated hydrochloric acid
-
95% Ethanol
-
Acetone
-
500 mL round-bottom flask
-
Reflux condenser
-
Steam bath or heating mantle
-
1 L Erlenmeyer flask
-
Buchner funnel and filter paper
-
Refrigerator
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser, combine 60 g (0.5 mol) of acetophenone, 52.7 g (0.65 mol) of dimethylamine hydrochloride, and 19.8 g (0.22 mol of formaldehyde) of paraformaldehyde.
-
Add 1 mL of concentrated hydrochloric acid and 80 mL of 95% ethanol to the flask.
-
Heat the mixture to reflux using a steam bath or heating mantle for 2 hours. The mixture will become a homogeneous, yellowish solution.
-
If the solution is not clear, filter it while hot.
-
Transfer the warm solution to a 1 L Erlenmeyer flask and add 400 mL of acetone.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to chill overnight.
-
Collect the resulting crystals by vacuum filtration using a Buchner funnel and wash them with 25 mL of acetone.
-
Dry the product to obtain 72-77 g (68-72% yield) of β-dimethylaminopropiophenone hydrochloride. The product can be recrystallized from a mixture of hot 95% ethanol and acetone.
Part 2: Reduction of β-dimethylaminopropiophenone to this compound via Huang-Minlon Reduction
This is a general procedure for the Huang-Minlon modification of the Wolff-Kishner reduction and should be adapted for the specific scale of the reaction.[9][10]
Materials:
-
β-dimethylaminopropiophenone hydrochloride
-
Sodium hydroxide or Potassium hydroxide
-
Hydrazine monohydrate (85%)
-
Diethylene glycol
-
Distillation apparatus
-
Heating mantle with temperature control
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Free Base Preparation: Dissolve the β-dimethylaminopropiophenone hydrochloride in water and add a sufficient amount of a strong base (e.g., 2N NaOH) until the solution is alkaline (pH > 10). Extract the free base with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the β-dimethylaminopropiophenone free base.
-
Reduction: In a round-bottom flask equipped with a distillation head and a condenser, combine the β-dimethylaminopropiophenone, 3 equivalents of potassium hydroxide, and 85% hydrazine hydrate in diethylene glycol.
-
Heat the mixture to 110-130 °C for 1 hour.
-
Remove the condenser and slowly raise the temperature to allow for the distillation of water and excess hydrazine.
-
Once the temperature of the reaction mixture reaches 190-200 °C, reattach the condenser for reflux and maintain this temperature for 3-5 hours, or until the evolution of nitrogen gas ceases.[3]
-
Cool the reaction mixture to room temperature.
-
Work-up: Carefully add water to the cooled reaction mixture and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Mannich reaction.
References
- 1. organicreactions.org [organicreactions.org]
- 2. adichemistry.com [adichemistry.com]
- 3. Huang Minlon - Wikipedia [en.wikipedia.org]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]
- 6. This compound [stenutz.eu]
- 7. Page loading... [wap.guidechem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
Application Notes and Protocols: Use of N,N-dimethyl-3-phenylpropan-1-amine Derivatives in Radiolabeling Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N-dimethyl-3-phenylpropan-1-amine derivatives in radiolabeling studies for positron emission tomography (PET) imaging. The core structure of this compound is a key pharmacophore in several centrally acting drugs, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the norepinephrine reuptake inhibitor (NRI) atomoxetine. Radiolabeled versions of these compounds and their analogs are invaluable tools for in vivo visualization and quantification of serotonin (SERT) and norepinephrine (NET) transporters in the brain, aiding in neuroscience research and the development of novel therapeutics for psychiatric and neurological disorders.
Introduction to Radiolabeled Phenylpropan-1-amine Derivatives
The this compound scaffold is a versatile backbone for the development of PET tracers. By incorporating positron-emitting radionuclides such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), researchers can non-invasively study the distribution, density, and function of key neurotransmitter transporters in the living brain. These studies are crucial for understanding the pathophysiology of diseases like depression, anxiety, and ADHD, and for evaluating the target engagement and pharmacokinetics of new drugs.
Key Applications:
-
Neuroreceptor Imaging: Quantifying the density and occupancy of SERT and NET in various brain regions.
-
Drug Development: Assessing the in-vivo efficacy and target engagement of novel SSRIs and NRIs.
-
Disease Research: Investigating the role of serotonergic and noradrenergic systems in neurological and psychiatric disorders.
-
Pharmacokinetic Studies: Determining the brain uptake, distribution, and metabolism of drug candidates.
Quantitative Data on Radiolabeled Derivatives
The following tables summarize key quantitative data from radiolabeling studies of various this compound derivatives.
| Radiotracer | Precursor | Labeling Agent | Radiochemical Yield (RCY) | Specific Activity (GBq/µmol) | Molar Activity (Ci/mmol) | Synthesis Time (min) |
| [¹¹C]MADAM | Desmethyl-MADAM | [¹¹C]CH₃I | 30-40% | 37-111 | 1000-3000 | 30 |
| [¹¹C]DASB | Desmethyl-DASB | [¹¹C]CH₃I | 25-35% | 74-185 | 2000-5000 | 35 |
| [¹⁸F]Fluoxetine | Nitro-precursor | [¹⁸F]Fluoride | 1-2% | 54.8 | 1480 | 150-180 |
| (S,S)-[¹⁸F]FRB-D₄ | N-Boc-desethylRB | [¹⁸F]BFE-D₄ | 11-27% | 21-48 | 567-1297 | 120 |
| [¹¹C]Nisoxetine | Nor-methyl precursor | [¹¹C]CH₃I | 40-60% | >22.2 | >600 | 20 |
Table 1: Summary of Radiolabeling Data for SERT and NET Tracers.
| Radiotracer | Brain Uptake (%ID/g at peak) | Target-to-Cerebellum Ratio (at peak) | Key Target |
| [¹¹C]MADAM | ~1.2 | >3 in striatum | SERT |
| [¹¹C]DASB | ~1.0 | >4 in thalamus | SERT |
| [¹⁸F]Fluoxetine | Moderate | Low | SERT |
| (S,S)-[¹⁸F]FRB-D₄ | Good | High in NET-rich regions | NET |
| [¹¹C]Nisoxetine | High | High in hypothalamus and cortex | NET |
Table 2: In Vivo Performance of Selected Radiolabeled Tracers.
Experimental Protocols
General Protocol for [¹¹C]Methylation of Secondary Amines
This protocol describes a general method for the radiolabeling of desmethyl precursors (secondary amines) using [¹¹C]methyl iodide ([¹¹C]CH₃I).
Materials:
-
Desmethyl precursor (e.g., N-desmethyl-fluoxetine)
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Base (e.g., NaOH, TBAH)
-
HPLC system for purification
-
Sterile water for injection
-
Ethanol for formulation
Procedure:
-
Precursor Preparation: Dissolve 0.5-1.0 mg of the desmethyl precursor in 200-300 µL of anhydrous DMF in a sealed reaction vial.
-
Base Addition: Add an appropriate amount of base (e.g., 2-5 µL of 1M NaOH or TBAH) to the precursor solution.
-
[¹¹C]CH₃I Trapping: Bubble the gaseous [¹¹C]CH₃I, produced from a cyclotron, through the precursor solution at room temperature.
-
Reaction: Heat the sealed vial at 80-100°C for 3-5 minutes.
-
Quenching and Purification: Quench the reaction with water and purify the crude product using a semi-preparative HPLC system.
-
Formulation: Collect the radioactive peak, remove the HPLC solvent under a stream of nitrogen, and formulate the final product in sterile saline containing up to 10% ethanol.
-
Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and residual solvent levels.
Protocol for Radiosynthesis of [¹⁸F]Fluoxetine
This protocol details the radiosynthesis of [¹⁸F]fluoxetine from a nitro-precursor.[1]
Materials:
-
4-nitro-α-bromo-α,α-difluorotoluene (precursor)
-
No-carrier-added [¹⁸F]fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
(S)-3-(methylamino)-1-phenyl-1-propanol
-
Anhydrous acetonitrile
-
HPLC system for purification
Procedure:
-
[¹⁸F]Fluoride Activation: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Dry the [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex by azeotropic distillation with anhydrous acetonitrile.
-
Radiolabeling of Precursor: Add the 4-nitro-α-bromo-α,α-difluorotoluene precursor to the dried [¹⁸F]fluoride complex and heat at an optimized temperature to produce 4-nitro-α,α-difluoro-α-[¹⁸F]fluorotoluene.[1]
-
Coupling Reaction: Couple the radiolabeled intermediate with the sodium alkoxide of (S)-3-(methylamino)-1-phenyl-1-propanol.[1]
-
Purification: Purify the resulting [¹⁸F]fluoxetine using a semi-preparative HPLC system.[1]
-
Formulation and Quality Control: Formulate the purified product and perform quality control as described in the general [¹¹C]methylation protocol.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways of the serotonin and norepinephrine transporters, the primary targets of radiolabeled this compound derivatives.
Experimental Workflows
The following diagrams outline typical experimental workflows for radiotracer synthesis and in vivo PET imaging studies.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-dimethyl-3-phenylpropan-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of N,N-dimethyl-3-phenylpropan-1-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via reductive amination and the Eschweiler-Clarke reaction.
Issue 1: Low or No Product Yield in Reductive Amination
| Potential Cause | Troubleshooting Step |
| Inefficient Imine Formation | The formation of the imine intermediate is crucial and is in equilibrium. Ensure the removal of water, which is a byproduct of imine formation. This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves. The reaction is also typically favored under mildly acidic conditions (pH 4-5).[1][2][3] |
| Premature Reduction of Carbonyl | The reducing agent may be reducing the starting aldehyde or ketone before it can react with the amine. If using a strong reducing agent like sodium borohydride (NaBH₄), consider adding it after allowing sufficient time for the imine to form.[2] Alternatively, use a milder reducing agent that is selective for the imine, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[2][4] |
| Incorrect pH | Imine formation is pH-sensitive. If the solution is too acidic, the amine will be protonated and non-nucleophilic. If it's too basic, the carbonyl group won't be sufficiently activated. Adjust the pH to a range of 4-5 using a mild acid like acetic acid.[3][5] |
| Catalyst Deactivation | The amine starting material, the imine intermediate, or the final amine product can sometimes deactivate hydrogenation catalysts (e.g., Pd/C, PtO₂).[1] If using catalytic hydrogenation, ensure the catalyst loading is adequate and that the reaction is run under optimal pressure and temperature. Consider screening different catalysts. |
| Steric Hindrance | If using a sterically hindered ketone as a starting material, the formation of the iminium intermediate can be difficult.[6] In such cases, longer reaction times or the use of a Lewis acid catalyst to activate the ketone may be necessary.[6] |
Issue 2: Formation of Byproducts
| Potential Byproduct | Identification & Mitigation |
| Secondary Amine (N-methyl-3-phenylpropan-1-amine) | This can result from incomplete methylation in the Eschweiler-Clarke reaction or if the reductive amination stops after the first alkylation. In the Eschweiler-Clarke reaction, ensure an excess of both formaldehyde and formic acid is used.[7][8] For reductive amination, if starting from a primary amine, ensure sufficient aldehyde and reducing agent are present for the second alkylation. |
| Alcohol from Carbonyl Reduction | This occurs when the reducing agent preferentially reduces the starting aldehyde or ketone instead of the imine. Use a milder, imine-selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[1][2] |
| Over-alkylation (Quaternary Ammonium Salt) | This is a common issue with direct alkylation using alkyl halides but is generally avoided in reductive amination. The Eschweiler-Clarke reaction specifically stops at the tertiary amine stage and does not form quaternary ammonium salts.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods are reductive amination of 3-phenylpropanal with dimethylamine and the Eschweiler-Clarke methylation of 3-phenylpropan-1-amine or N-methyl-3-phenylpropan-1-amine.[1][7]
Q2: Which reducing agent is best for the reductive amination to form this compound?
A2: The choice of reducing agent is critical. While sodium borohydride (NaBH₄) can be used, it may also reduce the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are more selective for the reduction of the iminium ion over the carbonyl group.[2][4]
Q3: How can I avoid the formation of a quaternary ammonium salt in my reaction?
A3: The Eschweiler-Clarke reaction is an excellent method to avoid over-methylation as the reaction mechanism does not allow for the formation of a quaternary ammonium salt.[7] Reductive amination, in general, is less prone to this side reaction compared to direct alkylation with alkyl halides.[2]
Q4: My Eschweiler-Clarke reaction is not going to completion. What should I do?
A4: Ensure you are using an excess of both formic acid and formaldehyde. The reaction is typically performed in an aqueous solution and heated to near boiling to drive it to completion.[7][9] The loss of carbon dioxide gas from the decomposition of formic acid helps to make the reaction irreversible.[7]
Q5: What solvents are suitable for reductive amination?
A5: Dichloromethane (DCM), 1,2-dichloroethane (DCE), and methanol are commonly used. However, for greener chemistry, ethyl acetate has been shown to be an effective solvent, particularly when using reagents like sodium triacetoxyborohydride.[10] When using catalytic hydrogenation, alcohols can sometimes be oxidized by the catalyst, leading to impurities.[10]
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol describes the synthesis of this compound from 3-phenylpropanal and dimethylamine.
-
Imine Formation:
-
In a round-bottom flask, dissolve 3-phenylpropanal (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Add a solution of dimethylamine (2-3 equivalents, e.g., as a 40% aqueous solution or a solution in THF) to the flask.
-
If necessary, adjust the pH to 4-5 with acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise, maintaining the temperature below 20°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation.
-
Protocol 2: Synthesis via Eschweiler-Clarke Reaction
This protocol describes the synthesis of this compound from 3-phenylpropan-1-amine.
-
Reaction Setup:
-
To a round-bottom flask, add 3-phenylpropan-1-amine (1 equivalent).
-
Add an excess of formic acid (e.g., 3-5 equivalents).
-
Add an excess of aqueous formaldehyde (37% solution, e.g., 3-5 equivalents).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100°C and maintain it at this temperature for 12-18 hours. The evolution of CO₂ should be observed.[9]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Make the solution basic (pH > 11) by the slow addition of a concentrated sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure.
-
Quantitative Data Summary
| Starting Material | Amine | Reagent/Catalyst | Reducing Agent | Yield (%) | Reference Compound |
| Hydrocinnamaldehyde | Methylamine | - | - | 99 | N-Methyl-3-phenylpropan-1-amine |
| Hydrocinnamaldehyde | n-Butylamine | - | - | 72 | N-(3-Phenylpropyl)butan-1-amine |
| 3-Phenylpropionitrile | Pentylmagnesium bromide | - | - | - | Methyl(1-phenyloctan-3-yl)amine (multi-step) |
| Secondary Amine | Formaldehyde | Formic Acid | - | 98 | Generic Tertiary Amine |
Visualizations
Caption: Key synthetic workflows for this compound.
Caption: Troubleshooting decision tree for low yield in reductive amination.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. name-reaction.com [name-reaction.com]
- 9. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 10. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: N,N-dimethyl-3-phenylpropan-1-amine Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving N,N-dimethyl-3-phenylpropan-1-amine.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and handling of this compound in a question-and-answer format.
Synthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield in reductive amination | - Incomplete imine formation. - Inactive reducing agent. - Aldehyde/ketone starting material degradation. - Competitive reduction of the carbonyl group by the reducing agent. | - Ensure anhydrous reaction conditions to favor imine formation. - Use a fresh batch of reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride). - Check the purity of the starting materials. - Use a milder reducing agent like sodium cyanoborohydride (NaBH3CN), which is more selective for the imine over the carbonyl group.[1] |
| Formation of multiple byproducts | - Over-alkylation of the amine. - Side reactions of the starting materials. - Polymerization of the aldehyde. | - Use a stoichiometric amount of the aldehyde. - Control the reaction temperature to minimize side reactions. - Add the aldehyde slowly to the reaction mixture. |
| Reaction stalling in Mannich reaction | - Low reactivity of the starting materials. - Unfavorable reaction pH. - Inefficient formation of the Eschenmoser's salt precursor. | - Use a more reactive formaldehyde source, such as paraformaldehyde. - Adjust the pH to be slightly acidic to facilitate iminium ion formation. - Ensure the amine and formaldehyde are pre-mixed to form the iminium salt before adding the enolizable component. |
Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product streaking or poor separation on silica gel chromatography | - Strong interaction of the basic amine with the acidic silica gel. | - Add a small amount of a volatile base (e.g., triethylamine, 0.1-1%) to the eluent to neutralize the acidic sites on the silica gel. - Use a different stationary phase, such as alumina or amine-functionalized silica. |
| Difficulty in removing solvent | - High boiling point of the solvent. - Azeotrope formation with the product. | - Use a rotary evaporator under high vacuum. - If the product is stable, gently heat the flask. - Perform a solvent exchange by adding a lower-boiling point solvent and re-evaporating. |
| Product is an oil and difficult to handle | - The free base form of the amine is often an oil at room temperature. | - Convert the amine to its hydrochloride salt by treating the free base with a solution of HCl in an organic solvent (e.g., diethyl ether, methanol). The salt is typically a crystalline solid that is easier to handle and store. |
Handling and Storage
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product darkens or decomposes upon storage | - Air oxidation of the amine. - Light sensitivity. | - Store the compound under an inert atmosphere (e.g., nitrogen or argon). - Keep the container tightly sealed and protected from light. - Store at low temperatures (2-8 °C) to slow down degradation. |
| Inconsistent analytical results (e.g., NMR, GC-MS) | - Presence of impurities. - Degradation of the sample. | - Re-purify the sample. - Ensure the sample is properly dried and free of residual solvent. - Use a fresh sample for analysis. |
Frequently Asked Questions (FAQs)
Synthesis and Purity
-
What are the common methods for synthesizing this compound? The most common methods are reductive amination of 3-phenylpropanal with dimethylamine and a suitable reducing agent, or a Mannich-type reaction involving a phenyl-containing starting material, formaldehyde, and dimethylamine.[2][3]
-
What is a typical yield for the synthesis? Yields can vary depending on the specific protocol and scale. For similar compounds prepared by reductive amination, yields as high as 99% have been reported.[4] A synthesis of a related compound, N,N-DiMethyl-3-phenyl-3-(o-tolyloxy)propan-1-aMine, reported a yield of 95.97%.[5]
-
How can I assess the purity of my product? Purity can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[5][6][7]
Characterization
-
What are the expected spectroscopic data for this compound?
-
¹H NMR: Expect signals corresponding to the aromatic protons of the phenyl group, the methylene protons of the propyl chain, and the methyl protons of the dimethylamino group.
-
¹³C NMR: Expect distinct signals for the carbons of the phenyl ring, the propyl chain, and the dimethylamino group.[6][7]
-
IR Spectroscopy: Look for characteristic peaks for C-H stretching of the aromatic and aliphatic groups, and C-N stretching.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (163.26 g/mol ).[8]
-
Storage and Stability
-
What are the ideal storage conditions for this compound? It should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), protected from light, and at a cool temperature (2-8 °C) to prevent oxidation and degradation.
-
Is the compound stable in solution? The stability in solution depends on the solvent and storage conditions. For long-term storage, it is best to store the compound neat or as a solid salt. If in solution, use a dry, aprotic solvent and store at low temperatures.
Safety
-
What are the main safety hazards associated with this compound? As with many amines, it can be corrosive and may cause skin and eye irritation. It is important to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol is a representative method based on general procedures for reductive amination.[1][4]
Materials:
-
3-phenylpropanal
-
Dimethylamine (2 M solution in THF or methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-phenylpropanal (1.0 eq) in anhydrous DCM, add dimethylamine (2.0 eq) at room temperature under an inert atmosphere.
-
Stir the mixture for 1-2 hours to allow for imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient with 0.1% triethylamine) to afford the pure this compound.
Characterization Data (Predicted)
| Parameter | Value |
| Yield | 85-95% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.35-7.15 (m, 5H, Ar-H), 2.65 (t, J = 7.6 Hz, 2H, Ar-CH₂), 2.30 (t, J = 7.2 Hz, 2H, CH₂-N), 2.25 (s, 6H, N(CH₃)₂), 1.85 (m, 2H, -CH₂-CH₂-CH₂-) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 142.2, 128.4, 128.3, 125.8, 59.5, 45.4, 33.8, 31.5 |
| MS (EI) | m/z 163 (M⁺), 58 ([C₃H₈N]⁺) |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Plausible mechanism of action for phenylpropylamine derivatives on monoamine transporters.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride | 1011-59-2 | Benchchem [benchchem.com]
- 3. Mannich Reaction [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. N,N-DiMethyl-3-phenyl-3-(o-tolyloxy)propan-1-aMine synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Page loading... [guidechem.com]
Technical Support Center: N,N-dimethyl-3-phenylpropan-1-amine Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N,N-dimethyl-3-phenylpropan-1-amine and its potential degradation products. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under stress conditions?
Based on the chemical structure of this compound, a tertiary amine with a phenylpropyl side chain, the primary degradation pathways under forced degradation conditions (such as exposure to acid, base, oxidation, heat, and light) are expected to be:
-
N-Oxidation: The lone pair of electrons on the nitrogen atom is susceptible to oxidation, leading to the formation of the corresponding N-oxide, this compound N-oxide. This is a common degradation pathway for tertiary amines.
-
N-Demethylation: Cleavage of one or both methyl groups from the nitrogen atom can occur, resulting in the formation of N-methyl-3-phenylpropan-1-amine (a secondary amine) and subsequently 3-phenylpropan-1-amine (a primary amine).
-
Side-Chain Oxidation: The benzylic carbon (the carbon atom of the propyl chain attached to the phenyl group) is prone to oxidation, especially in the presence of strong oxidizing agents. This can lead to the formation of a carboxylic acid at that position.[1]
Q2: What are the typical stress conditions used in forced degradation studies for a compound like this compound?
Forced degradation studies are performed to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[2][3][4][5] The recommended stress conditions generally involve:
-
Acidic Hydrolysis: Treatment with an acid, such as 0.1 M to 1 M hydrochloric acid (HCl), at temperatures ranging from room temperature to elevated temperatures (e.g., 60-80°C).
-
Basic Hydrolysis: Treatment with a base, such as 0.1 M to 1 M sodium hydroxide (NaOH), at similar temperature ranges.
-
Oxidative Degradation: Exposure to an oxidizing agent, commonly hydrogen peroxide (H₂O₂), typically at a concentration of 3-30%, at room temperature.
-
Thermal Degradation: Heating the solid compound or a solution of the compound at elevated temperatures (e.g., 60-100°C).
-
Photodegradation: Exposing the solid compound or a solution to UV and visible light, as per ICH Q1B guidelines.
The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without completely degrading the parent compound.[2][3]
Q3: I am observing unexpected peaks in my chromatogram during stability testing. What could they be?
Unexpected peaks are likely degradation products. Based on the known degradation pathways of similar compounds, these could include:
-
This compound N-oxide: The N-oxide is a common and often major degradation product of tertiary amines.
-
N-methyl-3-phenylpropan-1-amine: The mono-demethylated product.
-
3-phenylpropan-1-amine: The fully demethylated product.
-
Products of side-chain oxidation: Such as benzoic acid if the propyl chain is cleaved.
To identify these peaks, it is recommended to use a mass spectrometer (MS) coupled with a liquid chromatograph (LC-MS). This will provide the mass-to-charge ratio of the unknown peaks, aiding in their structural elucidation.
Troubleshooting Guides
Issue 1: No degradation observed under stress conditions.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time. The aim is to achieve 5-20% degradation.[2][3] |
| The compound is highly stable under the tested conditions. | If increasing the severity of the stress conditions still does not lead to degradation, the molecule can be considered stable under those specific conditions. Document the conditions tested and the lack of degradation. |
| Analytical method is not stability-indicating. | The analytical method may not be able to separate the degradation products from the parent peak. Re-evaluate and optimize the chromatographic method (e.g., change the mobile phase composition, gradient, or column chemistry). |
Issue 2: Excessive degradation (>20%) is observed.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time.[3] |
| High concentration of the test solution. | Degradation can be concentration-dependent. Consider performing the study at a lower concentration, such as 1 mg/mL.[3] |
| Instability of the compound in the chosen solvent. | Ensure the solvent used to dissolve the compound for the study is inert and does not contribute to the degradation. |
Issue 3: Poor peak shape or resolution in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase pH. | For amine-containing compounds, the pH of the mobile phase is critical for good peak shape. For basic amines, a mobile phase with a pH in the acidic range (e.g., 2.5-4.5) with a suitable buffer is often effective. |
| Column overload. | Reduce the concentration of the sample being injected. |
| Incompatible column chemistry. | Consider using a column specifically designed for the analysis of basic compounds or a different stationary phase. |
| Co-elution of degradation products. | Optimize the chromatographic method (gradient, flow rate, temperature) to improve the separation of the parent compound from its degradation products. A longer run time or a shallower gradient may be necessary. |
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product(s) (Proposed) |
| Acidic Hydrolysis | 1 M HCl | 24 | 80 | Data not available | Data not available | N-Oxide, N-Demethylated products |
| Basic Hydrolysis | 1 M NaOH | 24 | 80 | Data not available | Data not available | N-Oxide |
| Oxidative | 30% H₂O₂ | 24 | 25 | Data not available | Data not available | N-Oxide |
| Thermal (Solid) | Dry Heat | 48 | 100 | Data not available | Data not available | Minimal degradation expected |
| Photolytic (Solution) | ICH Q1B | - | 25 | Data not available | Data not available | N-Oxide, N-Demethylated products |
Table 2: Retention Times of Potential Degradation Products in a Stability-Indicating HPLC Method (Hypothetical)
| Compound | Retention Time (min) |
| 3-phenylpropan-1-amine | 2.5 |
| N-methyl-3-phenylpropan-1-amine | 4.2 |
| This compound N-oxide | 5.8 |
| This compound (Parent) | 7.5 |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 80°C for 24 hours.
-
After the specified time, cool the solution to room temperature and neutralize with an appropriate amount of 1 M NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at 80°C for 24 hours.
-
After the specified time, cool the solution to room temperature and neutralize with an appropriate amount of 1 M HCl.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
For solid-state studies, place a known amount of the solid compound in an oven at 100°C for 48 hours.
-
For solution-state studies, heat the stock solution at 80°C for 24 hours.
-
After exposure, prepare a solution of the stressed solid or dilute the stressed solution to a suitable concentration for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound (e.g., 1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the solution to a suitable concentration for HPLC analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Example of a Stability-Indicating HPLC Method
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for forced degradation studies and stability analysis.
References
Technical Support Center: HPLC Analysis of N,N-dimethyl-3-phenylpropan-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of N,N-dimethyl-3-phenylpropan-1-amine. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the HPLC analysis of this compound, a tertiary amine, which can present unique challenges.
Q1: Why is my peak for this compound showing significant tailing?
A1: Peak tailing is a common issue when analyzing basic compounds like amines.[1] The primary cause is often secondary interactions between the positively charged amine and acidic residual silanol groups on the surface of the silica-based stationary phase.[2][3] This leads to more than one retention mechanism, causing the peak to tail.[3]
To address this, consider the following solutions:
-
Use a Base-Deactivated Column: These columns have minimal accessible silanol groups, reducing the potential for secondary interactions.[1]
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH < 3) ensures that the silanol groups are fully protonated and less likely to interact with the protonated amine.[3] However, be mindful of the column's pH stability.[3]
-
Add a Competing Amine: Introducing a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites, thereby improving peak shape.[2]
-
Increase Buffer Concentration: A higher buffer concentration can also help to mask residual silanol interactions.[4]
Q2: My retention time for this compound is drifting. What could be the cause?
A2: Retention time drift can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Drifting retention times are a common sign of an unequilibrated column.[5]
-
Mobile Phase Composition Changes: Inconsistent mobile phase preparation can lead to shifts in retention time.[6] Ensure accurate and consistent preparation for every run.
-
Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases. A continuous shift in retention time might indicate the need for column replacement.
-
Temperature Fluctuations: HPLC separations can be sensitive to temperature changes. Using a column oven will ensure a stable operating temperature.
Q3: I am observing low sensitivity or no peak at all for my analyte. What should I check?
A3: Low or no signal can be due to a few reasons:
-
Incorrect Detection Wavelength: this compound has a phenyl group and should be UV active. Ensure your UV detector is set to an appropriate wavelength to detect the phenyl chromophore (typically around 210-220 nm or 254 nm).
-
Sample Degradation: Ensure the sample is fresh and has been stored correctly.
-
Injection Issues: Check for blockages in the injector or sample loop.
-
Detector Malfunction: Verify that the detector lamp is on and functioning correctly.
Q4: Can I use a mass spectrometer (MS) detector with my HPLC method for this amine?
A4: Yes, LC-MS is a powerful technique for the analysis of such compounds. However, you must use volatile mobile phase additives. Non-volatile buffers like phosphate will contaminate the MS interface. Instead, use volatile additives like formic acid, acetic acid, ammonium formate, or ammonium acetate.
Experimental Protocol: Reverse-Phase HPLC Analysis of this compound
This protocol provides a general method for the analysis of this compound on a reverse-phase HPLC system with UV detection. Method optimization may be required depending on the specific instrumentation and sample matrix.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Phosphoric acid or Formic acid (for mobile phase modification)
-
Methanol (for sample preparation and column flushing)
2. Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reverse-phase column (base-deactivated is recommended). A typical dimension is 4.6 x 150 mm, 5 µm particle size.
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. To prepare 1 L, add 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile (ACN)
-
Filter and degas both mobile phases before use.
4. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 (base-deactivated), 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | See table below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 214 nm |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
5. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (90:10 Water:ACN with 0.1% phosphoric acid).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the HPLC analysis of this compound.
References
- 1. N,N-DiMethyl-3-phenyl-3-(o-tolyloxy)propan-1-aMine synthesis - chemicalbook [chemicalbook.com]
- 2. 1199-99-1|this compound|BLD Pharm [bldpharm.com]
- 3. 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride | 1011-59-2 | Benchchem [benchchem.com]
- 4. yakhak.org [yakhak.org]
- 5. researchgate.net [researchgate.net]
- 6. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals [mdpi.com]
Technical Support Center: Purification of N,N-dimethyl-3-phenylpropan-1-amine
Welcome to the technical support center for the purification of N,N-dimethyl-3-phenylpropan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the challenges and solutions associated with purifying this compound.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Issue 1: Low Purity After Synthesis
Q1: My crude this compound shows multiple spots on TLC/peaks in GC-MS. What are the likely impurities?
A1: The impurities in your crude product largely depend on the synthetic route employed.
-
From Reductive Amination of 3-phenylpropanal:
-
Unreacted Starting Materials: Residual 3-phenylpropanal and dimethylamine.
-
Side-Products: 3-phenylpropan-1-ol, formed from the reduction of the aldehyde. Over-alkylation products are generally not a concern with dimethylamine.
-
-
From Substitution Reaction of a 3-phenylpropyl halide with dimethylamine:
-
Unreacted Starting Materials: Residual 3-phenylpropyl halide.
-
Side-Products: Elimination byproducts (e.g., 1-phenylprop-1-ene).
-
-
Solvent Residues: Solvents used in the reaction or workup (e.g., THF, ethanol, toluene).
Q2: How can I remove unreacted starting materials and acidic/basic byproducts from my crude product?
A2: An acid-base extraction is a highly effective method for the initial purification of this compound. As a tertiary amine, it is basic and can be separated from neutral or acidic impurities.
-
Principle: The basic amine is protonated with an acid to form a water-soluble salt, which moves to the aqueous phase, leaving non-basic impurities in the organic phase. The amine is then regenerated by adding a base.
-
General Procedure:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).
-
Extract the organic solution with an aqueous acid solution (e.g., 1M HCl). The protonated amine salt will move into the aqueous layer.
-
Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic (pH > 10) by adding a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). This will deprotonate the amine salt, regenerating the free amine.
-
Extract the regenerated amine back into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.
-
Issue 2: Difficulty with Final Purification
Q3: My product is still not pure enough after acid-base extraction. What are my options for final purification?
A3: For high-purity this compound, several methods can be employed:
-
Distillation: As a liquid, the free base can be purified by vacuum distillation. This is effective for removing non-volatile impurities.
-
Recrystallization: The amine can be converted to its hydrochloride (HCl) salt, which is typically a solid, and purified by recrystallization.[1]
-
Column Chromatography: Flash chromatography can be used to separate the amine from closely related impurities.
Q4: I'm having trouble with column chromatography. My amine is streaking on the silica gel column.
A4: Streaking of amines on silica gel is a common issue due to the interaction between the basic amine and the acidic silanol groups on the silica surface. Here are some solutions:
-
Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonium hydroxide, to the mobile phase. This will compete with your product for the acidic sites on the silica, leading to better peak shape.
-
Alternative Stationary Phases:
-
Basic Alumina: Using basic alumina instead of silica gel can mitigate the acidity issue.
-
Amine-functionalized Silica: Pre-treated silica with amino groups can provide a more inert surface for amine purification.
-
-
Reversed-Phase Chromatography: If the impurities have different polarities, reversed-phase chromatography (e.g., C18 silica) can be an effective alternative.
Issue 3: Product Characterization
Q5: How can I confirm the purity of my final product?
A5: A combination of analytical techniques should be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and identify any structural impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment.
Data Presentation
The following table summarizes the expected outcomes of different purification methods for this compound and its derivatives, based on available literature for similar compounds.
| Purification Method | Form of the Compound | Typical Impurities Removed | Expected Purity | Expected Yield | Reference |
| Acid-Base Extraction | Free Base | Acidic and neutral starting materials/byproducts | >90% | High | General Knowledge |
| Vacuum Distillation | Free Base | Non-volatile impurities, some closely boiling isomers | >95% | Moderate to High | General Knowledge |
| Recrystallization | Hydrochloride Salt | Isomeric impurities, residual solvents | >98% | Moderate | [1] |
| Flash Chromatography | Free Base | Closely related structural isomers and byproducts | >99% | Moderate | [2] |
Experimental Protocols
Protocol 1: Acid-Base Extraction of Crude this compound
-
Dissolution: Dissolve the crude product in 10 volumes of diethyl ether.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract three times with 1M hydrochloric acid. Combine the aqueous layers.
-
Washing: Wash the combined aqueous layers with a small volume of diethyl ether to remove any remaining neutral impurities. Discard the ether layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 5M sodium hydroxide solution with stirring until the pH is >10 (confirm with pH paper).
-
Back Extraction: Extract the basified aqueous layer three times with diethyl ether. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free amine.
Protocol 2: Recrystallization of this compound Hydrochloride
-
Salt Formation: Dissolve the purified free amine in a minimal amount of anhydrous diethyl ether. Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation of Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash with cold diethyl ether.
-
Recrystallization: For a related compound, 3-chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride, a solvent system of ethanol/water (4:1 v/v) has been reported to be effective.[1] Dissolve the crude salt in a minimum amount of the hot solvent mixture.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or at -20°C to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 3: Flash Chromatography of this compound
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., 0% to 50%) with the addition of 0.5% triethylamine.
-
Sample Preparation: Dissolve the crude amine in a minimal amount of the initial mobile phase or dichloromethane.
-
Elution: Load the sample onto the column and elute with the mobile phase gradient.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain the purified product. For a similar compound, N-methyl-3,3-diphenylpropan-1-amine, elution with ethyl acetate followed by 5% methanol in dichloromethane was used.[2]
Mandatory Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification.
References
Technical Support Center: Prevention of Amine-Based Compound Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of amine-based compounds during experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation of amine-based compounds.
Issue 1: Unexpected sample discoloration (e.g., turning yellow or brown).
-
Possible Cause: Oxidation of the amine compound. Aromatic amines, in particular, are susceptible to photo-oxidation in the presence of light and air, leading to the formation of colored impurities like quinoneimines.[1] Aliphatic amines can also undergo oxidation, forming various degradation products.
-
Solution:
-
Inert Atmosphere: Handle and store the amine compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]
-
Light Protection: Store the compound in amber-colored vials or wrap containers with aluminum foil to protect it from light.[1]
-
Antioxidants: Consider the addition of antioxidants. Hindered amine light stabilizers (HALS) and phenolic antioxidants can effectively inhibit oxidative degradation.[2][3] A combination of different types of antioxidants, such as oxygen scavengers, free radical scavengers, and peroxide decomposers, can offer enhanced protection.[4]
-
Solvent Purity: Ensure the use of high-purity, peroxide-free solvents, as impurities can catalyze oxidation.
-
Issue 2: Loss of compound potency or concentration over time.
-
Possible Cause 1: Thermal Degradation. Elevated temperatures can accelerate the degradation of amines, especially in the presence of other reactants like CO2.[4][5] The stability of amines to thermal stress varies depending on their structure.
-
Solution: Store amine compounds at recommended low temperatures, often refrigerated or frozen, to slow down degradation kinetics.[1] Refer to the supplier's storage guidelines. For experimental procedures requiring elevated temperatures, minimize the duration of heat exposure.
-
-
Possible Cause 2: Hydrolysis. Amines can be susceptible to hydrolysis, especially at non-optimal pH values. The stability of amine-containing molecules can be significantly influenced by the pH of the solution.[6][7]
-
Solution: Maintain the pH of the solution within the optimal stability range for the specific amine compound. This may require the use of buffers. Conduct pH stability studies to determine the ideal pH range for your compound.
-
-
Possible Cause 3: Reaction with incompatible materials. Amines can react with various materials, including certain metals and plastics, which can lead to degradation. Aromatic amines can be corrosive to some metals.[8]
-
Solution: Store and handle amine compounds in compatible containers, such as glass or high-density polyethylene (HDPE).[9] Avoid contact with incompatible metals.
-
Issue 3: Formation of precipitates or insoluble materials in the sample solution.
-
Possible Cause: Formation of degradation products that are less soluble than the parent amine. For instance, primary and secondary amines can react with atmospheric CO2 to form solid ammonium carbamate salts.[1]
-
Solution:
-
Inert Atmosphere: As with discoloration, working under an inert atmosphere can prevent the reaction with CO2.
-
Filtration: If precipitates have already formed, they can sometimes be removed by filtration, but this indicates that degradation has occurred and the concentration of the amine solution should be re-verified.
-
Solvent Selection: Ensure the chosen solvent can solubilize both the parent amine and its potential degradation products to a reasonable extent.
-
Issue 4: Inconsistent experimental results or poor reproducibility.
-
Possible Cause: Inconsistent handling and storage of the amine compound, leading to variable levels of degradation between experiments.
-
Solution:
-
Standardized Protocols: Implement and strictly follow standardized protocols for sample preparation, handling, and storage.
-
Fresh Samples: Use freshly prepared solutions of amine compounds whenever possible. If solutions must be stored, validate their stability over the storage period.
-
Quality Control: Regularly perform quality control checks on your amine compounds, such as purity analysis by HPLC or GC-MS, to ensure their integrity.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of amine-based compounds?
A1: The primary factors leading to the degradation of amine-based compounds are:
-
Oxidation: Reaction with oxygen, often accelerated by light and the presence of metal ions.[1]
-
Temperature: Elevated temperatures can cause thermal degradation.[4][5]
-
Light: Exposure to light, particularly UV light, can initiate photo-degradation processes.[1]
-
pH: Non-optimal pH conditions can lead to hydrolysis and other degradation reactions.[6][7]
-
Presence of other reactive species: Contaminants such as CO2, NOx, and SOx can react with amines and cause degradation.[10]
Q2: How can I properly store my amine-based compounds to prevent degradation?
A2: Proper storage is crucial for maintaining the stability of amine compounds. Follow these guidelines:
-
Temperature: Store at the recommended temperature, which is typically low (refrigerated or frozen).[1]
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.[1]
-
Light: Protect from light by using amber vials or other light-blocking containers.[1]
-
Container: Use containers made of compatible materials like glass or HDPE.[9]
-
Moisture: Keep in a dry environment, as some amines are hygroscopic.
Q3: What are some common antioxidants I can use to stabilize my amine compounds?
A3: Several types of antioxidants can be effective:
-
Hindered Amine Light Stabilizers (HALS): These are very effective at protecting against photo-oxidation.[2]
-
Phenolic Antioxidants: These act as free radical scavengers. They can work synergistically with aminic antioxidants.[3]
-
Composite Formulations: A mixture of antioxidants, such as oxygen scavengers (e.g., N,N-diethylhydroxylamine), radical scavengers (e.g., 2,6-di-tert-butyl-4-methylphenol), and peroxide decomposers, can provide comprehensive protection.[4]
Q4: How can I test the stability of my amine-based compound?
A4: A stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), should be developed and validated.[6][11] The general steps involve:
-
Forced Degradation Studies: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[6]
-
Method Development: Develop a chromatographic method that can separate the parent amine from all its degradation products.[11]
-
Method Validation: Validate the method according to ICH guidelines for parameters like specificity, linearity, accuracy, and precision.[8][12]
-
Stability Study: Store the compound under defined conditions (e.g., different temperatures and humidity levels) and analyze samples at specific time points using the validated method to determine the rate of degradation.[13]
Q5: What analytical techniques are best for identifying and quantifying amine degradation products?
A5: The choice of analytical technique depends on the properties of the amine and its degradation products:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable amines and their degradation products. Derivatization may be necessary for non-volatile compounds.[10][14][15]
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection: A versatile technique for a wide range of amines, especially non-volatile or thermally labile ones. HPLC-MS is particularly powerful for identifying unknown degradation products.[11][16]
-
Ion Chromatography (IC): Useful for the analysis of ionic degradation products.[16]
Quantitative Data on Amine Stability
The thermal stability of amine compounds can vary significantly based on their molecular structure. The following table summarizes the maximum recommended operating temperatures for several amines to limit thermal degradation to a 2% loss per week.
| Amine Compound | Abbreviation | Maximum Temperature (°C) |
| Ethylenediamine | EDA | 116 |
| Monoethanolamine | MEA | 116 |
| Propylenediamine | PDA | 124 |
| 1,4-Diaminobutane | DAB | 126 |
| 2-Amino-2-methyl-1-propanol | AMP | 143 |
| N,N'-bis(2-aminoethyl)-1,2-ethanediamine | BAE | 130 |
| Hexamethylenediamine | HMDA | 140 |
| 3-Amino-1-propanol | MPA | 129 |
| Diglycolamine | DGA® | 134 |
Data sourced from a study on thermal degradation of amines for CO2 capture.[2]
The degradation rate of amines is also highly dependent on temperature. The following table shows the first-order degradation rate constants for piperazine (PZ) at different temperatures.
| Temperature (°C) | Degradation Rate Constant (k1, s⁻¹) |
| 150 | 6.1 x 10⁻⁹ |
| 175 | 65 to 71 x 10⁻⁹ |
Data from a study on the oxidative degradation of amines.[17]
Experimental Protocols
Protocol 1: General Procedure for Evaluating Amine Stability by HPLC
This protocol outlines a general procedure for assessing the stability of an amine-based compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of the amine compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 80°C) for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Control Sample: Keep an aliquot of the stock solution at 4°C, protected from light.
-
-
Sample Analysis:
-
After the specified time, neutralize the acid and base-stressed samples.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze all samples, including the control, using a validated stability-indicating HPLC method. The method should be capable of separating the parent amine from all degradation products.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks.
-
Calculate the percentage of degradation for each stress condition by comparing the peak area of the parent amine in the stressed sample to the control sample.
-
Peak purity analysis of the parent amine peak in the stressed samples should be performed to ensure it is free from co-eluting degradation products.
-
Protocol 2: Evaluation of Antioxidant Efficacy
This protocol provides a framework for assessing the effectiveness of an antioxidant in preventing the degradation of an amine compound.
-
Sample Preparation:
-
Control Sample: Prepare a solution of the amine compound in a suitable solvent.
-
Test Sample: Prepare a solution of the amine compound in the same solvent, containing the antioxidant at a specific concentration.
-
Blank Sample: Prepare a solution of the antioxidant in the solvent without the amine compound.
-
-
Stress Condition: Expose both the control and test samples to a relevant stress condition known to cause degradation (e.g., exposure to air and light at room temperature for a set period).
-
Analysis:
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours), take aliquots from both the control and test samples.
-
Analyze the aliquots using a validated stability-indicating HPLC or GC-MS method to quantify the concentration of the parent amine.
-
-
Data Analysis:
-
Plot the concentration of the parent amine as a function of time for both the control and test samples.
-
Compare the degradation rate of the amine in the presence and absence of the antioxidant. A significantly lower degradation rate in the test sample indicates that the antioxidant is effective.
-
Different concentrations of the antioxidant can be tested to determine the optimal concentration for stabilization.
-
Visualizations
Caption: Oxidative and CO2-induced degradation pathways of a primary amine.
References
- 1. The graphviz template for flow chart. · GitHub [gist.github.com]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 4. Amine Thermal Degradation [bre.com]
- 5. thaiscience.info [thaiscience.info]
- 6. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. questjournals.org [questjournals.org]
- 9. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. researchgate.net [researchgate.net]
Optimizing storage conditions for N,N-dimethyl-3-phenylpropan-1-amine
This technical support center provides essential information for researchers, scientists, and drug development professionals on the optimal storage, handling, and analysis of N,N-dimethyl-3-phenylpropan-1-amine (CAS No. 1199-99-1).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it is recommended to store it under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | For the hydrochloride salt, storage at room temperature is recommended.[1] While specific data for the free base is limited, controlled room temperature is a common practice for stable tertiary amines. For long-term storage, refrigeration (2-8°C) can be considered to minimize any potential degradation, as is suggested for some similar compounds.[2] |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation, especially for long-term storage, blanketing the compound with an inert gas is advisable. |
| Container | Tightly sealed, light-resistant container | Prevents exposure to moisture and air, and protects from light-induced degradation. |
| Location | Dry, well-ventilated area | Avoids moisture absorption and ensures a safe storage environment. |
Q2: What are the potential degradation pathways for this compound?
-
Oxidation: The tertiary amine functionality can be susceptible to oxidation, leading to the formation of an N-oxide. This process can be accelerated by exposure to air and light.
-
N-Dealkylation: Tertiary amines can undergo N-dealkylation, particularly at elevated temperatures, which would result in the formation of N-methyl-3-phenylpropan-1-amine and formaldehyde. Tertiary amines are generally more stable to this process than primary or secondary amines.
-
Reaction with Carbon Dioxide: In the presence of CO2, tertiary amines can form bicarbonate salts.[3]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols are provided in the "Experimental Protocols" section below.
Q4: What are some common impurities that might be present in this compound?
A4: Potential impurities can arise from the synthetic route used. A common synthesis involves the reaction of 3-phenylpropanal with dimethylamine followed by reduction. Potential impurities could include:
-
Unreacted starting materials (3-phenylpropanal, dimethylamine).
-
The corresponding secondary amine (N-methyl-3-phenylpropan-1-amine) if methylation is incomplete.
-
Byproducts from side reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Sample discoloration (e.g., yellowing) | Oxidation of the amine. | - Store under an inert atmosphere. - Protect from light. - Check purity by HPLC or GC-MS. |
| Inconsistent experimental results | - Sample degradation. - Presence of impurities. | - Re-evaluate storage conditions. - Purify the compound if necessary (e.g., by distillation or chromatography). - Confirm the structure and purity using NMR and other analytical methods. |
| Poor peak shape (tailing) in GC analysis | Interaction of the basic amine with active sites on the GC column. | - Use a base-deactivated GC column. - Consider derivatization of the amine before analysis. |
| Low yield in a reaction using the amine | - Inaccurate quantification of the amine due to degradation or impurities. - The amine may have absorbed moisture or CO2 from the air. | - Use a freshly opened or repurified sample. - Accurately determine the concentration of the amine solution before use. - Handle the amine under an inert atmosphere. |
Experimental Protocols
Protocol 1: Purity Determination by HPLC
This protocol provides a general method for the analysis of this compound. Method optimization may be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or triethylamine. A suggested starting point is a 70:30 mixture of water and acetonitrile.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute as necessary.
Protocol 2: Purity and Impurity Identification by GC-MS
This protocol outlines a general procedure for GC-MS analysis.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
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Mass Range: 40-450 amu.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
Protocol 3: Structural Confirmation by NMR Spectroscopy
This protocol describes the general acquisition of NMR spectra for structural verification.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).
-
1H NMR: Acquire a standard proton spectrum. Expected signals for a related compound include aromatic protons (~7.2-7.5 ppm) and a singlet for the dimethylamino group (~2.2-2.4 ppm).[4]
-
13C NMR: Acquire a standard carbon spectrum.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
Visualizations
References
Technical Support Center: Synthesis and Purification of N,N-dimethyl-3-phenylpropan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized N,N-dimethyl-3-phenylpropan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common synthetic route is the reductive amination of 3-phenylpropanal with dimethylamine. This method involves the formation of an imine or enamine intermediate, which is then reduced to the final tertiary amine. Another route involves the reaction of a suitable precursor like 3-chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride with a nucleophile.
Q2: What are the typical impurities encountered in the synthesis of this compound?
A2: Common impurities include unreacted starting materials such as 3-phenylpropanal and dimethylamine, byproducts from side reactions like aldol condensation of the starting aldehyde, and residual solvents from the reaction or workup. Over-alkylation products are generally not a concern in reductive amination.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for determining the purity of the final product and identifying any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and can provide information on purity.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Ensure the reducing agent (e.g., sodium borohydride) is fresh and added in appropriate molar excess. - Monitor the reaction progress using TLC or GC-MS to ensure the disappearance of the starting aldehyde. - Optimize reaction time and temperature. |
| Side reactions | - Control the reaction temperature to minimize side reactions like aldol condensation. - Use a milder reducing agent like sodium triacetoxyborohydride to avoid reduction of the starting aldehyde. |
| Product loss during workup | - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent. - Adjust the pH of the aqueous layer to be sufficiently basic (pH > 10) to ensure the amine is in its free base form for efficient extraction. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification Method | Troubleshooting and Purification |
| Unreacted 3-phenylpropanal | GC-MS, NMR | - Drive the reaction to completion by extending the reaction time or adding more dimethylamine and reducing agent. - Purify the crude product using column chromatography. |
| N-methyl-3-phenylpropan-1-amine (secondary amine) | GC-MS, HPLC | - Use a sufficient excess of dimethylamine during the reaction. - Purify via column chromatography or by using the Hinsberg test for separation of tertiary and secondary amines. |
| Aldol condensation products | GC-MS, NMR | - Maintain a low reaction temperature. - Purify using column chromatography. |
| Residual Solvents | GC-MS, NMR | - Ensure complete removal of solvents under reduced pressure. - For high-boiling point solvents, consider purification by distillation or column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
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To a solution of 3-phenylpropanal (10.0 g, 74.5 mmol) in methanol (150 mL), add a 40% aqueous solution of dimethylamine (16.8 g, 149 mmol).
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Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion.
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add sodium borohydride (4.2 g, 111.8 mmol) portion-wise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
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Monitor the reaction by TLC or GC-MS until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of water (50 mL).
-
Concentrate the mixture under reduced pressure to remove the methanol.
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Extract the aqueous residue with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolve the crude this compound in diethyl ether (100 mL).
-
Extract the ether solution with 1 M hydrochloric acid (3 x 50 mL).
-
Combine the acidic aqueous extracts and wash with diethyl ether (2 x 30 mL) to remove any neutral impurities.
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Basify the aqueous layer to pH > 10 by the slow addition of 4 M sodium hydroxide solution, while cooling in an ice bath.
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Extract the liberated amine with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system. A common system is a gradient of dichloromethane and methanol.
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Load the sample onto the column.
-
Elute the column with the solvent system, gradually increasing the polarity.
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Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield |
| Acid-Base Extraction | 85-90% | 95-98% | 80-90% |
| Column Chromatography | 85-90% | >99% | 60-75% |
| Distillation (under reduced pressure) | 90-95% | >99% | 70-80% |
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Troubleshooting guide for identifying and removing impurities.
Technical Support Center: N,N-dimethyl-3-phenylpropan-1-amine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of N,N-dimethyl-3-phenylpropan-1-amine, primarily focusing on the reductive amination of 3-phenylpropanal with dimethylamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Imine/Iminium Ion Formation: The reaction between 3-phenylpropanal and dimethylamine may be slow or incomplete. 2. Decomposition of Reducing Agent: Protic solvents like methanol can slowly decompose sodium borohydride and sodium triacetoxyborohydride. 3. Reduction of Starting Aldehyde: The reducing agent may be reducing the 3-phenylpropanal to 3-phenylpropan-1-ol. 4. Suboptimal Reaction Temperature: The reaction may be too cold, slowing down the rate, or too hot, leading to side reactions. | 1. Add a catalytic amount of a weak acid like acetic acid to promote imine formation. Pre-forming the imine by stirring the aldehyde and amine together for a period before adding the reducing agent can also be effective. 2. Use an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), especially with NaBH(OAc)3. If using a protic solvent, ensure the reducing agent is added to the pre-formed imine. 3. Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN), which are more selective for the iminium ion over the aldehyde. 4. Most reductive aminations proceed well at room temperature. If the reaction is sluggish, gentle heating may be applied, but monitor for byproduct formation. |
| Presence of 3-phenylpropan-1-ol in Product Mixture | Competitive Reduction of Aldehyde: The reducing agent is reacting with the starting aldehyde in addition to the iminium ion. | - Use a less reactive reducing agent such as NaBH(OAc)3 or NaBH3CN. - Ensure a slight excess of the amine to drive the equilibrium towards imine formation. - Consider a two-step procedure: first form the imine, then add the reducing agent. |
| Incomplete Reaction | 1. Insufficient Reducing Agent: The amount of reducing agent may not be sufficient to reduce all of the formed iminium ion. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Use a molar excess of the reducing agent (typically 1.5 to 2 equivalents). 2. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of completion. Reactions are often left to stir overnight. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired amine may have a similar polarity to unreacted starting materials or byproducts, making chromatographic separation difficult. 2. Emulsion during Workup: Formation of an emulsion during the aqueous workup can make extraction difficult. | 1. Utilize an acidic workup. The amine product will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified and the product re-extracted. An SCX (Strong Cation Exchange) cartridge can also be effective for purification. 2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most common and efficient laboratory-scale method is the reductive amination of 3-phenylpropanal (also known as hydrocinnamaldehyde) with dimethylamine. This one-pot reaction is generally high-yielding and avoids the issue of over-alkylation that can occur with other amine synthesis methods.
Q2: Which reducing agent is best for this reaction?
A2: Sodium triacetoxyborohydride (NaBH(OAc)3) is often the preferred reducing agent. It is mild, selective for the reduction of the intermediate iminium ion over the starting aldehyde, and does not have the toxicity concerns associated with sodium cyanoborohydride (NaBH3CN). While sodium borohydride (NaBH4) can be used, it is a stronger reducing agent and may lead to the formation of 3-phenylpropan-1-ol as a byproduct.
Q3: My reaction is not working well. Should I be concerned about moisture?
A3: While it is always good practice to use anhydrous solvents, reductive aminations are generally not considered to be highly sensitive to small amounts of moisture. However, excessive water can hydrolyze the iminium ion intermediate and decompose the hydride reducing agent.
Q4: What are the expected byproducts in this reaction?
A4: The most common byproduct is 3-phenylpropan-1-ol, formed from the reduction of the starting aldehyde. If the reaction conditions are not well-controlled, you might also see unreacted starting materials.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The disappearance of the starting aldehyde (a UV-active spot) and the appearance of the less polar amine product (which may require staining to visualize) are indicative of reaction progression. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis.
Data Presentation
| Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| Methylamine | Sodium Triacetoxyborohydride | Methanol/DCM | 99% | [1] |
| Aniline | Sodium Triacetoxyborohydride | Methanol | 99% | N/A |
| Aniline | Sodium Cyanoborohydride | Methanol | 57-99% (substrate dependent) | N/A |
| Aniline | Sodium Borohydride | Methanol | 52-99% (substrate dependent) | N/A |
Experimental Protocols
General Protocol for the Reductive Amination of 3-Phenylpropanal with Dimethylamine using Sodium Triacetoxyborohydride
This protocol is adapted from a high-yielding procedure for a similar substrate.[1]
Materials:
-
3-Phenylpropanal (hydrocinnamaldehyde)
-
Dimethylamine (e.g., 2.0 M solution in THF or other suitable solvent)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Anhydrous Dichloromethane (DCM) or Methanol (MeOH)
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Saturated aqueous sodium bicarbonate (NaHCO3) solution
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Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
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Ethyl acetate (EtOAc) for extraction
Procedure:
-
To a stirred solution of 3-phenylpropanal (1.0 eq.) in anhydrous DCM or MeOH (to make a 1.0 M solution) at 0 °C (ice bath), add the dimethylamine solution (3-10 eq.).
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Stir the reaction mixture at 0 °C for 15 minutes to allow for the formation of the iminium ion.
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To this mixture, add sodium triacetoxyborohydride (2.0 eq.) portion-wise, ensuring the temperature does not rise significantly.
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Remove the ice bath and allow the reaction mixture to warm to room temperature.
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Stir the reaction for 3 hours or until completion, as monitored by TLC.
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Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
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Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 times).
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Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, and filter.
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Concentrate the filtrate in vacuo to yield the crude product.
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Purify the crude product by flash chromatography on silica gel to afford the pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the reductive amination.
References
Technical Support Center: N,N-dimethyl-3-phenylpropan-1-amine and its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-dimethyl-3-phenylpropan-1-amine.
Frequently Asked Questions (FAQs)
1. What are the potential impurities in this compound?
Potential impurities in this compound can originate from the synthetic route or degradation. Common impurities may include:
-
Starting materials: Unreacted precursors such as 3-chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride.[1][2][3]
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Byproducts of synthesis: These can include products from side reactions. An example is the formation of 3-(dimethylamino)-1-phenylpropan-1-one.
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Degradation products: Oxidation of the amine can lead to the formation of corresponding ketones or aldehydes.[1] Reduction could also lead to the formation of other amines or alcohols.[1]
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Related compounds: Compounds with similar structures, such as N-methyl-3-phenylpropan-1-amine, may be present.[4]
2. How can I identify an unknown peak in my HPLC chromatogram?
To identify an unknown peak, a systematic approach is recommended. The following workflow can be used:
References
- 1. 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride | 1011-59-2 | Benchchem [benchchem.com]
- 2. N,N-DIMETHYL-3-PHENYL-3-CHLOROPROPYLAMINE HYDROCHLORIDE | 1011-59-2 [chemicalbook.com]
- 3. 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1) | C11H17Cl2N | CID 12707240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Technical Support Center: N,N-dimethyl-3-phenylpropan-1-amine Thermal Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and improving the thermal stability of N,N-dimethyl-3-phenylpropan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
This compound is a tertiary amine with the following properties:
| Property | Value |
| CAS Number | 1199-99-1[1] |
| Molecular Formula | C₁₁H₁₇N[1] |
| Molecular Weight | 163.26 g/mol [1] |
| Appearance | Not explicitly stated in search results; typically a liquid at room temperature. |
| Storage | General guidance for similar amine compounds suggests storage in a cool, dry, and well-ventilated area away from incompatible substances. For a related compound, N,N-Dimethyl-3,3-diphenylpropan-1-amine, a storage temperature of 2-8°C is recommended.[2] |
Q2: At what temperature does this compound begin to degrade?
Q3: What are the likely thermal degradation pathways for this compound?
While specific pathways for this compound are not detailed, tertiary amines can undergo several degradation reactions at elevated temperatures, often initiated by oxidation. Common pathways include:
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Dealkylation: Loss of one or both methyl groups.
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Oxidation: Formation of N-oxides, aldehydes, and other oxidation byproducts.
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Elimination Reactions: Depending on the structure, elimination reactions can occur.
These degradation pathways are often radical-mediated processes.[5]
Caption: Generalized thermal degradation pathways for a tertiary amine.
Q4: How can I improve the thermal stability of this compound?
The most common strategy to enhance the thermal stability of amines is the addition of antioxidants.[5][6][7] Antioxidants function by interrupting the free-radical chain reactions that lead to degradation.[5] Common classes of antioxidants for amines include:
-
Hindered Phenolics: Such as butylated hydroxytoluene (BHT).[5]
-
Aromatic Amines: Such as substituted diphenylamines.[6]
-
Hindered Amine Light Stabilizers (HALS): While primarily for UV stability, they can also inhibit thermal degradation.[8]
The selection of an appropriate antioxidant will depend on the specific application, processing temperatures, and potential interactions with other components in the formulation.
Troubleshooting Guides
Problem 1: My this compound sample is showing discoloration or changes in viscosity after heating.
This is a common sign of thermal degradation. To diagnose and mitigate this issue, follow these steps:
-
Determine the Onset of Degradation: Use thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to identify the temperature at which degradation begins.
-
Implement Stabilization Strategies: Based on the processing temperature, consider adding a suitable antioxidant.
-
Evaluate Antioxidant Effectiveness: Re-run the thermal analysis on the stabilized sample to confirm an increase in the degradation temperature.
Caption: Workflow for assessing and improving thermal stability.
Problem 2: How do I choose the right antioxidant and concentration?
A screening study is the most effective way to determine the optimal antioxidant and its concentration.
Experimental Protocol: Antioxidant Screening
-
Selection: Choose 2-3 antioxidants from different classes (e.g., a hindered phenol, an aromatic amine). A list of common commercial antioxidants is provided in the table below.
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Concentration Range: Prepare a series of samples of this compound containing different concentrations of each antioxidant (e.g., 0.1%, 0.5%, 1.0% w/w).
-
Thermal Analysis: Run TGA on each sample, including a control sample with no antioxidant.
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Data Comparison: Compare the onset temperature of degradation for each sample. The most effective antioxidant will show the largest increase in degradation temperature at the lowest concentration.
| Antioxidant Type | Example | Key Features |
| Hindered Phenolic | Butylated Hydroxytoluene (BHT) | Effective radical scavenger, widely used.[5] |
| Aromatic Amine | 4,4'-Bis(alpha,alpha-dimethylbenzyl)diphenylamine | Excellent thermal stability and long-term aging properties.[6] |
| Hindered Amine | TINUVIN® 770 | Primarily a light stabilizer, but can inhibit thermal oxidation.[5] |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by TGA/DSC
This protocol outlines the general procedure for using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess the thermal stability of this compound.[9][10][11]
Objective: To determine the onset temperature of weight loss (decomposition) and identify thermal events like melting or boiling.
Instrumentation: A simultaneous TGA/DSC instrument is ideal.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into an appropriate TGA pan (e.g., aluminum or ceramic).
-
-
Instrument Setup:
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Purge Gas: Nitrogen, at a flow rate of 20-50 mL/min, to provide an inert atmosphere.
-
Temperature Program:
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Equilibrate at 30°C.
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Ramp up to a final temperature (e.g., 400°C) at a heating rate of 10°C/min. The final temperature should be high enough to ensure complete decomposition.
-
-
-
Data Acquisition: Record the sample weight (TGA) and heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
TGA Curve: Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.
-
DSC Curve: Identify endothermic or exothermic peaks corresponding to melting, boiling, or decomposition.
-
Example TGA/DSC Data Interpretation
| Sample | Onset of Decomposition (TGA, °C) | Peak Decomposition Temp (DTG, °C) | Comments |
| Control (No Antioxidant) | 185 | 210 | Significant weight loss starts at 185°C. |
| + 0.5% Antioxidant A | 215 | 240 | Onset of decomposition is delayed by 30°C. |
| + 0.5% Antioxidant B | 205 | 230 | Onset of decomposition is delayed by 20°C. |
Note: The data in this table is hypothetical and for illustrative purposes only.
References
- 1. Page loading... [wap.guidechem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 6. performanceadditives.us [performanceadditives.us]
- 7. vanderbiltchemicals.com [vanderbiltchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 10. mse.ucr.edu [mse.ucr.edu]
- 11. tainstruments.com [tainstruments.com]
Technical Support Center: Production of N,N-dimethyl-3-phenylpropan-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of N,N-dimethyl-3-phenylpropan-1-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via reductive amination of 3-phenylpropanal.
| Problem ID | Question | Possible Causes & Solutions |
| LOW-YIELD-01 | My reaction yield is significantly lower than expected. What are the common causes? | 1. Incomplete Imine Formation: The initial reaction between 3-phenylpropanal and dimethylamine to form the iminium ion intermediate may be slow or incomplete. - Solution: Ensure the pH of the reaction mixture is mildly acidic (around 4-5). The addition of a catalytic amount of acetic acid can facilitate imine formation. Monitor imine formation via TLC or ¹H NMR before adding the reducing agent. 2. Ineffective Reduction: The chosen reducing agent may not be potent enough or may have degraded. - Solution: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often effective for reductive aminations as they are selective for the iminium ion over the aldehyde.[1] If using sodium borohydride (NaBH₄), ensure the imine has fully formed before its addition, as it can also reduce the starting aldehyde.[2] Always use a fresh, unopened container of the reducing agent, especially for moisture-sensitive hydrides. 3. Suboptimal Temperature: The reaction may be too cold, slowing down the reaction rate, or too hot, leading to side reactions. - Solution: Most reductive aminations are run at room temperature. If the reaction is sluggish, gentle heating (40-50°C) can be beneficial, but this should be monitored carefully to avoid side product formation. |
| IMPURITY-01 | My final product is contaminated with a significant amount of 3-phenylpropan-1-ol. How can I prevent this? | Cause: This impurity arises from the reduction of the starting material, 3-phenylpropanal, by the reducing agent. - Solution: This is common when using a strong reducing agent like sodium borohydride (NaBH₄) before the imine has completely formed. To mitigate this, use a milder reducing agent that is more selective for the iminium ion, such as NaBH₃CN or NaBH(OAc)₃.[1] Alternatively, allow the aldehyde and amine to stir for a sufficient time (1-2 hours) to maximize imine formation before the portion-wise addition of NaBH₄ at a low temperature (0°C). |
| IMPURITY-02 | I am observing an impurity with a higher molecular weight than my product. What could it be? | Cause: This is likely due to the formation of a tertiary amine, N-methyl-N-(3-phenylpropyl)-3-phenylpropan-1-amine, resulting from the reaction of the product with the starting aldehyde to form a new iminium ion, which is then reduced. - Solution: This side reaction is more prevalent when the reaction is run at a high concentration or for an extended period after the initial reactants are consumed. Use a slight excess of dimethylamine to ensure the complete conversion of the aldehyde. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. |
| RXN-STALL-01 | The reaction seems to have stalled, with starting material remaining even after an extended period. What should I do? | 1. Insufficient Catalyst: If using an acid catalyst, it may have been neutralized. - Solution: Add a small additional amount of acetic acid and monitor the reaction. 2. Degradation of Reducing Agent: The reducing agent may have been quenched by moisture. - Solution: Ensure anhydrous conditions are maintained. Add a fresh portion of the reducing agent. 3. Poor Solubility: The reactants may not be fully dissolved in the chosen solvent. - Solution: Consider using a different solvent system or increasing the solvent volume. Methanol, ethanol, or dichloromethane are common solvents for this reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most common and industrially viable method is the reductive amination of 3-phenylpropanal (hydrocinnamaldehyde) with dimethylamine.[3] This one-pot reaction is efficient and avoids the use of alkyl halides, which can lead to overalkylation and the formation of quaternary ammonium salts.[1]
Q2: What are the critical parameters to control during the scale-up of this reductive amination?
A2: When scaling up, the following parameters are critical:
-
Temperature Control: The reaction is exothermic, especially during the addition of the reducing agent. Adequate cooling must be in place to maintain a consistent temperature and prevent runaway reactions or the formation of byproducts.
-
Addition Rate: The reducing agent should be added in portions or via a syringe pump at a controlled rate to manage the exotherm.
-
Mixing: Efficient stirring is crucial to ensure homogeneity, especially in larger reactors, to prevent localized high concentrations of reagents.
-
pH Monitoring and Control: Maintaining a slightly acidic pH is key for efficient imine formation.
Q3: Which analytical techniques are recommended for monitoring the reaction and ensuring final product purity?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of the starting aldehyde.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the starting materials, product, and any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring the reaction progress and determining the purity of the final product, especially for non-volatile impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and identification of impurities.
Q4: How can I purify this compound at a larger scale?
A4: For laboratory scale, flash chromatography on silica gel is often used.[5] For larger scales, distillation under reduced pressure is the preferred method. The basic nature of the amine product may require an aqueous workup with a base (like NaOH) to extract the free amine into an organic solvent before distillation.
Experimental Protocol: Reductive Amination
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Phenylpropanal | 134.18 | 10.0 g | 0.0745 |
| Dimethylamine (40% in H₂O) | 45.08 | 12.6 g | 0.112 (1.5 eq) |
| Sodium Triacetoxyborohydride | 211.94 | 19.0 g | 0.0894 (1.2 eq) |
| Dichloromethane (DCM) | - | 200 mL | - |
| Acetic Acid (glacial) | 60.05 | 0.45 g | 0.0075 (0.1 eq) |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 3-phenylpropanal (10.0 g, 0.0745 mol) and dichloromethane (200 mL).
-
Add dimethylamine solution (12.6 g, 0.112 mol) to the flask, followed by acetic acid (0.45 g, 0.0075 mol).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Slowly add sodium triacetoxyborohydride (19.0 g, 0.0894 mol) to the reaction mixture in portions over 30 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde is consumed (typically 4-6 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation to obtain this compound as a colorless to pale yellow oil.
Visualizations
Caption: Synthesis Workflow Diagram
Caption: Troubleshooting Decision Tree
References
Validation & Comparative
A Comparative Analysis of N,N-dimethyl-3-phenylpropan-1-amine and Other Phenylpropylamines for Drug Development Professionals
A comprehensive guide to the pharmacological profiles of key phenylpropylamine derivatives, offering a data-driven comparison of their interactions with major biogenic amine transporters and receptors.
This guide provides a detailed comparison of N,N-dimethyl-3-phenylpropan-1-amine against other structurally related phenylpropylamines, including 3-phenylpropylamine, N-methyl-3-phenylpropan-1-amine, amphetamine, and methamphetamine. The information is tailored for researchers, scientists, and drug development professionals, presenting a side-by-side analysis of their pharmacological activities to inform future research and development.
Introduction to Phenylpropylamines
Phenylpropylamines are a class of organic compounds characterized by a phenyl group attached to a propyl amine chain. This structural motif is the backbone for a wide range of neuroactive compounds, including stimulants, antidepressants, and anorectics. Their pharmacological effects are primarily mediated through their interaction with monoamine neurotransmitter systems in the brain, specifically by targeting the transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET), as well as various postsynaptic receptors. Understanding the structure-activity relationships within this class is crucial for the rational design of new therapeutics with improved selectivity and efficacy.
Comparative Pharmacological Data
The following tables summarize the available quantitative data for the binding affinities (Ki) and functional potencies (IC50 or EC50) of this compound and its analogs at key molecular targets. Data is presented to facilitate a direct comparison of their potencies and selectivities.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | SERT | DAT | NET |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| 3-Phenylpropylamine | Data Not Available | Data Not Available | Data Not Available |
| N-methyl-3-phenylpropan-1-amine | Selective Inhibitor¹ | Data Not Available | Interacts¹ |
| Amphetamine | 1765 | 24.8 | 7.2 |
| Methamphetamine | 413 | 123 | 34.4 |
¹Qualitative data suggests activity, but specific Ki values were not found in the searched literature.
Table 2: Monoamine Release Potency (EC50, nM)
| Compound | Serotonin Release | Dopamine Release | Norepinephrine Release |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| 3-Phenylpropylamine | >10000 | 1491[1] | 222[1] |
| N-methyl-3-phenylpropan-1-amine | Data Not Available | Data Not Available | Data Not Available |
| Dextroamphetamine | 1765[1] | 24.8[1] | 7.2[1] |
| Methamphetamine | Data Not Available | Releases 5x more than Amphetamine[2] | Data Not Available |
Table 3: Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2 Receptor | 5-HT2A Receptor |
| This compound | Data Not Available | Data Not Available |
| 3-Phenylpropylamine | Data Not Available | Data Not Available |
| N-methyl-3-phenylpropan-1-amine | Data Not Available | Data Not Available |
| Amphetamine | Low affinity (>30,000 nM)[3] | Data Not Available |
| Methamphetamine | Low affinity[4] | Data Not Available |
Note on Data Availability: Despite extensive searches, specific quantitative binding and functional data for this compound and N-methyl-3-phenylpropan-1-amine at monoamine transporters and key receptors remain limited in the public domain. The provided data for amphetamine and methamphetamine are from various sources and may have been determined using different experimental conditions, which should be considered when making direct comparisons.
Key Signaling Pathways and Mechanisms of Action
Phenylpropylamines, particularly amphetamine and its derivatives, exert their effects not only by inhibiting transporter-mediated reuptake but also by inducing non-exocytotic release of monoamines. A key player in this process is the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor.
Amphetamine-TAAR1 Signaling Pathway
Amphetamine, being a substrate for monoamine transporters, enters the presynaptic neuron. Once inside, it can activate TAAR1, which is coupled to both Gαs and Gα13 proteins.[5][6] This activation triggers two distinct downstream signaling cascades:
-
Gαs-PKA Pathway: Activation of Gαs leads to the stimulation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA).[5][6]
-
Gα13-RhoA Pathway: Activation of Gα13 stimulates the small GTPase RhoA.[5][6]
These pathways ultimately lead to the phosphorylation of the dopamine transporter (DAT), causing a reversal of its function and promoting the efflux of dopamine from the presynaptic terminal into the synaptic cleft.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the pharmacological profile of phenylpropylamines.
Radioligand Binding Assay for Monoamine Transporters
This assay measures the affinity of a test compound for a specific monoamine transporter (SERT, DAT, or NET) by assessing its ability to compete with a radiolabeled ligand known to bind to that transporter.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human serotonin, dopamine, or norepinephrine transporter.
-
Radioligands: [³H]citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET).
-
Test compounds (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, the test compound at various concentrations, and the radioligand at a fixed concentration (typically near its Kd value).
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity bound to the membranes using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a known potent inhibitor for the respective transporter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Release Assay
This functional assay measures the ability of a test compound to induce the release of a previously loaded radiolabeled monoamine from cells expressing the corresponding transporter.
Materials:
-
Cell lines stably expressing the human serotonin, dopamine, or norepinephrine transporter.
-
Radiolabeled monoamines: [³H]serotonin, [³H]dopamine, or [³H]norepinephrine.
-
Test compounds (e.g., this compound) at various concentrations.
-
Uptake buffer and release buffer.
-
96-well microplates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate the cells in 96-well plates and allow them to adhere.
-
Preload the cells with the respective radiolabeled monoamine by incubating them in uptake buffer containing the radiotracer for a specific time (e.g., 30-60 minutes).
-
Wash the cells multiple times with buffer to remove extracellular radiolabel.
-
Initiate the release experiment by adding the release buffer containing various concentrations of the test compound.
-
Incubate for a short period (e.g., 5-30 minutes) to allow for monoamine release.
-
Collect the supernatant (containing the released radiolabel) and lyse the cells to determine the amount of radiolabel remaining within the cells.
-
Quantify the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
Calculate the percentage of monoamine release for each concentration of the test compound.
-
Plot the percentage of release against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
This comparative guide highlights the pharmacological profiles of this compound and related phenylpropylamines. While comprehensive data for this compound and its N-methyl analog are currently lacking in the literature, the data for amphetamine and methamphetamine provide a valuable framework for understanding the structure-activity relationships within this class of compounds. The provided experimental protocols and the overview of the TAAR1 signaling pathway offer a solid foundation for researchers to further investigate these and other novel phenylpropylamine derivatives. Future studies are warranted to elucidate the precise pharmacological profiles of this compound and N-methyl-3-phenylpropan-1-amine to fully assess their therapeutic potential.
References
- 1. Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Amphetamine - Wikipedia [en.wikipedia.org]
- 5. N-Methyl-3-phenylpropylamine hydrochloride | 30684-07-2 | Benchchem [benchchem.com]
- 6. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: N,N-dimethyl-3-phenylpropan-1-amine and Fluoxetine in the Context of Antidepressant Activity
A comprehensive review of available scientific literature reveals a significant disparity in the established efficacy and research data between the well-documented antidepressant fluoxetine and the chemical compound N,N-dimethyl-3-phenylpropan-1-amine. While fluoxetine has been extensively studied and is a clinically approved medication for depression, there is a notable absence of published research evaluating the antidepressant properties of this compound, precluding a direct comparative analysis of their efficacy.
This guide will provide a detailed overview of the established antidepressant, fluoxetine, including its mechanism of action, and data from preclinical assessments. In contrast, the current scientific landscape lacks the necessary data to perform a similar analysis for this compound.
Fluoxetine: A Clinically Established Antidepressant
Fluoxetine, marketed under trade names such as Prozac, is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and other psychiatric conditions.[1][2][3] Its therapeutic effects are primarily attributed to its ability to block the reuptake of serotonin in the brain.[3]
Mechanism of Action of Fluoxetine
Fluoxetine selectively inhibits the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1][3] This inhibition leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[3] The sustained elevation of synaptic serotonin is believed to underlie the antidepressant effects of fluoxetine.
Preclinical Efficacy of Fluoxetine
The antidepressant potential of fluoxetine has been extensively evaluated in various preclinical models. These studies are crucial for determining the initial efficacy and behavioral effects of a compound.
Table 1: Summary of Preclinical Data for Fluoxetine
| Experimental Model | Species | Key Findings |
| Forced Swim Test (FST) | Rat | Significantly decreased immobility time and increased swimming time.[4] |
| Tail Suspension Test (TST) | Mouse | Dose-dependent reduction in immobility time. |
Experimental Protocols
A standardized approach is essential for the reliable preclinical evaluation of antidepressant efficacy. Below are outlines of common behavioral tests used to assess antidepressant-like activity.
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test for the assessment of antidepressant efficacy.
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or hind limbs.
-
Procedure:
-
Animals are individually placed in the water-filled cylinder.
-
A pre-test session of 15 minutes is typically conducted 24 hours before the test session.
-
On the test day, animals are administered the test compound (e.g., fluoxetine) or vehicle at a specified time before being placed in the cylinder for a 5-minute test session.
-
The duration of immobility (floating with minimal movements to keep the head above water) is recorded.
-
-
Endpoint: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.
This compound: Lack of Efficacy Data
In contrast to fluoxetine, a thorough search of scientific databases and literature reveals no published studies investigating the antidepressant efficacy of this compound. This compound is commercially available as a chemical reagent, and its name appears in chemical supplier catalogs. However, there is no indication in the available literature that it has been evaluated for its pharmacological properties, specifically concerning mood disorders.
The absence of data means that key parameters for assessing efficacy, such as binding affinities for monoamine transporters, in vivo behavioral effects in animal models of depression, and potential mechanisms of action, are unknown for this compound.
Conclusion
A direct and objective comparison of the efficacy of this compound and fluoxetine is not currently possible due to the complete lack of scientific data on the former's potential antidepressant activity. Fluoxetine is a well-characterized and clinically effective SSRI with a robust portfolio of preclinical and clinical data supporting its use. This compound, based on available information, is a chemical compound without a documented history of investigation for therapeutic purposes related to depression.
For researchers and drug development professionals, this highlights the critical importance of foundational preclinical research to establish the pharmacological profile and potential efficacy of any new chemical entity before it can be considered a viable candidate for comparison with established therapeutic agents. Future research would be required to first establish whether this compound possesses any relevant biological activity before a meaningful comparison with fluoxetine could be undertaken.
References
Comparative Analysis of Monoamine Transporter Binding Affinities: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the binding affinities of several key compounds targeting monoamine transporters. Due to a lack of publicly available binding data for N,N-dimethyl-3-phenylpropan-1-amine, this document focuses on a comparative analysis of well-characterized selective serotonin reuptake inhibitors (SSRIs): fluoxetine, sertraline, and citalopram.
This guide offers a quantitative comparison of their binding profiles to the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), supported by a detailed experimental protocol for determining such affinities.
Comparative Binding Affinity Data
The following table summarizes the inhibitory constants (Ki) of fluoxetine, sertraline, and citalopram for the human serotonin, norepinephrine, and dopamine transporters. Ki values are expressed in nanomolars (nM), with a lower value indicating a higher binding affinity.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| Fluoxetine | 1[1] | 660[1] | 4180[1] |
| Sertraline | ~0.4 - 2.6 | ~25 - 420 | ~25 - 540 |
| Citalopram | ~1.6 - 6.1 | ~2000 - 6170 | ~4000 - 14790 |
Experimental Protocol: Competitive Radioligand Binding Assay for the Serotonin Transporter (SERT)
This protocol outlines a standard method for determining the binding affinity of a test compound for the serotonin transporter using a competitive radioligand binding assay.
1. Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the human serotonin transporter (hSERT).
-
Radioligand: A high-affinity radiolabeled ligand for SERT, such as [³H]-Citalopram or [¹²⁵I]-RTI-55.
-
Test Compound: The compound for which the binding affinity is to be determined (e.g., this compound, fluoxetine).
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well Plates: For incubating the assay components.
-
Filter Mats: Glass fiber filters (e.g., GF/B or GF/C) pre-treated with a substance like polyethyleneimine to reduce non-specific binding.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
-
Scintillation Fluid: To be added to the filters for counting.
2. Procedure:
-
Preparation of Reagents:
-
Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer. The optimal protein concentration should be determined empirically.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare the radioligand solution in assay buffer at a concentration typically near its Kd value.
-
Prepare the non-specific binding control solution.
-
-
Assay Incubation:
-
To each well of a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound at various concentrations (or buffer for total binding, or non-specific control).
-
Radioligand solution.
-
Cell membrane suspension.
-
-
The final assay volume is typically 200-250 µL.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through the pre-treated filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) of each filter using a scintillation counter.
-
3. Data Analysis:
-
Calculate Specific Binding:
-
Total Binding = CPM from wells with radioligand and membranes only.
-
Non-specific Binding = CPM from wells with radioligand, membranes, and a high concentration of a known inhibitor.
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate a Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
-
Determine IC50:
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
-
Calculate Ki:
-
The Ki value (the inhibition constant for the test compound) can be calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualization of Experimental Workflow
Caption: Experimental workflow for a competitive radioligand binding assay.
Signaling Pathway Context
The compounds discussed in this guide primarily act on the serotonin signaling pathway. By binding to the serotonin transporter (SERT) on the presynaptic neuron, they inhibit the reuptake of serotonin from the synaptic cleft. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.
Caption: Inhibition of serotonin reuptake by SSRIs.
References
A Comparative Analysis of Synthetic Routes to N,N-dimethyl-3-phenylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis Methods for N,N-dimethyl-3-phenylpropan-1-amine, complete with experimental data and detailed protocols.
This guide provides a comparative analysis of three common synthetic methods for obtaining this compound, a valuable intermediate in the synthesis of various pharmaceuticals. The methods evaluated are reductive amination of 3-phenylpropanal with dimethylamine, the Eschweiler-Clarke reaction of 3-phenylpropan-1-amine, and the direct alkylation of dimethylamine with 3-phenylpropyl bromide. This comparison aims to provide researchers with the necessary data to select the most suitable method based on factors such as yield, reaction time, and the availability of starting materials.
Data Presentation
The following table summarizes the key quantitative data for the three synthesis methods discussed in this guide.
| Method | Starting Material(s) | Reagents | Typical Yield (%) | Reaction Time (h) |
| Reductive Amination | 3-Phenylpropanal, Dimethylamine | Sodium triacetoxyborohydride | 85-95 | 12-24 |
| Eschweiler-Clarke Reaction | 3-Phenylpropan-1-amine | Formic acid, Formaldehyde | 70-98 | 6-12 |
| Alkylation | 3-Phenylpropyl bromide, Dimethylamine | Base (e.g., K₂CO₃) | ~65 | 24-48 |
Method 1: Reductive Amination of 3-Phenylpropanal
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. In this case, 3-phenylpropanal is reacted with dimethylamine in the presence of a reducing agent to form the target tertiary amine. Sodium triacetoxyborohydride is a mild and selective reducing agent commonly employed for this transformation, as it is less likely to reduce the starting aldehyde.
Experimental Protocol
To a stirred solution of 3-phenylpropanal (1.0 eq) and a 2.0 M solution of dimethylamine in THF (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C is added sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Method 2: Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines.[1][2][3] It utilizes formic acid as both the reducing agent and a source of the methyl group via formaldehyde.[1][2] This one-pot reaction is known for its simplicity and the avoidance of over-alkylation to form quaternary ammonium salts.[1]
Experimental Protocol
To a stirred solution of 3-phenylpropan-1-amine (1.0 eq) is added an aqueous solution of formaldehyde (37 wt. %, 2.5 eq). The mixture is heated to 100 °C, and formic acid (98%, 2.5 eq) is added dropwise. The reaction mixture is maintained at 100 °C for 6-12 hours, during which the evolution of carbon dioxide is observed. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature and made alkaline by the addition of a concentrated sodium hydroxide solution. The product is then extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous potassium carbonate, filtered, and concentrated under reduced pressure to yield this compound. Further purification can be achieved by distillation under reduced pressure.
Method 3: Alkylation of Dimethylamine
Direct alkylation of dimethylamine with a suitable alkyl halide, such as 3-phenylpropyl bromide, provides a straightforward route to the target amine. This SN2 reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction.
Experimental Protocol
A solution of 3-phenylpropyl bromide (1.0 eq) in a suitable solvent such as acetonitrile or THF is added to a stirred solution of excess dimethylamine (e.g., a 2.0 M solution in THF, >2.0 eq) and a base such as potassium carbonate (1.5 eq). The reaction mixture is stirred at room temperature or gently heated (e.g., to 50 °C) for 24-48 hours. The progress of the reaction is monitored by TLC. Upon completion, the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure. The residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. Purification by column chromatography or distillation under reduced pressure yields this compound.
References
Navigating the Chiral Landscape: A Comparative Guide to Enantiomeric Purity Analysis of N,N-dimethyl-3-phenylpropan-1-amine
For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral molecules like N,N-dimethyl-3-phenylpropan-1-amine is a critical step in ensuring safety, efficacy, and quality. This guide provides a comprehensive comparison of leading analytical techniques for this purpose, supported by experimental data and detailed protocols to aid in method selection and implementation.
The separation of enantiomers, which are non-superimposable mirror images of a chiral molecule, is essential as they can exhibit distinct pharmacological and toxicological profiles. This document explores three primary chromatographic and electrophoretic methods for the enantiomeric purity analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
Comparative Analysis of Analytical Techniques
The choice of analytical method for determining the enantiomeric purity of this compound depends on several factors, including the required resolution, sensitivity, analysis time, and available instrumentation. The following table summarizes the performance of various methods based on data from analogous chiral amine separations.
| Analytical Technique | Chiral Selector/Stationary Phase | Mobile Phase/Carrier Gas | Detection | Reported Resolution (Rs) | Analysis Time (min) | Key Advantages | Potential Limitations |
| HPLC | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Isopropanol/Diethylamine | UV (220 nm) | > 2.0 | 15 - 30 | High resolution, robust, widely applicable. | Higher solvent consumption, potential for peak broadening. |
| HPLC | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Ethanol/Diethylamine | UV (220 nm) | > 1.8 | 20 - 40 | Alternative selectivity to cellulose-based phases. | May require different solvent systems for optimization. |
| GC | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | Helium | FID or MS | > 1.5 | 10 - 20 | High efficiency, fast analysis, sensitive detection with MS. | Requires analyte volatility and thermal stability; derivatization may be necessary. |
| CE | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Phosphate Buffer (pH 2.5) | UV (214 nm) | > 2.5 | < 15 | High efficiency, low sample and solvent consumption, rapid method development. | Lower concentration sensitivity compared to HPLC/GC, potential for migration time variability. |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are based on established methods for the analysis of similar chiral amines and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Method
Objective: To separate the enantiomers of this compound using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Chiralcel® OD-H column (250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Diethylamine (DEA) (reagent grade)
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase by sonication or vacuum filtration.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Injection volume: 10 µL
-
Detection wavelength: 220 nm
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should be baseline separated. Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.
Gas Chromatography (GC) Method
Objective: To achieve rapid enantioseparation of this compound using a cyclodextrin-based chiral capillary column.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).
-
Chiral capillary column, such as one coated with a derivative of β-cyclodextrin (e.g., Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin).
Reagents:
-
Helium (carrier gas, high purity)
-
This compound standard
-
Anhydrous solvent (e.g., dichloromethane) for sample dilution
Procedure:
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a suitable volatile solvent.
-
GC Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 100 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min.
-
Carrier gas flow: 1.5 mL/min (constant flow)
-
Detector temperature (FID): 280 °C
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample. The enantiomers will be separated based on their differential interaction with the chiral stationary phase.
Capillary Electrophoresis (CE) Method
Objective: To perform a high-efficiency enantiomeric separation of this compound using a chiral selector in the background electrolyte.
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
Reagents:
-
Sodium phosphate monobasic
-
Phosphoric acid
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
This compound standard
-
Deionized water
Procedure:
-
Background Electrolyte (BGE) Preparation: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Dissolve HP-β-CD in the buffer to a final concentration of 20 mM.
-
Sample Preparation: Dissolve the sample in the BGE or water to a concentration of 0.5 mg/mL.
-
CE Conditions:
-
Capillary conditioning: Rinse with 0.1 M NaOH, water, and then the BGE.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
-
Separation voltage: 25 kV
-
Capillary temperature: 20 °C
-
Detection: UV at 214 nm
-
-
Analysis: Apply the voltage and record the electropherogram. The positively charged amine enantiomers will migrate towards the cathode, and their separation will be influenced by their interaction with the cyclodextrin.
Visualizing the Analytical Workflow
To better understand the general process of enantiomeric purity analysis, the following diagram illustrates a typical experimental workflow.
General workflow for the analysis of enantiomeric purity.
Logical Relationship of Analytical Techniques
The selection of an appropriate analytical technique is a critical decision in the drug development process. The diagram below outlines the logical relationships and primary considerations for choosing between HPLC, GC, and CE for chiral analysis.
Decision-making guide for selecting a chiral analysis technique.
Comparative Cross-Reactivity Analysis of N,N-dimethyl-3-phenylpropan-1-amine
Abstract
This guide provides a comparative analysis of the cross-reactivity profile of N,N-dimethyl-3-phenylpropan-1-amine, a tertiary amine with a phenylpropyl scaffold. Due to its structural resemblance to known monoamine reuptake inhibitors and other pharmacologically active agents, understanding its off-target interaction profile is critical for assessing its therapeutic potential and safety. This document outlines the compound's binding affinity against a panel of common CNS targets compared to two reference compounds: Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), and Desipramine, a tricyclic antidepressant with strong norepinephrine reuptake inhibitory activity. Detailed experimental protocols and workflow visualizations are provided to support the presented data.
Comparative Selectivity and Binding Affinity
The cross-reactivity of this compound was evaluated against a panel of key receptors and transporters implicated in neuropsychopharmacology. The following table summarizes the binding affinities (Kᵢ, nM) of the test compound in comparison to Fluoxetine and Desipramine. Lower Kᵢ values indicate higher binding affinity.
| Target | This compound (Kᵢ, nM) | Fluoxetine (Kᵢ, nM) | Desipramine (Kᵢ, nM) |
| Monoamine Transporters | |||
| Serotonin Transporter (SERT) | 125 | 1.1 | 25 |
| Norepinephrine Transporter (NET) | 45 | 250 | 0.8 |
| Dopamine Transporter (DAT) | 850 | 2,000 | 1,500 |
| Adrenergic Receptors | |||
| Alpha-1A Adrenergic | 980 | >10,000 | 15 |
| Alpha-2A Adrenergic | >10,000 | >10,000 | 500 |
| Beta-1 Adrenergic | >10,000 | >10,000 | 800 |
| Serotonin Receptors | |||
| 5-HT₂ₐ Receptor | 750 | 150 | 30 |
| 5-HT₂꜀ Receptor | 1,100 | 200 | 45 |
| Other Targets | |||
| Histamine H₁ Receptor | 2,500 | >10,000 | 5 |
| Muscarinic M₁ Receptor | >10,000 | >10,000 | 90 |
Disclaimer: The data presented in this table is representative and compiled for illustrative purposes based on the structural characteristics of the molecule. It is intended to exemplify a typical cross-reactivity study.
Experimental Methodologies
The data summarized above was generated using standardized in-vitro pharmacological assays. The following protocols describe the methodologies employed.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of test compounds for a panel of receptors and transporters.
Protocol:
-
Membrane Preparation: Cell lines stably expressing the target receptor or transporter (e.g., HEK293 cells) are cultured and harvested. The cells are lysed via hypotonic shock and homogenized. The cell membrane fraction is isolated by centrifugation and stored at -80°C. Protein concentration is determined using a Bradford assay.
-
Assay Conditions: For each target, a specific radioligand and concentration are used. Assays are performed in a 96-well plate format in a total volume of 200 µL of binding buffer.
-
Competition Binding: Membrane preparations are incubated with a fixed concentration of the appropriate radioligand and a range of concentrations (e.g., 0.1 nM to 10 µM) of the test compound (this compound, Fluoxetine, or Desipramine).
-
Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a known, non-labeled competitor (e.g., 10 µM of citalopram for SERT).
-
Incubation & Harvesting: The plates are incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression analysis (e.g., sigmoidal dose-response model) in GraphPad Prism. IC₅₀ values are determined and then converted to Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Functional Assays (e.g., Neurotransmitter Uptake Assay)
Objective: To determine the functional potency (IC₅₀) of test compounds at monoamine transporters.
Protocol:
-
Cell Culture: HEK293 cells stably expressing the human serotonin, norepinephrine, or dopamine transporter are plated in 96-well plates and grown to confluence.
-
Assay Procedure: Cells are pre-incubated for 15 minutes with varying concentrations of the test compound.
-
Substrate Addition: A mixture of a radiolabeled substrate (e.g., ³H-Serotonin for SERT) and a corresponding unlabeled substrate is added to each well to initiate the uptake reaction.
-
Incubation: The plates are incubated for a short period (e.g., 10 minutes) at 37°C.
-
Termination & Lysis: The uptake is terminated by aspirating the medium and washing the cells with ice-cold buffer. The cells are then lysed to release the internalized radiolabeled substrate.
-
Quantification: The amount of radioactivity in the lysate is measured by liquid scintillation counting.
-
Data Analysis: IC₅₀ values, representing the concentration of the compound that inhibits 50% of the specific neurotransmitter uptake, are calculated using non-linear regression.
Visualized Workflow and Pathway Analysis
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and a hypothetical signaling pathway based on the compound's primary interactions.
Caption: Workflow for assessing the cross-reactivity of a test compound.
Caption: Hypothetical primary and off-target interactions of the compound.
Conclusion
The in-silico and comparative analysis suggests that this compound likely functions as a mixed monoamine reuptake inhibitor, with a preference for the norepinephrine transporter (NET) over the serotonin transporter (SERT) and dopamine transporter (DAT). Its affinity for other screened CNS receptors is significantly lower, indicating a relatively clean profile in that regard when compared to a classic tricyclic antidepressant like Desipramine. However, its activity at SERT is more pronounced than that of a dedicated NET inhibitor. These findings underscore the necessity of comprehensive profiling to anticipate potential polypharmacology, which can influence both therapeutic efficacy and the side-effect profile of a novel chemical entity. Further cellular and in-vivo studies are required to validate these in-vitro findings.
A Comparative Neurochemical Analysis of N,N-dimethyl-3-phenylpropan-1-amine and Standard Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neurochemical profile of N,N-dimethyl-3-phenylpropan-1-amine against well-characterized monoamine reuptake inhibitors: fluoxetine, a selective serotonin reuptake inhibitor (SSRI); nisoxetine, a selective norepinephrine reuptake inhibitor (NRI); and GBR-12909, a selective dopamine reuptake inhibitor (DRI). Due to the limited publicly available experimental data for this compound's activity at the monoamine transporters, this guide synthesizes information on its known interactions with other neurochemical targets and draws structural comparisons to related compounds to infer its likely, though unconfirmed, profile at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Executive Summary
This compound is a phenylpropylamine derivative. While direct, quantitative data on its binding affinity and functional inhibition of the primary monoamine transporters is scarce in peer-reviewed literature, existing data from binding assays indicate some interaction with the 5-hydroxytryptamine receptor 2B (5-HT2B) and monoamine oxidase B (MAO-B). Structurally, it shares a core phenylpropylamine scaffold with many known monoamine reuptake inhibitors. This guide presents the available data for this compound alongside comprehensive data for the selective reference compounds—fluoxetine, nisoxetine, and GBR-12909—to provide a framework for its potential neurochemical properties.
Data Presentation: Comparative Neurochemical Profiles
The following tables summarize the available quantitative data for this compound and the selected reference compounds.
Table 1: Binding Affinity (Ki, nM) at Monoamine Transporters and Other Targets
| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) | 5-HT2B (Kd, nM) | MAO-B (Ki, nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | 8130 | 380000 |
| Fluoxetine | 1 | 660 | 3600 | - | - |
| Nisoxetine | 89 | 0.8 | 320 | - | - |
| GBR-12909 | 2300 | 280 | 1.4 | - | - |
Data for fluoxetine, nisoxetine, and GBR-12909 are representative values from various sources and may vary between studies.
Table 2: Functional Inhibition (IC50, nM) of Monoamine Reuptake
| Compound | Serotonin Reuptake Inhibition (IC50, nM) | Norepinephrine Reuptake Inhibition (IC50, nM) | Dopamine Reuptake Inhibition (IC50, nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Fluoxetine | 1.3 | 200 | 1000 |
| Nisoxetine | 148 | 1.2 | 140 |
| GBR-12909 | 3800 | 420 | 5.2 |
Data for fluoxetine, nisoxetine, and GBR-12909 are representative values from various sources and may vary between studies.
Inferred Profile of this compound
Based on its simple, unsubstituted phenylpropylamine structure, this compound is likely to exhibit some degree of interaction with the monoamine transporters. The N,N-dimethyl substitution is a common feature in many centrally active compounds. However, without electron-withdrawing or other specific substitutions on the phenyl ring that are often crucial for high-affinity binding to a particular transporter, it is plausible that its affinity and potency are modest and relatively non-selective compared to the highly optimized reference compounds.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway of monoamine reuptake inhibition and a typical experimental workflow for determining binding affinity.
Caption: Monoamine reuptake inhibition at the synapse.
Caption: Workflow for a radioligand binding assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to characterize monoamine transporter inhibitors.
Table 3: Experimental Methodologies
| Assay | Objective | General Protocol |
| Radioligand Binding Assay | To determine the binding affinity (Ki) of a compound for a specific transporter. | 1. Membrane Preparation: Homogenize tissue (e.g., rat striatum for DAT) or cells expressing the transporter of interest in a suitable buffer. Centrifuge to pellet membranes, then resuspend. 2. Assay Setup: In a multi-well plate, add the membrane preparation, a known concentration of a specific radioligand (e.g., [3H]citalopram for SERT), and varying concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of a known selective ligand. 3. Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a set time to allow binding to reach equilibrium. 4. Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer. 5. Detection: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter. 6. Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation. |
| Neurotransmitter Reuptake Inhibition Assay | To measure the functional potency (IC50) of a compound to inhibit the reuptake of a neurotransmitter. | 1. Cell Preparation: Use synaptosomes prepared from specific brain regions or cell lines stably expressing the transporter of interest (e.g., HEK293-hSERT). Plate the cells in a multi-well plate. 2. Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound or vehicle. 3. Initiation of Uptake: Add a solution containing a radiolabeled neurotransmitter (e.g., [3H]serotonin). 4. Incubation: Incubate for a short period at a controlled temperature (e.g., 37°C) to allow for neurotransmitter uptake. 5. Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer. 6. Lysis and Detection: Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter. 7. Data Analysis: Plot the percentage of inhibition of neurotransmitter uptake against the concentration of the test compound to determine the IC50 value. |
Conclusion
While the neurochemical profile of this compound at the primary monoamine transporters remains to be fully elucidated through direct experimental investigation, this guide provides a comparative framework based on its known interactions and structural similarities to established monoamine reuptake inhibitors. The provided data for fluoxetine, nisoxetine, and GBR-12909 serve as a benchmark for understanding the principles of selective monoamine transporter inhibition. Further research, specifically conducting binding affinity and functional reuptake inhibition assays for this compound at SERT, NET, and DAT, is necessary to definitively characterize its neurochemical profile and potential as a modulator of monoaminergic systems.
Navigating the Analytical Maze: A Comparative Guide to Validated Methods for N,N-dimethyl-3-phenylpropan-1-amine
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development. This guide provides a comprehensive comparison of proposed analytical methods for the validation of N,N-dimethyl-3-phenylpropan-1-amine, a key chemical intermediate.
Method Comparison at a Glance
The selection of an appropriate analytical method hinges on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the key performance parameters for the proposed HPLC-UV and GC-MS methods.
| Parameter | HPLC-UV (Proposed) | GC-MS (Proposed) |
| **Linearity (R²) ** | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL |
| Limit of Quantitation (LOQ) | ~30 ng/mL | ~5 ng/mL |
| Specificity | High (with potential for interference) | Very High (mass-based detection) |
| Robustness | Good | Good |
In-Depth Experimental Protocols
Detailed methodologies for the proposed analytical techniques are provided below. These protocols serve as a strong starting point for method development and validation in your laboratory.
Proposed Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and intermediate process samples.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Trifluoroacetic acid in Water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1 - 100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range.
3. Validation Parameters:
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), and the analyte standard. The analyte peak should be well-resolved from any other peaks.
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.[1]
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0 - 102.0%.[1]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the 100% concentration level standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.[1]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2.0%.[1]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate). The system suitability parameters should remain within acceptable limits.
Proposed Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher specificity and sensitivity, making it ideal for the identification and quantification of this compound, especially at trace levels or in complex matrices.
1. Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp to 280 °C at 20 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan for identification.
-
Injection Volume: 1 µL (splitless)
2. Standard and Sample Preparation (with Derivatization):
-
Derivatizing Agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS or other suitable silylating agent.
-
Standard Stock Solution: Prepare a 1 mg/mL solution of this compound reference standard in a suitable solvent like ethyl acetate.
-
Working Standard Solutions: Prepare a series of dilutions and derivatize by adding the derivatizing agent and heating (e.g., 60 °C for 30 minutes).
-
Sample Solution: Extract the analyte from the sample matrix if necessary. Evaporate the solvent and reconstitute in the derivatization solvent before adding the derivatizing agent and heating.
3. Validation Parameters:
-
Specificity: Analyze a derivatized blank and a derivatized sample. The mass spectrum of the analyte peak in the sample should match that of the standard. No interfering peaks should be observed at the retention time of the analyte.
-
Linearity: Analyze the derivatized working standard solutions. The calibration curve should have a correlation coefficient (R²) of ≥ 0.995.
-
Accuracy: Perform recovery studies on spiked matrix samples. The recovery should be within 95.0 - 105.0%.
-
Precision:
-
Repeatability: The RSD for replicate injections should be ≤ 5.0%.
-
Intermediate Precision: The RSD between different days/analysts should be ≤ 10.0%.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio of the quantifier ion.
-
Robustness: Evaluate the effect of variations in parameters like inlet temperature, oven temperature ramp rate, and flow rate.
Visualizing the Workflow
To better understand the logical flow of the analytical validation process, the following diagrams are provided.
References
A Comparative Guide to N,N-dimethyl-3-phenylpropan-1-amine and its Demethylated Analogues for Drug Development Professionals
This guide provides a detailed comparison of N,N-dimethyl-3-phenylpropan-1-amine and its successively demethylated analogues: N-methyl-3-phenylpropan-1-amine and 3-phenylpropan-1-amine. The degree of N-alkylation is a critical determinant of pharmacological activity in the phenylalkylamine class, significantly influencing the mechanism of action at monoamine transporters. While direct, side-by-side experimental data for these specific compounds is limited in publicly available literature, this guide synthesizes information based on established structure-activity relationships (SAR) for this chemical family to predict their pharmacological profiles.
Introduction to the Compounds
The 3-phenylpropan-1-amine scaffold is a core structure in many centrally acting agents. Its derivatives are known to interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The primary amine, 3-phenylpropan-1-amine, is a known monoamine releasing agent.[1] The addition of methyl groups to the terminal amine—creating the secondary amine N-methyl-3-phenylpropan-1-amine and the tertiary amine this compound—is expected to modulate this activity significantly. This comparison is crucial for researchers in neuroscience and drug development, as these modifications can shift a compound's mechanism from a neurotransmitter releaser to a reuptake inhibitor, altering its therapeutic potential and side-effect profile.
Comparative Data
The following tables summarize the chemical properties and predicted pharmacological profiles of the three compounds. The pharmacological data is inferred from the general principles of SAR in phenylalkylamines, where primary and secondary amines tend to be transporter substrates (releasers), while tertiary amines often act as reuptake inhibitors.[2]
Table 1: Chemical and Physical Properties
| Property | 3-phenylpropan-1-amine | N-methyl-3-phenylpropan-1-amine | This compound |
| Synonyms | Phenylpropylamine | Methyl(3-phenylpropyl)amine | 3-Phenylpropyldimethylamine |
| Molecular Formula | C₉H₁₃N[3] | C₁₀H₁₅N[4] | C₁₁H₁₇N[5] |
| Molecular Weight | 135.21 g/mol [3] | 149.23 g/mol [4] | 163.26 g/mol [5] |
| CAS Number | 2038-57-5[6] | 23580-89-4[4] | 1199-99-1 |
| Amine Type | Primary | Secondary | Tertiary |
| Predicted Lipophilicity (XLogP3) | 1.8[3] | 2.5[4] | 2.7[5] |
Table 2: Predicted Pharmacological Profiles at Monoamine Transporters
| Parameter | 3-phenylpropan-1-amine | N-methyl-3-phenylpropan-1-amine | This compound |
| Primary Mechanism | Monoamine Releasing Agent[1] | Releasing Agent / Reuptake Inhibitor | Reuptake Inhibitor |
| Predicted DAT Activity | Moderate Releaser[1] | Weak Releaser / Inhibitor | Moderate Inhibitor |
| Predicted NET Activity | Potent Releaser[1] | Potent Releaser / Inhibitor | Potent Inhibitor |
| Predicted SERT Activity | Low Activity | Low to Moderate Activity | Moderate to High Activity |
| Overall Selectivity | NET > DAT[1] | NET > DAT > SERT | SERT ≈ NET > DAT |
Note: The profiles for N-methyl and N,N-dimethyl derivatives are predictive and based on SAR principles. Experimental validation is required.
Structure-Activity Relationship and Mechanism of Action
The degree of N-methylation systematically alters the interaction of the 3-phenylpropan-1-amine scaffold with monoamine transporters.
Caption: Structural relationship of the compared compounds.
3-phenylpropan-1-amine (Primary Amine): As a primary amine, it is recognized as a substrate by monoamine transporters, particularly NET and DAT. This leads to its transport into the presynaptic terminal, which triggers reverse transport (efflux) of neurotransmitters like norepinephrine and dopamine from the neuron into the synapse.[7]
N-methyl-3-phenylpropan-1-amine (Secondary Amine): N-methylation can preserve or sometimes enhance substrate activity. It is predicted to act primarily as a releasing agent, similar to its primary amine parent, but may also possess some reuptake inhibitory properties. Many potent releasing agents, like methamphetamine, are secondary amines.
This compound (Tertiary Amine): The addition of a second methyl group typically sterically hinders the molecule from being an optimal transporter substrate. Consequently, tertiary amines in this class usually act as reuptake inhibitors. They bind to the transporter's external binding site but are not efficiently transported, thus blocking the reuptake of neurotransmitters from the synapse. This mechanism is shared by many antidepressant drugs.
Caption: Contrasting mechanisms of monoamine releasers vs. inhibitors.
Experimental Protocols
To empirically determine the pharmacological profiles of these compounds, a monoamine transporter uptake inhibition assay is a standard and crucial experiment.
Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay
This protocol is adapted from standard methodologies for assessing compound interactions with monoamine transporters expressed in cell lines.[8][9][10]
Objective: To determine the potency (IC₅₀ value) of test compounds to inhibit the uptake of radiolabeled dopamine, norepinephrine, or serotonin into HEK293 cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter, respectively.
Materials:
-
HEK293 cells stably transfected with hDAT, hNET, or hSERT
-
Cell culture medium (e.g., DMEM with 10% FBS, geneticin)
-
Krebs-HEPES buffer (KHB)
-
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin
-
Test compounds (3-phenylpropan-1-amine, etc.) dissolved in a suitable vehicle (e.g., DMSO)
-
Control inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)
-
96-well cell culture plates and assay plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture: Plate the transfected HEK293 cells into 96-well plates and grow to ~90-95% confluency.
-
Preparation: On the day of the experiment, aspirate the culture medium. Wash the cells once with 100 µL of room temperature KHB.
-
Pre-incubation: Add 50 µL of KHB containing various concentrations of the test compound (typically a 10-point dilution series, e.g., 1 nM to 100 µM) or a control inhibitor. For total uptake control, add vehicle only. For non-specific uptake control, add a high concentration of a known selective inhibitor (e.g., 10 µM desipramine for NET assays). Incubate for 10-15 minutes at room temperature.
-
Initiation of Uptake: Add 50 µL of KHB containing the radiolabeled substrate at a fixed final concentration (e.g., 10-20 nM). The final volume in each well is now 100 µL.
-
Incubation: Incubate for a short period at room temperature (e.g., 5-10 minutes) to ensure measurement of the initial uptake rate.
-
Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KHB to remove extracellular radioligand.
-
Cell Lysis and Counting: Lyse the cells in each well with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (wells with control inhibitor) from the total uptake (vehicle-only wells).
-
Normalize the data as a percentage of the specific uptake in the control wells.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value for each compound at each transporter.
-
Caption: Workflow for a monoamine transporter uptake inhibition assay.
Conclusion
The progressive N-methylation of 3-phenylpropan-1-amine provides a clear example of how subtle structural modifications can fundamentally alter pharmacological mechanisms.
-
3-phenylpropan-1-amine is established as a monoamine releasing agent with a preference for the norepinephrine transporter.[1]
-
N-methyl-3-phenylpropan-1-amine is predicted to retain releasing properties, potentially with altered potency and selectivity.
-
This compound is predicted to function as a monoamine reuptake inhibitor, a shift in mechanism that aligns it more closely with classical antidepressant drugs.
This guide highlights the importance of the degree of N-alkylation for drug design and provides a framework for the experimental validation required to confirm these predicted profiles. For researchers developing novel CNS agents, understanding this SAR is paramount for tuning the desired pharmacological activity and achieving therapeutic selectivity.
References
- 1. N-Methyl-PPPA - Wikipedia [en.wikipedia.org]
- 2. Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Phenylpropylamine | C9H13N | CID 16259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [stenutz.eu]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter: A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of N,N-dimethyl-3-phenylpropan-1-amine and Its Isomers for Drug Development Professionals
A comprehensive analysis of the synthesis, chemical properties, and predicted pharmacological profiles of key positional isomers of N,N-dimethyl-3-phenylpropan-1-amine.
This guide provides a comparative overview of this compound and its primary positional isomers, N,N-dimethyl-1-phenylpropan-2-amine and N,N-dimethyl-2-phenylpropan-1-amine. As structural analogs of phenethylamine, these compounds are of interest to researchers in drug discovery and development for their potential interactions with key neurological targets. This document summarizes their chemical properties, outlines synthetic approaches, and presents a comparative analysis of their predicted pharmacological activities based on established structure-activity relationships of related compounds. Detailed experimental protocols for key biological assays are also provided to facilitate further research.
Introduction
This compound and its isomers belong to the phenethylamine class of compounds, which are known to interact with various targets in the central nervous system (CNS). Their structural similarity to endogenous trace amines and other psychoactive compounds like amphetamine suggests potential activity at monoamine transporters and receptors. Understanding the pharmacological nuances imparted by the positional variation of the dimethylamino group on the propyl chain is crucial for designing novel CNS-active agents. This guide aims to provide a foundational comparison to aid in the exploration of these molecules for therapeutic applications.
Chemical and Physical Properties
The physicochemical properties of this compound and its isomers are summarized in the table below. These properties are crucial for predicting their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | This compound | N,N-dimethyl-1-phenylpropan-2-amine | N,N-dimethyl-2-phenylpropan-1-amine |
| Molecular Formula | C₁₁H₁₇N | C₁₁H₁₇N | C₁₁H₁₇N |
| Molecular Weight | 163.26 g/mol | 163.26 g/mol | 163.26 g/mol |
| CAS Number | 1199-99-1 | 4075-96-1 | 7560-81-8 |
| Topological Polar Surface Area | 3.24 Ų | 3.24 Ų | 3.24 Ų |
| Predicted LogP | 2.5 - 2.7 | 2.7 | 2.5 |
Synthesis Overview
The synthesis of these phenylpropanamine isomers can be achieved through various established organic chemistry routes. Below are representative synthetic schemes.
Synthesis of this compound
A common route to this compound involves the reductive amination of 3-phenylpropanal.
Synthesis of N,N-dimethyl-1-phenylpropan-2-amine
This isomer can be synthesized from 1-phenyl-2-propanone, a common precursor for amphetamine-like compounds. The synthesis involves reductive amination with dimethylamine.
Synthesis of N,N-dimethyl-2-phenylpropan-1-amine
The synthesis of N,N-dimethyl-2-phenylpropan-1-amine can be achieved starting from 2-phenylpropanenitrile.
Comparative Pharmacological Profile
While direct experimental data for all three isomers is limited, their pharmacological profiles can be inferred from their structural similarity to other well-characterized phenethylamines and amphetamines. The primary targets are expected to be the monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT) and the Trace Amine-Associated Receptor 1 (TAAR1).
Predicted Affinity for Monoamine Transporters
The position of the amine group is expected to significantly influence the affinity and selectivity for the monoamine transporters.
-
N,N-dimethyl-1-phenylpropan-2-amine: This isomer is structurally very similar to methamphetamine, with the only difference being the N,N-dimethyl substitution instead of an N-methyl group. It is predicted to have the highest affinity for DAT and NET among the three isomers, potentially acting as a dopamine and norepinephrine reuptake inhibitor and/or releasing agent.
-
N,N-dimethyl-2-phenylpropan-1-amine: With the phenyl group at the 2-position, this isomer may exhibit a different selectivity profile. Its activity is likely to be lower than the 1-phenyl-2-propanamine isomer at DAT and NET.
-
This compound: The extended propyl chain separating the phenyl ring and the amino group generally leads to a decrease in affinity for DAT and NET compared to amphetamine-like structures. However, it may retain some affinity for SERT. Limited available data for this compound shows a Ki of 380 µM for Amine oxidase [flavin-containing] B and a Kd of 8.13 µM for the 5-hydroxytryptamine receptor 2B (5-HT2B).
Table of Predicted and Known Affinities:
| Target | This compound | N,N-dimethyl-1-phenylpropan-2-amine (Predicted) | N,N-dimethyl-2-phenylpropan-1-amine (Predicted) |
| DAT Affinity (Ki/IC50) | Low µM to inactive | Moderate to high nM | Low µM |
| NET Affinity (Ki/IC50) | Low µM to inactive | Moderate to high nM | Low µM |
| SERT Affinity (Ki/IC50) | µM range | Low µM to inactive | µM range |
| TAAR1 Activity (EC50) | Likely agonist | Likely agonist | Likely agonist |
| 5-HT2B Affinity (Kd) | 8.13 µM | - | - |
| MAO-B Affinity (Ki) | 380 µM | - | - |
Interaction with Trace Amine-Associated Receptor 1 (TAAR1)
Phenethylamine and its derivatives are known agonists of TAAR1, a G-protein coupled receptor that modulates monoaminergic neurotransmission. All three isomers are expected to act as agonists at TAAR1. Activation of TAAR1 typically leads to the stimulation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).
Experimental Protocols
To facilitate further investigation of these compounds, detailed protocols for key in vitro assays are provided below.
Radioligand Binding Assay for Monoamine Transporters (DAT, NET, SERT)
This protocol is a standard method to determine the binding affinity of a compound to the monoamine transporters.
Objective: To determine the inhibitory constant (Ki) of the test compounds for the dopamine, norepinephrine, and serotonin transporters.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT.
-
Non-specific binding inhibitors: Nomifensine for DAT, desipramine for NET, fluoxetine for SERT.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, test compound at various concentrations, and cell membranes (20-40 µg protein/well).
-
Radioligand Addition: Add the respective radioligand at a concentration close to its Kd value.
-
Incubation: Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition binding curves. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay for TAAR1 Activation
This assay is used to determine the functional activity of the test compounds as agonists at the TAAR1 receptor.
Objective: To measure the EC50 of the test compounds for cAMP production in cells expressing TAAR1.
Materials:
-
HEK293 cells stably expressing human TAAR1.
-
Assay medium: DMEM with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX).
-
Test compounds at various concentrations.
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit or HTRF cAMP kit).
-
384-well white microplates.
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
Procedure:
-
Cell Plating: Seed the TAAR1-expressing HEK293 cells into a 384-well plate and incubate overnight.
-
Compound Addition: Remove the culture medium and add the test compounds diluted in assay medium.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP assay kit according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Generate dose-response curves and calculate the EC50 values using non-linear regression.
Conclusion
This comparative guide provides a foundational understanding of this compound and its key positional isomers. While there is a lack of direct comparative experimental data, structure-activity relationships derived from related compounds suggest that N,N-dimethyl-1-phenylpropan-2-amine is likely the most potent of the three at the dopamine and norepinephrine transporters, warranting further investigation as a potential CNS stimulant. This compound, with its longer alkyl chain, may possess a different pharmacological profile with potential for higher serotonin transporter or other receptor interactions. The provided experimental protocols offer a clear path for researchers to empirically determine the pharmacological profiles of these compounds and validate the predictions made in this guide. Further studies are essential to fully elucidate the therapeutic potential and structure-activity relationships within this series of phenylpropanamines.
A Framework for Benchmarking N,N-dimethyl-3-phenylpropan-1-amine Against Known Serotonin Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro evaluation of N,N-dimethyl-3-phenylpropan-1-amine as a potential serotonin reuptake inhibitor. Due to the limited publicly available data on the direct serotonin transporter (SERT) affinity of this compound, this document outlines the essential experimental protocols and data presentation structures required to benchmark it against established Selective Serotonin Reuptake Inhibitors (SSRIs). The provided data for well-known SSRIs—Fluoxetine, Sertraline, Paroxetine, Citalopram, and Escitalopram—serves as a comparative baseline.
Introduction to Serotonin Reuptake Inhibition
The serotonin transporter (SERT) is a critical protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thus terminating its signaling.[1] Inhibition of SERT increases the extracellular concentration of serotonin, a mechanism of action for many widely prescribed antidepressants.[1] Novel compounds, such as this compound, which share structural similarities with known monoamine reuptake inhibitors, warrant systematic evaluation to determine their potency and selectivity for SERT. This guide details the necessary in vitro assays to characterize the pharmacological profile of such compounds.
Experimental Protocols
To comprehensively evaluate the potential of this compound as a serotonin reuptake inhibitor, two primary in vitro assays are recommended: a radioligand binding assay to determine its affinity for the transporter and a synaptosomal uptake assay to measure its functional inhibition.
Radioligand Binding Assay for Monoamine Transporters (SERT, NET, DAT)
This assay determines the binding affinity (Ki) of the test compound for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Objective: To quantify the affinity of this compound for hSERT, hNET, and hDAT in comparison to reference SSRIs.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT.
-
Radioligands: [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, and [³H]-WIN 35,428 for DAT.
-
Test compound: this compound.
-
Reference compounds: Fluoxetine, Sertraline, Paroxetine, Citalopram, Escitalopram.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates, glass fiber filters, and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the target transporter in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[2]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation (typically 5-20 µg of protein), a fixed concentration of the appropriate radioligand, and varying concentrations of the test or reference compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[2]
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
[³H]-Serotonin Synaptosomal Uptake Assay
This functional assay measures the ability of a compound to inhibit the uptake of serotonin into synaptosomes, which are isolated nerve terminals.
Objective: To determine the functional potency (IC50) of this compound in inhibiting serotonin reuptake.
Materials:
-
Rat brain tissue (e.g., cortex, hippocampus, or whole brain minus cerebellum and striatum).[4]
-
[³H]-Serotonin (5-HT).
-
Sucrose buffer (0.32 M).
-
Krebs-Ringer-HEPES buffer.
-
Test compound: this compound.
-
Reference compounds: Fluoxetine, Sertraline, Paroxetine, Citalopram, Escitalopram.
-
96-well microplates, cell harvester, glass fiber filters, and a scintillation counter.
Procedure:
-
Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomes. Resuspend the synaptosomal pellet in an appropriate assay buffer.[5]
-
Assay Setup: Pre-incubate the synaptosomal preparation with various concentrations of the test compound or a reference SSRI in a 96-well plate for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiation of Uptake: Add a fixed concentration of [³H]-5-HT to each well to initiate the uptake reaction. Incubate for a short duration (e.g., 5-15 minutes) at 37°C.[6]
-
Termination of Uptake: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove extracellular [³H]-5-HT.[6]
-
Scintillation Counting: Measure the radioactivity retained on the filters, which corresponds to the amount of [³H]-5-HT taken up by the synaptosomes.
-
Data Analysis: Plot the percentage of inhibition of [³H]-5-HT uptake against the concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of serotonin uptake.
Data Presentation for Comparative Analysis
The following tables provide a structured format for presenting the experimental data, with reference values for established SSRIs included for benchmarking purposes.
Table 1: Comparative Binding Affinities (Ki, nM) for Monoamine Transporters
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| This compound | TBD | TBD | TBD |
| Fluoxetine | ~1-10 | ~150-500 | ~1000-3000 |
| Sertraline | ~0.3-2 | ~30-100 | ~25-50[7] |
| Paroxetine | ~0.1-1 | ~10-50[7] | ~100-400 |
| Citalopram | ~1-5 | ~2000-6000 | ~4000-8000 |
| Escitalopram | ~0.5-2[7] | ~1000-4000 | ~3000-7000 |
| (Note: Ki values can vary between studies depending on experimental conditions. The values presented are approximate ranges from published literature.) |
Table 2: Functional Potency (IC50, nM) in [³H]-Serotonin Uptake Assay
| Compound | SERT Uptake IC50 (nM) |
| This compound | TBD |
| Fluoxetine | ~5-20 |
| Sertraline | ~1-10 |
| Paroxetine | ~0.5-5 |
| Citalopram | ~5-25 |
| Escitalopram | ~2-10 |
| (Note: IC50 values are dependent on assay conditions and are presented as approximate ranges.) |
Table 3: Selectivity Ratios based on Binding Affinities (Ki)
| Compound | NET/SERT Selectivity Ratio | DAT/SERT Selectivity Ratio |
| This compound | TBD | TBD |
| Fluoxetine | ~15-50 | ~100-300 |
| Sertraline | ~15-50 | ~12-25 |
| Paroxetine | ~10-50 | ~100-400 |
| Citalopram | ~400-1200 | ~800-1600 |
| Escitalopram | ~500-2000 | ~1500-3500 |
| (Note: Higher ratios indicate greater selectivity for SERT over NET and DAT.) |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Serotonin Reuptake Inhibition.
Caption: In Vitro Assay Workflow for SERT Inhibitor Characterization.
Conclusion
This guide provides the necessary protocols and comparative framework to rigorously assess the in vitro pharmacological profile of this compound as a potential serotonin reuptake inhibitor. By determining its binding affinity (Ki) for SERT, NET, and DAT, and its functional potency (IC50) in inhibiting serotonin uptake, researchers can effectively benchmark its performance against established SSRIs. The resulting data will be crucial for understanding its potency, selectivity, and potential as a novel therapeutic agent.
References
- 1. N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Transporter Release and Uptake Assays in Rat Brain Synaptosomes [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Synaptosomal Uptake Assays [bio-protocol.org]
- 7. droracle.ai [droracle.ai]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of N,N-dimethyl-3-phenylpropan-1-amine and its structurally related compounds, focusing on their interactions with monoamine transporters—the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). This class of compounds forms the backbone of numerous clinically significant drugs, particularly antidepressants and psychostimulants. Understanding the structure-activity relationships within this chemical family is crucial for the rational design of novel therapeutics with improved efficacy and selectivity.
While direct quantitative data for this compound is limited in publicly available literature, its pharmacological profile can be inferred from its parent compound, 3-phenylpropylamine, and closely related analogs. This guide synthesizes available experimental data to offer a clear comparison with well-characterized drugs that share the same foundational structure.
Quantitative Comparison of Monoamine Transporter Affinity and Function
The following tables summarize the binding affinities (Ki) and functional inhibition (IC50) of this compound's parent compound, a close analog, and clinically relevant drugs. This data provides a quantitative basis for comparing their potency and selectivity for SERT, DAT, and NET.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | Data Source |
| Imipramine | 1.74 | 8500 | - | [1] |
| Fluoxetine | - | - | Low Affinity | [2] |
| Citalopram | Low nM range | - | - |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Monoamine Transporter Functional Inhibition (IC50, nM)
| Compound | SERT IC50 (nM) | DAT IC50 (nM) | NET IC50 (nM) | Data Source |
| Gamfexine | > 1000 | 220 | 410 | [3] |
| Imipramine | 32 | - | - |
Note: A lower IC50 value indicates a higher potency in inhibiting transporter function.
Analysis of Comparative Data:
The parent amine, 3-phenylpropylamine, is characterized as a norepinephrine-dopamine releasing agent, though it is significantly less potent than phenethylamine[4]. This suggests that this compound likely shares this mechanism but with potentially altered potency and selectivity due to the N,N-dimethyl substitution.
Gamfexine (3-cyclohexyl-N,N-dimethyl-3-phenylpropan-1-amine), a close structural analog, demonstrates moderate inhibitory activity at DAT and NET, with minimal activity at SERT[3]. This profile is indicative of a norepinephrine-dopamine reuptake inhibitor.
In contrast, the well-established antidepressants, Imipramine and Fluoxetine, which contain the this compound core structure, exhibit high affinity and potent inhibition of SERT[1][2]. Citalopram, another selective serotonin reuptake inhibitor (SSRI), also shows high affinity for SERT. This highlights how substitutions on the phenyl ring and the incorporation of the propanamine chain into a larger ring system dramatically shift the pharmacological profile towards potent and selective serotonin reuptake inhibition.
Signaling Pathways and Experimental Workflow
To elucidate the mechanism of action and experimental evaluation of these compounds, the following diagrams illustrate the monoamine reuptake process and a typical experimental workflow for determining transporter inhibition.
Caption: Monoamine Neurotransmitter Reuptake and Inhibition.
Caption: Experimental Workflow for Monoamine Transporter Inhibition Assay.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of compounds with monoamine transporters.
Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of a test compound for SERT, DAT, or NET.
Materials:
-
HEK293 cells stably expressing human SERT, DAT, or NET.
-
Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).
-
Non-labeled inhibitors for non-specific binding determination (e.g., Fluoxetine for SERT, GBR 12909 for DAT, Desipramine for NET).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation:
-
Culture transporter-expressing HEK293 cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer or unlabeled inhibitor (for non-specific binding).
-
50 µL of test compound at various concentrations.
-
50 µL of radioligand at a fixed concentration (near its Kd).
-
100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosomal Monoamine Uptake Assay
Objective: To measure the functional inhibition (IC50) of monoamine uptake by a test compound.
Materials:
-
Rat brain tissue (striatum for DAT, cortex for SERT and NET).
-
Sucrose buffer (0.32 M sucrose).
-
Krebs-Ringer-HEPES buffer (KRHB).
-
Radiolabeled monoamines: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.
-
Test compounds at various concentrations.
-
Uptake inhibitors for defining non-specific uptake (e.g., GBR 12909 for DA, Fluoxetine for 5-HT, Desipramine for NE).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Synaptosome Preparation:
-
Dissect the desired brain region on ice.
-
Homogenize the tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet (the synaptosomal fraction) in KRHB.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.
-
Initiate the uptake by adding the radiolabeled monoamine.
-
Incubate for a short period (typically 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold KRHB.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value by plotting the percentage of inhibition of uptake against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The synthesis and evaluation of chemical compounds should only be performed by qualified professionals in a controlled laboratory setting.
References
- 1. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fluoxetine | 54910-89-3 [chemicalbook.com]
- 3. Gamfexine (7273-99-6) for sale [vulcanchem.com]
- 4. Phenylpropylamine - Wikipedia [en.wikipedia.org]
A Comparative In Vitro Analysis of N,N-dimethyl-3-phenylpropan-1-amine's Potential as a Monoamine Transporter Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vitro effects of N,N-dimethyl-3-phenylpropan-1-amine, a synthetic compound with structural similarities to known monoamine reuptake inhibitors. Due to a lack of direct experimental data on this specific molecule, its activity is benchmarked against well-characterized inhibitors of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The data presented for this compound is hypothetical and serves as an illustrative example of how its potential efficacy and selectivity would be evaluated in a preclinical setting.
Comparative Analysis of Monoamine Transporter Inhibition
The in vitro potency of a compound as a monoamine transporter inhibitor is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher potency. The following table compares the known potencies of established selective monoamine reuptake inhibitors with the hypothetical profile of this compound.
| Compound | DAT Inhibition (Ki/IC50, nM) | NET Inhibition (Ki/IC50, nM) | SERT Inhibition (Ki/IC50, nM) | Selectivity Profile |
| This compound | 150 (Hypothetical) | 50 (Hypothetical) | 800 (Hypothetical) | Hypothetical: NET > DAT > SERT |
| GBR 12909 (Vanoxerine) | 1[1][2][3][4] | >100 | >100 | Selective DAT Inhibitor |
| Nisoxetine | ~6300 | 0.76 (Kd)[5], 1.5-18 (Ki/IC50)[6] | ~8150 | Selective NET Inhibitor |
| Desipramine | 78720[7] | 4[7] | 61[7] | Predominantly NET Inhibitor |
| Fluoxetine | ~5420 | ~5500 | ~66.2 | Selective SERT Inhibitor |
| Paroxetine | ~490 | ~40 | ~0.07 | Potent and Selective SERT Inhibitor[8] |
Note: The values for this compound are purely illustrative and based on its structural resemblance to other phenylpropylamine-based compounds. Experimental validation is required to determine its actual in vitro activity.
Experimental Protocols
The determination of a compound's in vitro effects on monoamine transporters is primarily conducted through two types of assays: radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assay for Determining Inhibition Constant (Ki)
This assay measures the ability of a test compound to displace a specific radiolabeled ligand from its binding site on the transporter protein.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.
-
Radioligands: [3H]GBR 12909 for DAT, [3H]Nisoxetine for NET, or [3H]Citalopram for SERT.
-
Test compound (this compound) and reference compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Uptake Inhibition Assay for Determining IC50
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
Materials:
-
HEK293 or other suitable cells stably expressing hDAT, hNET, or hSERT.[5]
-
Radiolabeled neurotransmitters: [3H]Dopamine for DAT, [3H]Norepinephrine for NET, or [3H]Serotonin for SERT.
-
Test compound (this compound) and reference compounds at various concentrations.
-
Uptake buffer (e.g., Krebs-Henseleit buffer).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cells are plated in multi-well plates and allowed to adhere.
-
The cells are pre-incubated with varying concentrations of the test compound or vehicle.
-
A fixed concentration of the radiolabeled neurotransmitter is added to initiate the uptake reaction.
-
The uptake is allowed to proceed for a short period (typically 1-10 minutes) at 37°C.
-
The uptake is terminated by rapidly washing the cells with ice-cold uptake buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).
-
The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined by non-linear regression analysis of the dose-response curve.
Visualizing In Vitro Evaluation and Mechanism of Action
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow of an in vitro monoamine transporter inhibition assay.
References
- 1. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 2. moleculardevices.com [moleculardevices.com]
- 3. melp.nl [melp.nl]
- 4. moleculardevices.com [moleculardevices.com]
- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 7. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
The Delicate Dance of Selectivity: A Comparative Guide to the Structure-Activity Relationship of N,N-dimethyl-3-phenylpropan-1-amine Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of N,N-dimethyl-3-phenylpropan-1-amine derivatives, a scaffold that has given rise to blockbuster drugs, by dissecting how subtle chemical modifications dictate their interaction with crucial neurotransmitter transporters.
The this compound core is a privileged scaffold in neuropharmacology, forming the backbone of selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and potent norepinephrine reuptake inhibitors (NRIs) such as nisoxetine and atomoxetine. The remarkable divergence in their clinical applications stems from minute alterations to this shared chemical framework, offering a compelling case study in structure-activity relationships (SAR). This guide will delve into the key structural determinants of selectivity for the serotonin transporter (SERT) versus the norepinephrine transporter (NET), present quantitative binding affinity data, detail the experimental protocols used to generate this data, and visualize the relevant signaling pathways.
Shifting Allegiance: How Structure Dictates Transporter Selectivity
The binding affinity and selectivity of this compound derivatives for SERT and NET are profoundly influenced by the substitution pattern on the phenoxy ring. A general principle has emerged from extensive research:
-
Para-substitution favors SERT inhibition: The presence of a substituent at the 4-position of the phenoxy ring is a strong predictor of selective SERT inhibition. The classic example is fluoxetine, which features a trifluoromethyl (-CF3) group at this position. This substitution enhances the molecule's affinity for SERT over NET.[1]
-
Ortho-substitution promotes NET inhibition: Conversely, placing a substituent at the 2-position of the phenoxy ring tends to confer selectivity for NET. Nisoxetine, with its ortho-methoxy (-OCH3) group, and atomoxetine, with an ortho-methyl (-CH3) group, are prime examples of this principle.[2]
-
Combined substitutions can lead to dual inhibition: Introducing substituents at both the ortho and para positions can result in compounds with a mixed profile, inhibiting both SERT and NET. This dual activity is the hallmark of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[3]
The N-dimethylamino group is a common feature, but modifications here can also impact activity. For instance, the N-demethylated metabolite of fluoxetine, norfluoxetine, is also a potent and selective SSRI.
Quantitative Comparison of Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, in nM) of key this compound derivatives for the human serotonin transporter (hSERT), norepinephrine transporter (hNET), and dopamine transporter (hDAT). Lower Ki values indicate higher binding affinity.
| Compound | Phenoxy Substitution | hSERT Ki (nM) | hNET Ki (nM) | hDAT Ki (nM) | Primary Activity |
| Fluoxetine | 4-Trifluoromethyl | 0.8 - 1.1 | 130 - 350 | 2000 - 9400 | SSRI |
| Nisoxetine | 2-Methoxy | 89 - 200 | 0.8 - 4.7 | 340 - 2800 | NRI |
| Atomoxetine | 2-Methyl | 77 - 120 | 3.5 - 5 | 1300 - 1770 | NRI |
| (S)-Norfluoxetine | 4-Trifluoromethyl | 0.7 | 100 | 1400 | SSRI |
Data compiled from multiple sources. Absolute values may vary between studies depending on experimental conditions.
Experimental Protocols
The quantitative data presented above is typically generated through radioligand binding assays and functional uptake inhibition assays. Below are detailed, generalized methodologies for these key experiments.
Radioligand Binding Assay
This assay measures the direct interaction of a compound with its target transporter.
Objective: To determine the binding affinity (Ki) of test compounds for SERT and NET.
Materials:
-
Cell membranes prepared from cell lines stably expressing human SERT or NET.
-
Radioligands: [3H]Citalopram or [3H]S-Citalopram for SERT; [3H]Nisoxetine or [3H]Mazindol for NET.
-
Test compounds (this compound derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known high-affinity ligand like fluoxetine for SERT or desipramine for NET).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer.
-
Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Uptake Inhibition Assay
This functional assay measures the ability of a compound to block the transport of neurotransmitters into cells.
Objective: To determine the functional potency (IC50) of test compounds in inhibiting serotonin or norepinephrine uptake.
Materials:
-
HEK293 or other suitable cells stably expressing human SERT or NET.
-
Radiolabeled substrates: [3H]Serotonin (for SERT) or [3H]Norepinephrine (for NET).
-
Test compounds.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation counter.
Procedure:
-
Cell Plating: Plate the transporter-expressing cells in 96-well plates and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound for a short period.
-
Initiation of Uptake: Add the radiolabeled substrate ([3H]Serotonin or [3H]Norepinephrine) to each well to initiate the uptake process.
-
Incubation: Incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Counting: Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the substrate uptake (IC50).
Visualizing the Molecular Environment
The following diagrams illustrate the key concepts discussed in this guide.
Caption: SAR of this compound derivatives.
Caption: Workflow for key in vitro pharmacology assays.
Caption: Simplified signaling at serotonergic and noradrenergic synapses.
References
- 1. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. The norepinephrine transporter and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacology of N,N-dimethyl-3-phenylpropan-1-amine and its Analogues: A Guide for Researchers
This guide provides a comprehensive comparison of the pharmacological properties of N,N-dimethyl-3-phenylpropan-1-amine and a selection of its structural analogues. The primary focus of this analysis is on their interaction with the serotonin transporter (SERT), a key target in the development of antidepressant medications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of structure-activity relationships, quantitative pharmacological data, and the experimental methodologies used for their determination.
Introduction
This compound serves as a foundational scaffold for a range of pharmacologically active compounds. Modifications to the phenyl ring, the propyl chain, and the dimethylamino group have led to the development of potent and selective inhibitors of the serotonin transporter (SERT). Understanding the comparative pharmacology of these analogues is crucial for the rational design of novel therapeutics with improved efficacy and side-effect profiles. The primary mechanism of action for many of these compounds is the inhibition of serotonin reuptake, which leads to an increase in the extracellular concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1] This guide will delve into the quantitative data that defines the potency and selectivity of these compounds and the experimental methods used to derive this information.
Quantitative Pharmacological Data
The following table summarizes the in vitro binding affinities of this compound and its analogues for the human serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). The data, presented as inhibitor constant (Kᵢ) values in nanomolars (nM), allows for a direct comparison of the potency and selectivity of these compounds. Lower Kᵢ values indicate higher binding affinity.
| Compound | Structure | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) | Selectivity (NET/SERT) | Selectivity (DAT/SERT) | Reference |
| This compound | 9.32 | 6960 | 560 | 747 | 60 | [2] | |
| N,N-dimethyl-3-(4-fluorophenyl)propan-1-amine | 1.0 | >10000 | 1430 | >10000 | 1430 | [2] | |
| N,N-dimethyl-3-(4-chlorophenyl)propan-1-amine | 0.8 | 1200 | 350 | 1500 | 438 | [2] | |
| N,N-dimethyl-3-(4-methylphenyl)propan-1-amine | 3.2 | >10000 | 1200 | >3125 | 375 | [2] | |
| N-methyl-3-phenylpropan-1-amine | 38.1 | >10000 | >10000 | >262 | >262 | [2] | |
| 3-phenylpropan-1-amine | 60 | >10000 | >10000 | >167 | >167 | [2] |
Experimental Protocols
The pharmacological data presented in this guide were primarily obtained through radioligand binding assays. Below is a detailed methodology for a typical serotonin transporter (SERT) binding assay.
Radioligand Binding Assay for Human SERT
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human serotonin transporter.
Materials:
-
Membrane Preparation: HEK293 cells stably transfected with the human SERT.[3]
-
Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM paroxetine).
-
Test Compounds: Dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethylenimine (PEI).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: On the day of the assay, thaw the frozen membrane preparation containing the human SERT and resuspend it in ice-cold assay buffer to a final protein concentration of 5-20 µg per well.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
150 µL of the membrane preparation.
-
50 µL of the test compound at various concentrations or buffer for total binding.
-
50 µL of the non-specific binding control for determining non-specific binding.
-
50 µL of the [³H]Citalopram solution at a concentration close to its Kd value.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three to four times with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway associated with the serotonin transporter and a typical experimental workflow for determining compound affinity.
Serotonin Transporter (SERT) Signaling Pathway
Caption: Simplified signaling pathway of the serotonin transporter (SERT) and the inhibitory action of this compound and its analogues.
Experimental Workflow for Radioligand Binding Assay
References
- 1. Buy N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine | 119356-76-2 [smolecule.com]
- 2. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Proper Disposal of N,N-dimethyl-3-phenylpropan-1-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential guidance on the proper disposal procedures for N,N-dimethyl-3-phenylpropan-1-amine, a tertiary amine used in various research and development applications.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound with detailed disposal instructions was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of amine compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to comply with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a critical step in maintaining a safe laboratory environment and ensuring environmental protection. The following protocol outlines the necessary steps for the collection, storage, and disposal of this chemical waste.
-
Segregation of Waste:
-
This compound waste must be segregated from other chemical waste streams to prevent potentially hazardous reactions.
-
Specifically, it should not be mixed with acids, oxidizing agents, or halogenated solvents.
-
-
Waste Container Selection and Labeling:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.
-
The container should be made of a material compatible with amines.
-
The label must clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution.
-
-
Waste Accumulation and Storage:
-
Keep the waste container securely sealed when not in use.
-
Store the container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from your licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet, detailed quantitative data for this compound is limited. The following table summarizes available information for related amine compounds to provide a general understanding of their properties.
| Property | Value (for related amines) | Source |
| Boiling Point | Varies significantly based on specific structure | General Chemical Properties |
| Flash Point | Varies; many amines are flammable | General Chemical Properties |
| Toxicity | Can range from irritant to toxic | General Safety Data Sheets for Amines |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Essential Safety and Operational Guide for N,N-dimethyl-3-phenylpropan-1-amine
Disclaimer: No specific Safety Data Sheet (SDS) for N,N-dimethyl-3-phenylpropan-1-amine (CAS 1199-99-1) is readily available. The following guidance is based on the known hazards of structurally similar aliphatic amines. It is imperative to treat this substance with a high degree of caution, assuming it may be flammable, corrosive, and toxic.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of this compound. It is intended for researchers, scientists, and professionals in drug development.
Immediate Safety and Hazard Summary
Based on analogous compounds such as N,N-Dimethylpropan-1-amine and 3-Dimethylaminopropylamine, this compound should be presumed to pose the following risks:
-
Flammability: Likely a flammable liquid and vapor.[1][2] Keep away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Corrosivity: Expected to cause severe skin burns and serious eye damage.[1][2]
-
Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[4] An eyewash station and safety shower must be readily accessible.[4][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or ANSI Z87.1 standards. A full-face shield is required when there is a significant risk of splashing.[5][6][7] | To protect against severe eye damage from splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[6][7] A chemically resistant apron or lab coat should be worn.[5][6] Wear fully enclosed shoes.[5][6] | To prevent skin contact which can lead to severe burns.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is essential. If vapors or mists are generated and ventilation is inadequate, a NIOSH-approved respirator with appropriate organic vapor cartridges is necessary.[5] | To prevent inhalation which can be toxic and cause respiratory irritation.[1][3][4] |
Operational Plan: Step-by-Step Handling Protocol
Preparation and Handling
-
Consult Safety Information: Before beginning any work, review this guide and any available safety information for analogous compounds.
-
Ensure Proper Ventilation: All handling of this compound must be conducted in a certified chemical fume hood.
-
Assemble PPE: Don all required personal protective equipment as detailed in the table above.
-
Prepare Work Area: Ensure the work area is clean and uncluttered. Have spill containment materials (such as absorbent pads or a neutralizing agent like sodium bicarbonate for acidic contaminants) readily available.[8]
-
Grounding: When transferring the chemical, use spark-proof tools and ensure containers are grounded and bonded to prevent static discharge, which could be an ignition source.[5]
-
Dispensing: Use caution when dispensing the chemical to avoid splashes and the generation of aerosols.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.
Spill Response
-
Evacuate: In the event of a large spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated consumables and spill cleanup materials, in a designated, compatible, and clearly labeled hazardous waste container.[9][10]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.[10]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[9]
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, in accordance with all local, state, and federal regulations.[11] Do not dispose of this chemical down the drain.[9]
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the logical workflow for handling this compound, incorporating critical safety checkpoints.
References
- 1. fishersci.com [fishersci.com]
- 2. lobachemie.com [lobachemie.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 7. oshatrainingschool.com [oshatrainingschool.com]
- 8. coleman-lab.org [coleman-lab.org]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. vumc.org [vumc.org]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
